Resorcinol diglycidyl ether
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
2-[[3-(oxiran-2-ylmethoxy)phenoxy]methyl]oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-2-9(13-5-11-7-15-11)4-10(3-1)14-6-12-8-16-12/h1-4,11-12H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPYCRFCQABTEKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC(=CC=C2)OCC3CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Record name | DIGLYCIDYL RESORCINOL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18114 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | RESORCINOL DIGLYCIDYL ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0193 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
29563-13-1 | |
| Record name | Oxirane, 2,2′-[1,3-phenylenebis(oxymethylene)]bis-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29563-13-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID2020470 | |
| Record name | Diglycidyl resorcinol ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2020470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Diglycidyl resorcinol ether appears as clear yellow or straw-yellow viscous liquid. Boiling point 172 °C; density 1.21 g / cm3. Possible carcinogen., Liquid, Yellow paste or liquid; [ICSC] Light yellow liquid; [MSDSonline], YELLOW PASTE OR LIQUID WITH CHARACTERISTIC ODOUR. | |
| Record name | DIGLYCIDYL RESORCINOL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18114 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Oxirane, 2,2'-[1,3-phenylenebis(oxymethylene)]bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diglycidyl resorcinol ether | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4860 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | RESORCINOL DIGLYCIDYL ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0193 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
342 °F at 0.8 mmHg (NTP, 1992), 172 °C @ 0.8 MM HG, at 0.0001kPa: 172 °C | |
| Record name | DIGLYCIDYL RESORCINOL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18114 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DIGLYCIDYL RESORCINOL ETHER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4166 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | RESORCINOL DIGLYCIDYL ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0193 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
350 °F (NTP, 1992), 113 °C, 350 °F (OPEN CUP), 113 °C c.c. | |
| Record name | DIGLYCIDYL RESORCINOL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18114 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Diglycidyl resorcinol ether | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4860 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | DIGLYCIDYL RESORCINOL ETHER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4166 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | RESORCINOL DIGLYCIDYL ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0193 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
less than 0.1 mg/mL at 64 °F (NTP, 1992), Miscible with most org resins | |
| Record name | DIGLYCIDYL RESORCINOL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18114 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DIGLYCIDYL RESORCINOL ETHER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4166 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.21 at 77 °F (NTP, 1992) - Denser than water; will sink, SP GR: 1.21 @ 25 °C, Relative density (water = 1): 1.21 | |
| Record name | DIGLYCIDYL RESORCINOL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18114 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DIGLYCIDYL RESORCINOL ETHER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4166 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | RESORCINOL DIGLYCIDYL ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0193 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Density |
Relative vapor density (air = 1): 7.7 | |
| Record name | RESORCINOL DIGLYCIDYL ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0193 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
40.7 mmHg at 77 °F ; 54.6 mmHg at 108 °F (NTP, 1992), 40.7 [mmHg], VAPOR PRESSURE LOW | |
| Record name | DIGLYCIDYL RESORCINOL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18114 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Diglycidyl resorcinol ether | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4860 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | DIGLYCIDYL RESORCINOL ETHER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4166 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
STRAW-YELLOW LIQUID | |
CAS No. |
101-90-6 | |
| Record name | DIGLYCIDYL RESORCINOL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18114 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Resorcinol diglycidyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101-90-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diglycidyl resorcinol ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101906 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Resorcinol diglycidyl ether | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76621 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Oxirane, 2,2'-[1,3-phenylenebis(oxymethylene)]bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diglycidyl resorcinol ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2020470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | m-bis(2,3-epoxypropoxy)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.716 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | M-BIS(2,3-EPOXYPROPOXY)BENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FXN2Y6QZ2W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DIGLYCIDYL RESORCINOL ETHER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4166 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | RESORCINOL DIGLYCIDYL ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0193 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
98 to 115 °F (NTP, 1992), 32 TO 33 °C, 32-33 °C | |
| Record name | DIGLYCIDYL RESORCINOL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18114 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DIGLYCIDYL RESORCINOL ETHER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4166 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | RESORCINOL DIGLYCIDYL ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0193 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Foundational & Exploratory
Synthesis of resorcinol diglycidyl ether from resorcinol and epichlorohydrin
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of resorcinol (B1680541) diglycidyl ether (RDGE), a valuable epoxy resin, from the precursor molecules resorcinol and epichlorohydrin (B41342). This document details the underlying reaction mechanisms, provides robust experimental protocols, presents key quantitative data in a structured format, and includes visual diagrams to elucidate the synthetic pathways and experimental workflows.
Introduction
Resorcinol diglycidyl ether (RDGE) is an aromatic epoxy resin characterized by its low viscosity and high reactivity. These properties make it a crucial component in various industrial and research applications, including coatings, adhesives, composites, and as a reactive diluent in other epoxy formulations. The synthesis of RDGE involves the reaction of resorcinol with epichlorohydrin, typically in the presence of a basic catalyst. Understanding and controlling the reaction parameters are critical to achieving high yields and purity of the final product.
Reaction Mechanism
The synthesis of this compound from resorcinol and epichlorohydrin proceeds through a two-step nucleophilic substitution reaction.[1] The overall process is a base-catalyzed etherification.
Step 1: Halohydrin Formation
The first step involves the nucleophilic attack of the phenoxide ions, generated from the deprotonation of resorcinol by a base (e.g., sodium hydroxide), on the electrophilic carbon of the epoxide ring of epichlorohydrin. This results in the opening of the epoxide ring and the formation of a chlorohydrin intermediate (a halohydrin).
Step 2: Dehydrochlorination and Epoxide Formation
In the second step, the base abstracts a proton from the hydroxyl group of the chlorohydrin intermediate. The resulting alkoxide then undergoes an intramolecular nucleophilic substitution, displacing the chloride ion and forming the final diglycidyl ether product with two reactive epoxide rings.[1] The waste products of this reaction are primarily water and sodium chloride.[1]
Phase-transfer catalysts (PTCs) can be employed to enhance the reaction rate and efficiency by facilitating the transfer of the phenoxide nucleophile from the aqueous phase to the organic phase where epichlorohydrin is located.
Experimental Protocols
This section details two primary methodologies for the synthesis of this compound: a standard base-catalyzed method and a phase-transfer catalyzed method for improved efficiency.
Standard Base-Catalyzed Synthesis
This protocol outlines the synthesis of RDGE using sodium hydroxide (B78521) as the catalyst.
Materials:
-
Resorcinol (1 mole equivalent)
-
Epichlorohydrin (2-10 mole equivalents, excess to favor diglycidyl ether formation)
-
Sodium hydroxide (NaOH) (2-2.2 mole equivalents)
-
Deionized water
-
Organic solvent for extraction (e.g., toluene (B28343), ethyl acetate)
-
Brine solution (saturated NaCl)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, dissolve resorcinol in an excess of epichlorohydrin.
-
Catalyst Addition: Prepare a solution of sodium hydroxide in deionized water. Add the NaOH solution dropwise to the reaction mixture over a period of 1-2 hours while maintaining vigorous stirring. The reaction is exothermic, and the temperature should be controlled, typically between 60-80°C.
-
Reaction Progression: After the addition of the base, continue to stir the reaction mixture at the set temperature for 3-5 hours to ensure the completion of the reaction.
-
Work-up and Extraction: Cool the reaction mixture to room temperature. Add an organic solvent (e.g., toluene) to dilute the mixture. Wash the organic layer sequentially with deionized water (2-3 times) and then with a brine solution to remove unreacted sodium hydroxide, resorcinol, and sodium chloride.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent and excess epichlorohydrin under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be further purified by vacuum distillation to obtain pure this compound.
Phase-Transfer Catalyzed (PTC) Synthesis
This protocol utilizes a phase-transfer catalyst to enhance the reaction rate and yield.
Materials:
-
Resorcinol (1 mole equivalent)
-
Epichlorohydrin (2-5 mole equivalents)
-
Sodium hydroxide (NaOH) (2-2.2 mole equivalents)
-
Phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide - TBAB, 0.02-0.05 mole equivalents)
-
Deionized water
-
Organic solvent (e.g., toluene or dichloromethane)
-
Brine solution (saturated NaCl)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, dissolve resorcinol and the phase-transfer catalyst in an organic solvent (e.g., toluene). Add epichlorohydrin to this mixture.
-
Catalyst Addition: Prepare a concentrated aqueous solution of sodium hydroxide. Add the NaOH solution dropwise to the vigorously stirred reaction mixture over 1-1.5 hours. Maintain the reaction temperature at 50-70°C.
-
Reaction Progression: After the addition of the base, continue stirring the biphasic mixture at the specified temperature for 2-4 hours.
-
Work-up and Extraction: Cool the reaction mixture and separate the organic layer. Wash the organic layer with deionized water (2-3 times) and then with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent and excess epichlorohydrin under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation.
Data Presentation
The following tables summarize quantitative data related to the synthesis and properties of this compound.
Table 1: Reaction Parameters and Yields for RDGE Synthesis
| Parameter | Standard Base-Catalyzed Method | Phase-Transfer Catalyzed Method | Reference |
| Molar Ratio (Resorcinol:Epichlorohydrin:NaOH) | 1 : 4 : 2.1 | 1 : 3 : 2.1 | N/A |
| Catalyst | Sodium Hydroxide | Sodium Hydroxide / TBAB | N/A |
| Reaction Temperature (°C) | 60 - 80 | 50 - 70 | N/A |
| Reaction Time (hours) | 3 - 5 | 2 - 4 | N/A |
| Typical Yield (%) | 75 - 85 | 85 - 95 | N/A |
Table 2: Physicochemical Properties of this compound
| Property | Value | Unit | Reference |
| Molecular Formula | C₁₂H₁₄O₄ | - | [1] |
| Molecular Weight | 222.24 | g/mol | N/A |
| Appearance | Colorless to pale yellow viscous liquid | - | N/A |
| Density | 1.21 | g/cm³ at 25°C | N/A |
| Boiling Point | > 200 | °C at 1 atm | N/A |
| Melting Point | 33 - 35 | °C | N/A |
| Epoxy Equivalent Weight | 115 - 125 | g/eq | N/A |
Mandatory Visualization
Signaling Pathways and Logical Relationships
Caption: Reaction pathway for the synthesis of RDGE.
Experimental Workflow
Caption: Experimental workflow for RDGE synthesis.
Characterization
The synthesized this compound should be characterized to confirm its structure and purity.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of RDGE will show the disappearance of the broad O-H stretching band from resorcinol (around 3200-3600 cm⁻¹) and the appearance of characteristic peaks for the epoxy group (oxirane ring), typically around 915-830 cm⁻¹ (C-O-C asymmetric stretching) and 1250 cm⁻¹ (C-O stretching). Aromatic C-H and C=C stretching bands will also be present.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the glycidyl (B131873) protons, including the methylene (B1212753) protons adjacent to the ether oxygen and the protons of the oxirane ring. The aromatic protons of the resorcinol ring will also be present in their respective chemical shift regions.
-
¹³C NMR: The carbon NMR will confirm the presence of the carbon atoms in the glycidyl groups and the aromatic carbons of the resorcinol backbone.
-
-
Purity Analysis: The purity of the synthesized RDGE can be determined using techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). The epoxy equivalent weight (EEW) can also be determined by titration to quantify the amount of epoxy groups per unit mass of the resin.
References
Chemical and physical properties of resorcinol diglycidyl ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resorcinol (B1680541) diglycidyl ether (RDGE), a liquid epoxy resin, is a significant compound in the field of polymer chemistry and material science. Known for its low viscosity and high reactivity, it serves as a crucial crosslinking agent, reactive diluent, and modifier in various applications, including coatings, adhesives, and composites.[1][2][3] This technical guide provides an in-depth overview of the chemical and physical properties of RDGE, detailed experimental protocols for its synthesis and characterization, and an exploration of its reactivity and applications.
Chemical and Physical Properties
Resorcinol diglycidyl ether is a clear to straw-yellow viscous liquid with a slight phenolic odor.[4][5] Its chemical structure features a central resorcinol core with two glycidyl (B131873) ether functional groups, which are responsible for its high reactivity.[1]
Table 1: General and Physical Properties of this compound
| Property | Value | References |
| Chemical Name | 2-[[3-(oxiran-2-ylmethoxy)phenoxy]methyl]oxirane | [1] |
| CAS Number | 101-90-6 | [1] |
| Molecular Formula | C₁₂H₁₄O₄ | [1] |
| Molecular Weight | 222.24 g/mol | [2] |
| Appearance | Clear to straw-yellow viscous liquid | [4] |
| Odor | Slight phenolic odor | [5] |
| Density | 1.21 g/cm³ at 25 °C | [1] |
| Melting Point | 32-33 °C | [1] |
| Boiling Point | 172 °C at 0.8 mmHg | [5] |
| Flash Point | >110 °C | [6] |
| Viscosity | 300-500 cP at 25 °C | [7] |
| Epoxy Equivalent Weight | 120-135 g/eq | [7] |
| Solubility | Insoluble in water; miscible with most organic resins | [4][8] |
Experimental Protocols
Synthesis of this compound
The synthesis of RDGE is typically achieved through the reaction of resorcinol with an excess of epichlorohydrin (B41342) in the presence of a base, such as sodium hydroxide (B78521).[1]
Materials:
-
Resorcinol
-
Epichlorohydrin
-
Sodium hydroxide (50% aqueous solution)
-
Deionized water
-
Round-bottom flask with a reflux condenser, mechanical stirrer, and dropping funnel
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Charge the round-bottom flask with resorcinol and an excess of epichlorohydrin (e.g., a 1:10 molar ratio).
-
Heat the mixture to 100-125 °C with vigorous stirring.[9]
-
Slowly add the 50% aqueous sodium hydroxide solution to the refluxing mixture over 1-1.5 hours.[9] During this addition, water is removed azeotropically, and the separated epichlorohydrin is returned to the reaction flask.[9]
-
After the addition is complete, continue the reaction for another 2-2.5 hours to ensure the complete removal of water.[9]
-
Cool the reaction mixture and add acetone to dissolve the product.[9]
-
Filter the solution to remove the sodium chloride byproduct.[9]
-
Remove the acetone and excess epichlorohydrin from the filtrate by distillation under reduced pressure using a rotary evaporator.[9]
-
The resulting viscous liquid is this compound.
Determination of Epoxy Equivalent Weight (EEW)
The epoxy equivalent weight is a critical parameter for determining the correct stoichiometric ratio of resin to curing agent. The standard method for this determination is ASTM D1652.[2][10]
Materials:
-
This compound sample
-
Chlorobenzene (B131634) or chloroform
-
Tetraethylammonium (B1195904) bromide solution in acetic acid
-
Perchloric acid in glacial acetic acid (standardized)
-
Crystal violet indicator
-
Burette
-
Erlenmeyer flask
Procedure:
-
Accurately weigh a sample of the RDGE into an Erlenmeyer flask.
-
Dissolve the sample in a suitable solvent such as chlorobenzene or chloroform.[11]
-
Add the tetraethylammonium bromide solution.[11]
-
Add a few drops of crystal violet indicator. The solution should appear bluish-green.
-
Titrate the solution with standardized perchloric acid in glacial acetic acid until the endpoint is reached, indicated by a color change to green.[11]
-
Calculate the epoxy equivalent weight (EEW) using the following formula:
EEW = (Weight of sample in grams × 1000) / (Volume of titrant in mL × Normality of titrant)
Measurement of Viscosity
The viscosity of RDGE can be determined using a rotational viscometer or a falling ball viscometer.[12][13]
Using a Rotational Viscometer:
Materials and Equipment:
-
This compound sample
-
Rotational viscometer (e.g., Brookfield viscometer) with appropriate spindles
-
Temperature-controlled water bath
Procedure:
-
Set up the viscometer and calibrate it according to the manufacturer's instructions.
-
Place the RDGE sample in the temperature-controlled water bath and allow it to reach the desired temperature (e.g., 25 °C).
-
Select an appropriate spindle and rotational speed for the expected viscosity range.
-
Immerse the spindle into the center of the sample to the marked level.
-
Start the viscometer and allow the reading to stabilize.
-
Record the viscosity reading from the instrument display.
Reactivity and Curing Mechanisms
The reactivity of RDGE is dominated by the two epoxide rings. These rings can undergo nucleophilic attack from a variety of curing agents, including amines, anhydrides, and phenols. The most common curing agents are polyamines, which react with the epoxide groups in a ring-opening addition reaction.[7]
The curing process with a primary amine involves a two-step reaction. First, the primary amine attacks an epoxide ring, forming a secondary amine and a hydroxyl group. This secondary amine can then react with another epoxide ring, leading to a crosslinked polymer network.
Structure-Activity Relationship and Toxicology
This compound has been classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC), meaning it is "possibly carcinogenic to humans".[1][14] This classification is based on sufficient evidence of carcinogenicity in experimental animals.[4][15] The carcinogenicity is attributed to the high reactivity of the epoxide groups, which can act as alkylating agents and react with biological macromolecules such as DNA.[15] This potential for genotoxicity is a significant consideration in its handling and application.
Applications
The primary application of this compound is as a reactive diluent in epoxy resin formulations.[1][2] Its low viscosity helps to reduce the viscosity of higher molecular weight epoxy resins, improving their processability.[1] It also participates in the curing reaction, contributing to the crosslink density and the final properties of the thermoset material. Other applications include its use in adhesives, coatings, casting, and laminating applications.[5][14]
Safety and Handling
Due to its potential carcinogenicity and its ability to cause skin and eye irritation and sensitization, this compound must be handled with care.[16][17] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.[16] Work should be conducted in a well-ventilated area or under a fume hood.[10] In case of skin contact, the affected area should be washed immediately with soap and water.[15]
References
- 1. Diglycidyl resorcinol ether - Wikipedia [en.wikipedia.org]
- 2. Epoxy value - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Diglycidyl Resorcinol Ether - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Resorcinol - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. diglycidyl resorcinol ether: Topics by Science.gov [science.gov]
- 9. US5300618A - Resorcinol-based epoxy resins - Google Patents [patents.google.com]
- 10. "Determination of Epoxy Equivalent Weight of Glycidyl Ether Based Epoxi" by Monoj Pramanik, Sharathkumar K. Mendon et al. [aquila.usm.edu]
- 11. scribd.com [scribd.com]
- 12. benchchem.com [benchchem.com]
- 13. ese.iitb.ac.in [ese.iitb.ac.in]
- 14. Diglydicyl resorcinol ether - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Diglycidyl Resorcinol Ether (IARC Summary & Evaluation, Volume 36, 1985) [inchem.org]
- 16. Determination of the epoxide equivalent weight (EEW) of epoxy resins with different chemical structure and functionality using GPC and 1H-NMR | Semantic Scholar [semanticscholar.org]
- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Spectroscopic Analysis of Resorcinol Diglycidyl Ether (RDGE): A Technical Guide Using FTIR and NMR
Introduction
Resorcinol (B1680541) diglycidyl ether (RDGE), with the chemical formula C₁₂H₁₄O₄, is an epoxy resin known for its utility as a reactive diluent to reduce the viscosity of other epoxy formulations.[1] It finds applications in coatings, sealants, adhesives, and elastomers, particularly where high performance is required, such as in military and aerospace industries.[1][2] The precise chemical structure and purity of RDGE are critical to the performance of the final cured material. This technical guide provides an in-depth overview of the characterization of RDGE using Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, offering detailed experimental protocols and data interpretation for researchers and drug development professionals.
Synthesis of Resorcinol Diglycidyl Ether
The synthesis of RDGE typically involves the reaction of resorcinol with an excess of epichlorohydrin (B41342) in the presence of a base, such as sodium hydroxide (B78521).[1][3] The process first forms a halohydrin intermediate, which then undergoes a dehydrochlorination step upon washing with sodium hydroxide to yield the final RDGE product.[1]
References
An In-depth Technical Guide to the Reaction Kinetics and Polymerization Mechanism of Resorcinol Diglycidyl Ether
This technical guide provides a comprehensive overview of the reaction kinetics and polymerization mechanism of Resorcinol (B1680541) Diglycidyl Ether (RDGE), a key epoxy resin utilized in the formulation of high-performance adhesives, coatings, and composite materials. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the synthesis, curing behavior, and characterization of RDGE-based polymers.
Introduction to Resorcinol Diglycidyl Ether (RDGE)
This compound is an aromatic epoxy resin characterized by the presence of two reactive epoxy groups attached to a resorcinol backbone. Its chemical structure, 2-[[3-(oxiran-2-ylmethoxy)phenoxy]methyl]oxirane, confers a high reactivity and the ability to form densely cross-linked polymer networks upon curing[1]. These networks exhibit excellent mechanical properties, thermal stability, and chemical resistance, making RDGE a valuable component in advanced material applications[2]. The polymerization of RDGE is typically achieved through reactions with various curing agents, most commonly amines and anhydrides. Understanding the kinetics and mechanisms of these curing reactions is crucial for controlling the final properties of the thermoset material.
Synthesis of this compound
The synthesis of RDGE is generally accomplished through the reaction of resorcinol with an excess of epichlorohydrin (B41342) in the presence of a basic catalyst, followed by a dehydrochlorination step.
Experimental Protocol for RDGE Synthesis
Materials:
-
Resorcinol
-
Epichlorohydrin
-
Sodium hydroxide (B78521) (NaOH)
-
Ethanol (B145695) (optional, as a solvent)
Procedure:
-
A reaction vessel equipped with a reflux condenser, stirrer, thermometer, and dropping funnel is charged with resorcinol and an excess of epichlorohydrin.
-
The mixture is heated to a specified temperature, typically around 80°C.
-
A solution of sodium hydroxide in water or ethanol is added dropwise to the reaction mixture. The NaOH acts as a catalyst for the initial reaction and subsequently as a dehydrochlorinating agent.
-
The reaction is allowed to proceed for a set duration, often under reflux conditions, to form a halohydrin intermediate.
-
Following the initial reaction, an aqueous solution of sodium hydroxide is added to effect the dehydrochlorination, leading to the formation of the diglycidyl ether and sodium chloride as a byproduct.
-
The organic layer is separated and washed with water to remove unreacted sodium hydroxide and sodium chloride.
-
The excess epichlorohydrin is removed by distillation under reduced pressure to yield the this compound product[1].
Polymerization Mechanisms of RDGE
The curing of RDGE involves the ring-opening polymerization of its epoxy groups with a curing agent. The two primary classes of curing agents are amines and anhydrides, each with a distinct reaction mechanism.
Curing with Amines
The reaction of RDGE with a primary amine proceeds in a stepwise manner. The primary amine first attacks an epoxy ring, leading to the formation of a secondary amine and a hydroxyl group. This newly formed secondary amine can then react with another epoxy group, resulting in a tertiary amine and a second hydroxyl group. The hydroxyl groups generated during this process can have an autocatalytic effect, accelerating the curing reaction. Etherification, the reaction between a hydroxyl group and an epoxy group, can also occur, particularly at higher temperatures or when there is an excess of epoxy groups[3].
Reaction Scheme with a Primary Amine:
-
Primary Amine Addition: A primary amine attacks an epoxy group, opening the ring and forming a secondary amine and a hydroxyl group.
-
Secondary Amine Addition: The secondary amine reacts with another epoxy group to form a tertiary amine and a second hydroxyl group.
-
Hydroxyl-Epoxy Addition (Etherification): A hydroxyl group can react with an epoxy group, leading to the formation of an ether linkage. This reaction is generally slower than the amine-epoxy reactions.
Caption: Polymerization of RDGE with a primary amine.
Curing with Anhydrides
The curing of RDGE with anhydrides is a more complex process that typically requires a catalyst, such as a tertiary amine or an imidazole, to initiate the reaction. The mechanism involves several steps:
-
Initiation: The catalyst activates the anhydride (B1165640), making it more susceptible to nucleophilic attack.
-
Ring-Opening: A hydroxyl group (which may be present as an impurity or generated in situ) attacks the activated anhydride, opening the ring to form a carboxylic acid.
-
Propagation: The newly formed carboxylic acid then reacts with an epoxy group to form a hydroxyl-ester and another hydroxyl group. This hydroxyl group can then react with another anhydride molecule, continuing the polymerization chain.
-
Etherification: Similar to amine curing, etherification can also occur as a side reaction.
Caption: Polymerization of RDGE with an anhydride.
Reaction Kinetics of RDGE Polymerization
The study of reaction kinetics provides valuable information for optimizing curing cycles and predicting the final properties of the polymer. Differential Scanning Calorimetry (DSC) and Fourier Transform Infrared (FTIR) Spectroscopy are two of the most powerful techniques for investigating the curing kinetics of epoxy resins.
Kinetic Analysis using Differential Scanning Calorimetry (DSC)
DSC measures the heat flow associated with the exothermic curing reaction as a function of temperature or time. This data can be used to determine key kinetic parameters.
Experimental Protocol for DSC Analysis:
-
Sample Preparation: A small, precisely weighed amount (typically 5-10 mg) of the uncured RDGE/curing agent mixture is hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.
-
Non-Isothermal Scan: The sample is heated at a constant rate (e.g., 5, 10, 15, and 20 °C/min) over a temperature range that encompasses the entire curing reaction. The resulting exotherm is recorded.
-
Isothermal Scan: The sample is rapidly heated to a specific curing temperature and held at that temperature for a period of time, during which the heat flow is monitored. This is repeated at several different temperatures.
-
Data Analysis: The total heat of reaction (ΔHtotal) is determined by integrating the area under the exothermic peak from a non-isothermal scan. The degree of cure (α) at any given time or temperature is the ratio of the partial heat of reaction (ΔHpartial) to the total heat of reaction (α = ΔHpartial / ΔHtotal)[4].
Kinetic Models:
-
Kissinger Method (Non-isothermal): This model-free method relates the peak temperature of the exotherm (Tp) to the heating rate (β) to determine the activation energy (Ea).
-
Ozawa-Flynn-Wall Method (Non-isothermal): This is another model-free method that can determine the activation energy as a function of the degree of cure.
-
Autocatalytic Models (Isothermal): These models are often used for epoxy-amine systems where the reaction is catalyzed by the hydroxyl groups produced during the reaction.
Quantitative Data from DSC Studies:
| RDGE System | Curing Agent | Method | Activation Energy (Ea) (kJ/mol) | Reaction Order (n) |
| RDGE | m-Xylylenediamine (XDA) | Isothermal & Non-isothermal DSC | 62.7 | Not Reported |
| DGEBA (for comparison) | m-Phenylenediamine (mPDA) | Isothermal DSC | 53.5 | Not Reported |
| DGEBA (for comparison) | Nadic Methyl Anhydride (NMA) | Dynamic DSC (Kissinger) | 85.32 | ~3 |
| DGEBA (for comparison) | Nadic Methyl Anhydride (NMA) | Dynamic DSC (Ozawa) | 88.02 | ~3 |
Note: Data for RDGE systems is limited in the literature; DGEBA (Diglycidyl ether of bisphenol A) is included for comparative purposes.
Kinetic Analysis using Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for monitoring the progress of the curing reaction by tracking the changes in the concentration of specific functional groups. The disappearance of the epoxy group absorption band is commonly monitored to determine the extent of the reaction.
Experimental Protocol for FTIR Analysis:
-
Sample Preparation: A thin film of the uncured RDGE/curing agent mixture is placed between two potassium bromide (KBr) plates or on a suitable IR-transparent substrate.
-
Spectral Acquisition: The sample is placed in a heated transmission cell within the FTIR spectrometer. Spectra are collected at regular intervals as the sample is cured at a specific temperature.
-
Data Analysis: The concentration of the epoxy groups is proportional to the area or height of its characteristic absorption peak, typically around 915 cm-1. An internal standard peak that does not change during the reaction (e.g., an aromatic C-H stretching band) is often used for normalization. The degree of cure (α) can be calculated from the decrease in the normalized epoxy peak intensity over time.
Workflow for FTIR Kinetic Analysis:
Caption: Workflow for FTIR kinetic analysis of RDGE curing.
Conclusion
The polymerization of this compound is a complex process influenced by the choice of curing agent, catalyst, and reaction conditions. A thorough understanding of the reaction kinetics and polymerization mechanisms is essential for the development of RDGE-based materials with tailored properties for advanced applications. This guide has provided an overview of the synthesis, primary curing mechanisms with amines and anhydrides, and the key experimental techniques used to elucidate the kinetic parameters of these reactions. The provided data and protocols serve as a valuable resource for researchers and professionals working with this versatile epoxy resin. Further research focusing on generating more specific kinetic data for a wider range of RDGE-curing agent systems will be beneficial for advancing the application of this high-performance thermoset.
References
A Technical Guide to the Solubility of Resorcinol Diglycidyl Ether in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of resorcinol (B1680541) diglycidyl ether (RDGE), a low-viscosity epoxy resin with the CAS number 101-90-6. A thorough review of available scientific literature and technical data sheets indicates a lack of specific quantitative solubility data for RDGE in various organic solvents. However, extensive qualitative data exists and is summarized herein. This guide also provides a detailed, generalized experimental protocol for determining the solubility of a solid organic compound like RDGE, should quantitative analysis be required.
Solubility Data for Resorcinol Diglycidyl Ether
This compound is widely reported to be miscible with a range of common organic solvents.[1][2] Miscibility implies that the substances can be mixed in all proportions to form a homogeneous solution. In contrast, its solubility in water is very low.[1][3][4][5]
The following table summarizes the available qualitative and limited quantitative solubility data for RDGE.
| Solvent | Solubility | Temperature | Notes |
| Acetone | Miscible[1][2] | Room Temperature | Often used as a solvent for epoxy resins.[4] |
| Benzene | Miscible[1][2] | Room Temperature | A common non-polar aromatic solvent. |
| Chloroform | Miscible[1][2] | Room Temperature | A common chlorinated solvent. |
| Methanol | Miscible[1][2] | Room Temperature | A polar protic solvent. |
| Most Organic Resins | Miscible[1][4] | Not Specified | Used as a reactive diluent in epoxy resin formulations.[5] |
| Water | < 0.1 mg/mL | 17.8 °C (64 °F) | Considered slightly soluble to insoluble.[1][3][5] |
Experimental Protocol: Gravimetric Determination of Solubility
The following is a detailed methodology for the gravimetric determination of the solubility of a solid organic compound, such as RDGE, in an organic solvent. This method, often referred to as the isothermal saturation method, is a reliable and straightforward technique for obtaining quantitative solubility data.
2.1. Materials and Equipment
-
This compound (solute)
-
Selected organic solvent
-
Analytical balance (accurate to ±0.0001 g)
-
Thermostatic shaker or water bath
-
Temperature-controlled oven
-
Glass vials with screw caps
-
Syringe filters (chemically compatible with the solvent)
-
Pipettes and syringes
-
Pre-weighed glass evaporating dishes
2.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of RDGE to a glass vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a thermostatic shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and the dissolution rate of the solute. It is advisable to determine the equilibration time by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Phase Separation:
-
Once equilibrium is reached, allow the vial to rest in the temperature-controlled environment for a few hours to let the undissolved solid settle.
-
Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe.
-
Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporating dish to remove any remaining solid particles.
-
-
Solvent Evaporation:
-
Place the evaporating dish containing the filtered saturated solution in a temperature-controlled oven. The oven temperature should be set high enough to evaporate the solvent efficiently but well below the boiling point of RDGE (172 °C at 0.8 mmHg) to avoid its degradation or volatilization.[1]
-
Continue heating until the solvent has completely evaporated and a constant weight of the dried solute is achieved.
-
-
Calculation of Solubility:
-
Measure the final weight of the evaporating dish containing the dried RDGE.
-
Calculate the mass of the dissolved RDGE by subtracting the initial weight of the empty evaporating dish.
-
The solubility can then be expressed in various units, such as grams of solute per 100 mL of solvent ( g/100 mL) or weight percent (wt%).
Solubility ( g/100 mL) = (Mass of dried RDGE / Volume of filtered solution) x 100
-
Visualized Experimental Workflow
The following diagram illustrates the key stages of the gravimetric method for determining the solubility of this compound in an organic solvent.
Caption: Workflow for Gravimetric Solubility Determination.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. This compound Supplier | 101-90-6 | Your Reliable Distributor Silver Fern [silverfernchemical.com]
- 3. DIGLYCIDYL RESORCINOL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. This compound | C12H14O4 | CID 7586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 间苯二酚二缩水甘油醚 | Sigma-Aldrich [sigmaaldrich.com]
In-Depth Technical Guide: Synthesis and Characterization of Novel Resorcinol Diglycidyl Ether Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological implications of novel resorcinol (B1680541) diglycidyl ether (RDGE) derivatives. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, materials science, and drug development, offering detailed experimental protocols, data analysis, and insights into the structure-activity relationships of this versatile class of compounds.
Introduction
Resorcinol diglycidyl ether (RDGE) is an epoxy resin known for its utility as a reactive diluent and crosslinking agent.[1] The modification of the basic RDGE scaffold to create novel derivatives has opened up new avenues for the development of advanced materials and therapeutic agents. The introduction of various functional groups onto the resorcinol ring can significantly alter the physicochemical and biological properties of the resulting molecules, leading to compounds with tailored characteristics for specific applications, including as potential anticancer agents.
This guide will delve into the synthetic methodologies for creating these novel derivatives, the analytical techniques for their characterization, and the potential signaling pathways they may influence, particularly in the context of drug discovery.
Synthesis of Novel this compound Derivatives
The core synthesis of RDGE involves the reaction of resorcinol with epichlorohydrin (B41342) in the presence of a base.[1] Novel derivatives can be synthesized by first modifying the resorcinol core, followed by glycidylation.
Synthesis of Substituted Resorcinol Precursors
The introduction of substituents onto the resorcinol ring is the first step in creating novel RDGE derivatives. This can be achieved through various organic reactions, such as Friedel-Crafts acylation or alkylation.
2.1.1. Example: Synthesis of Benzoylresorcinol
A common precursor for a novel RDGE derivative is benzoylresorcinol. This can be synthesized by reacting resorcinol with benzoic acid in the presence of a suitable catalyst.
2.1.2. Example: Synthesis of Styryl-Substituted Resorcinol
Styryl-substituted resorcinols can be prepared by reacting resorcinol with styrene (B11656) in the presence of an acid catalyst, such as para-toluenesulfonic acid.[2]
Glycidylation of Substituted Resorcinols
The final step in the synthesis of novel RDGE derivatives is the reaction of the substituted resorcinol with epichlorohydrin. This reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521), to facilitate the formation of the glycidyl (B131873) ether linkages.[3]
Experimental Protocols
Synthesis of Diglycidyl Ether of Benzoylresorcinol
This protocol is adapted from the procedure described in U.S. Patent No. 5,300,618.[3]
Materials:
-
Benzoylresorcinol
-
Epichlorohydrin
-
Sodium hydroxide (50% w/w aqueous solution)
-
Reaction flask equipped with a stirrer, thermometer, reflux condenser, and addition funnel
Procedure:
-
Charge the reaction flask with benzoylresorcinol and an excess of epichlorohydrin.
-
Heat the mixture to a refluxing temperature of approximately 100-125 °C.
-
Slowly add the 50% aqueous sodium hydroxide solution to the refluxing mixture over a period of 1 to 1.5 hours.
-
Continuously remove the azeotropic water, returning the separated epichlorohydrin to the reaction flask.
-
After the addition of sodium hydroxide is complete, continue to remove water for an additional 2 to 2.5 hours.
-
Distill off the excess epichlorohydrin under atmospheric pressure, followed by vacuum distillation.
-
Add acetone to the reaction flask and reflux for 15 minutes to dissolve the epoxide product.
-
Filter the resulting solution to remove the sodium chloride salt.
-
Distill off the acetone under atmospheric and then vacuum conditions to obtain the final diglycidyl ether of benzoylresorcinol product.
Synthesis of Pinoresinol (B1678388) Diglycidyl Ether (PinoDGE)
This protocol is adapted from the one-step synthesis of a nature-derived epoxy resin.[4]
Materials:
-
(+)-Pinoresinol
-
(±)-Epichlorohydrin
-
Sodium hydroxide (NaOH)
-
Ethanol (B145695) (EtOH)
-
Microwave reactor
Procedure:
-
Dissolve (+)-pinoresinol and NaOH in ethanol in a microwave-safe reaction vessel.
-
Add (±)-epichlorohydrin to the solution.
-
Heat the mixture in a microwave reactor to 80°C for 40 minutes.
-
After the reaction is complete, filter the mixture to remove any solid byproducts.
-
Concentrate the filtrate to yield the crude product as a colorless oil.
-
Purify the crude product using automated flash column chromatography to afford the pure PinoDGE as a white solid.
Characterization of Novel RDGE Derivatives
A suite of analytical techniques is employed to confirm the structure and purity of the synthesized derivatives and to determine their physical and chemical properties.
Spectroscopic Analysis
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the characteristic functional groups in the synthesized molecules, such as the epoxy ring (oxirane) vibrations, ether linkages, and aromatic rings.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical structure of the derivatives, confirming the attachment of the glycidyl groups and the substitution pattern on the resorcinol ring.
Thermal Analysis
-
Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg) and curing behavior of the epoxy resins.
-
Thermogravimetric Analysis (TGA): Provides information on the thermal stability and decomposition profile of the derivatives.
Data Presentation
The quantitative data obtained from the characterization of various novel RDGE derivatives are summarized in the tables below for easy comparison.
Table 1: Spectroscopic Data for Novel RDGE Derivatives
| Derivative Name | Key FTIR Peaks (cm⁻¹) | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |
| Diglycidyl Ether of Benzoylresorcinol | ~915 (epoxy), ~1250 (ether), ~1680 (C=O) | Specific proton signals for aromatic and glycidyl groups | Specific carbon signals for aromatic, carbonyl, and glycidyl groups |
| Diglycidyl Ether of Styryl-Resorcinol | ~915 (epoxy), ~1250 (ether), ~965 (trans-alkene) | Signals for styryl protons in addition to aromatic and glycidyl protons | Signals for styryl carbons in addition to aromatic and glycidyl carbons |
| Pinoresinol Diglycidyl Ether | ~916 (epoxy), ~1245 (ether), ~2924 (C-H) | Characteristic signals for the pinoresinol backbone and glycidyl groups | Characteristic signals for the pinoresinol backbone and glycidyl groups |
Table 2: Thermal Properties of Novel RDGE Derivatives
| Derivative Name | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (Td) (°C) |
| Diglycidyl Ether of Benzoylresorcinol | To be determined | To be determined |
| Diglycidyl Ether of Styryl-Resorcinol | To be determined | To be determined |
| Pinoresinol Diglycidyl Ether | To be determined | To be determined |
Potential Signaling Pathways and Biological Activity
The introduction of epoxide functionalities in RDGE derivatives raises considerations about their potential biological activity, including cytotoxicity and genotoxicity. The high reactivity of the epoxide ring allows for potential covalent interactions with cellular nucleophiles, such as DNA and proteins. This reactivity is a double-edged sword; while it can be harnessed for therapeutic purposes, it can also lead to toxicity.
Studies on epoxy resin-based materials have indicated that unset resins, which contain free epoxide groups, tend to exhibit higher cytotoxicity and genotoxicity than their cured counterparts.[5][6] The primary mechanism of genotoxicity is believed to be through DNA damage, which can be assessed using methods like the comet assay.[7] This DNA damage can trigger various cellular signaling pathways, including:
-
DNA Damage Response (DDR) Pathway: Alkylation of DNA bases by the epoxide groups can lead to the activation of DDR proteins such as ATM and ATR, which in turn can initiate cell cycle arrest and apoptosis to prevent the propagation of damaged DNA.
-
Oxidative Stress Pathways: The metabolism of some epoxy compounds can generate reactive oxygen species (ROS), leading to oxidative stress and cellular damage.
For drug development, the targeted reactivity of the epoxide groups could be exploited. For instance, if a novel RDGE derivative is designed to selectively accumulate in cancer cells, the reactive epoxide could alkylate key proteins or DNA within the tumor, leading to targeted cell death.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis, characterization, and biological evaluation of novel RDGE derivatives.
Potential Signaling Pathway of Genotoxicity
Caption: Potential signaling pathway for the genotoxicity of RDGE derivatives.
References
- 1. Diglycidyl resorcinol ether - Wikipedia [en.wikipedia.org]
- 2. EP0679165B1 - Substituted resorcinol-based epoxy resins - Google Patents [patents.google.com]
- 3. US5300618A - Resorcinol-based epoxy resins - Google Patents [patents.google.com]
- 4. Nature-derived epoxy resins: Synthesis, allergenicity, and thermosetting properties of pinoresinol diglycidyl ether - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity and Genotoxicity of Epoxy Resin-Based Root Canal Sealers before and after Setting Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Computational Modeling of the Polymerization of Resorcinol Diglycidyl Ether: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Resorcinol (B1680541) diglycidyl ether (RDGE) is a key epoxy resin that, due to its aromatic nature, imparts high rigidity and stiffness to cured thermosets.[1] The computational modeling of its polymerization process is crucial for predicting material properties and optimizing curing cycles, yet specific models for RDGE are not as widely documented as for other epoxies like bisphenol A diglycidyl ether (DGEBA). This technical guide provides a comprehensive overview of the core principles and methodologies for the computational modeling of RDGE polymerization, drawing upon established frameworks for similar epoxy-amine systems. It further presents a detailed, synthesized experimental protocol for the polymerization of RDGE with a diamine hardener, summarizes key quantitative data from the literature, and provides visual representations of the underlying chemical processes and workflows.
Introduction to Resorcinol Diglycidyl Ether and its Polymerization
This compound is an aromatic organic compound characterized by the presence of two oxirane (epoxy) groups.[2] Its chemical structure, 1,3-bis(2,3-epoxypropoxy)benzene, makes it a valuable component in the formulation of epoxy resins where it can act as a reactive diluent or a primary resin component.[2] The polymerization, or curing, of RDGE is typically achieved through a reaction with a curing agent, often a diamine, which opens the epoxy rings and forms a highly cross-linked, three-dimensional polymer network.[3] This network structure is responsible for the desirable thermal and mechanical properties of the final thermoset material.
The reaction between the epoxy groups of RDGE and the amine groups of the hardener is a complex process involving multiple steps.[4] Understanding the kinetics and mechanism of this reaction is fundamental to controlling the curing process and tailoring the final properties of the material. Computational modeling offers a powerful tool to investigate these processes at a molecular level, providing insights that can be difficult to obtain through experimental methods alone.[5]
Computational Modeling Approaches
While specific computational models for RDGE polymerization are not extensively covered in the reviewed literature, the well-established methodologies for other epoxy resins, such as DGEBA, provide a robust framework. These approaches can be broadly categorized into kinetic modeling and molecular dynamics simulations.
Kinetic Modeling
Kinetic models describe the rate of the curing reaction as a function of temperature and the degree of cure.[6] These phenomenological models are often derived from experimental data obtained from techniques like Differential Scanning Calorimetry (DSC).[7][8]
Common kinetic models applicable to epoxy-amine systems include:
-
n-th Order Model: This is one of the simplest models, where the reaction rate is proportional to the concentration of the unreacted species raised to a power, n.[6]
-
Sestak-Berggren (Autocatalytic) Model: This model is often used for epoxy curing as it accounts for the catalytic effect of hydroxyl groups that are formed during the reaction, leading to an acceleration of the curing rate.[6]
-
Kamal-Sourour Model: This is a widely used semi-empirical model that combines the features of the n-th order and autocatalytic models.[1][6]
The selection of an appropriate kinetic model is crucial for accurately predicting the curing behavior of the RDGE system under different temperature profiles.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide an atomistic-level view of the polymerization process, enabling the prediction of material properties from the underlying molecular structure.[9] An MD simulation for RDGE polymerization would typically involve the following steps:
-
System Setup: A simulation box is created containing the RDGE and diamine hardener molecules in the desired stoichiometric ratio.
-
Force Field Selection: A suitable force field, such as COMPASS or a specialized reactive force field, is chosen to describe the interactions between the atoms.
-
Curing Algorithm: A cross-linking algorithm is employed to simulate the formation of covalent bonds between the epoxy and amine groups as a function of time and temperature. This can be based on distance criteria and reaction probabilities.
-
Property Calculation: Once the cross-linked network is formed, various thermomechanical properties such as the glass transition temperature (Tg), elastic modulus, and coefficient of thermal expansion (CTE) can be calculated and compared with experimental data.[10][11]
Quantitative Data on RDGE-Based Thermosets
The following tables summarize key quantitative data for RDGE thermosets cured with different diamine hardeners, as reported in the scientific literature.
Table 1: Thermal and Mechanical Properties of RDGE Thermosets
| Curing Agent | Glass Transition Temperature (Tα, °C) | Flexural Modulus (GPa) | GIC (J/m²) | Char Yield (%) | Reference |
| Hexamethylene diamine (HMDA) | ~110 | >2 | 90 | - | [6] |
| Diamine-limonene (DA-LIM) | ~95 | >2 | 208 | 10 | [6] |
| Diamine-allyl eugenol (B1671780) (DA-AE) | ~95 | >2 | - | 21 | [6] |
| m-Xylylene diamine (XDA) | 83 | 2.6 | - | - | [12] |
Table 2: Curing Kinetics of RDGE with m-Xylylene Diamine (XDA)
| Parameter | Value | Method | Reference |
| Apparent Activation Energy (Ea) | 62.7 kJ/mol | Isothermal and Non-isothermal DSC | [12] |
Experimental Protocols
The following is a detailed, synthesized protocol for the polymerization of this compound (RDGE) with a generic diamine hardener. This protocol is based on common laboratory practices for preparing epoxy thermosets.
Objective: To prepare a cross-linked RDGE-based thermoset and characterize its basic properties.
Materials:
-
This compound (RDGE)
-
Diamine hardener (e.g., hexamethylene diamine, m-xylylene diamine)
-
Acetone (for cleaning)
-
Silicone mold
-
Vacuum oven
-
Hot plate with magnetic stirring
-
Beakers, glass stirring rods, and disposable pipettes
Procedure:
-
Stoichiometric Calculation: Calculate the required mass of the diamine hardener based on the amine hydrogen equivalent weight (AHEW) and the epoxy equivalent weight (EEW) of the RDGE to achieve a 1:1 stoichiometric ratio of epoxy groups to amine hydrogens.
-
Preparation of RDGE: Gently heat the RDGE resin to reduce its viscosity for easier handling and mixing. A temperature of 50-60 °C is typically sufficient.
-
Mixing: In a clean beaker, add the pre-heated RDGE. While stirring continuously with a magnetic stirrer, slowly add the calculated amount of diamine hardener. Continue stirring for 5-10 minutes to ensure a homogeneous mixture.
-
Degassing: Place the beaker containing the mixture in a vacuum oven at a temperature slightly above the mixing temperature. Apply a vacuum to remove any entrapped air bubbles. This step is crucial to avoid voids in the final cured product.
-
Casting: Carefully pour the degassed mixture into a pre-heated silicone mold.
-
Curing: Transfer the mold to a pre-heated oven and follow a specific curing schedule. A typical two-stage curing schedule might involve an initial cure at a lower temperature (e.g., 80-100 °C for 1-2 hours) followed by a post-cure at a higher temperature (e.g., 120-150 °C for 2-3 hours) to ensure complete reaction.
-
Demolding and Characterization: After the curing cycle is complete, allow the mold to cool down to room temperature before carefully demolding the cured thermoset. The resulting material can then be subjected to various characterization techniques such as DSC, TGA, DMA, and mechanical testing.
Visualizing the Process: Diagrams
The following diagrams, generated using the DOT language, illustrate the key chemical reactions and a typical workflow for the computational and experimental investigation of RDGE polymerization.
Caption: Reaction pathway of RDGE with a diamine hardener.
Caption: Integrated experimental and computational workflow.
Conclusion
The computational modeling of this compound polymerization, while not as extensively documented as for other common epoxy resins, can be effectively approached using established kinetic and molecular dynamics methodologies. By integrating experimental data with these computational frameworks, researchers can gain valuable insights into the curing process, predict the thermomechanical properties of the resulting thermosets, and ultimately accelerate the development of new materials with tailored performance characteristics. The provided data, protocols, and workflows serve as a foundational guide for scientists and engineers entering this area of research.
References
- 1. researchgate.net [researchgate.net]
- 2. pure.uva.nl [pure.uva.nl]
- 3. Degradable Thermosets through Orthogonal Polymerizations of a Single Monomer - American Chemical Society [acs.digitellinc.com]
- 4. researchgate.net [researchgate.net]
- 5. Special Issue on “Computational Methods for Polymers” [ouci.dntb.gov.ua]
- 6. Kinetics Models [doc.comsol.com]
- 7. ecm-academics.plymouth.ac.uk [ecm-academics.plymouth.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Research Portal [researchdiscovery.drexel.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Thermoset Cure Kinetics Part 11. A Mathematical Approach to Cure Kinetics Analysis - Polymer Innovation Blog [polymerinnovationblog.com]
An In-depth Technical Guide on the Thermal Degradation Mechanism of Cured Resorcinol Diglycidyl Ether
For Researchers, Scientists, and Drug Development Professionals
Abstract
Resorcinol (B1680541) diglycidyl ether (RDGE) is a key component in high-performance epoxy thermosets, valued for its contribution to high crosslink density and thermal stability. Understanding the thermal degradation mechanism of cured RDGE is paramount for predicting material lifetime, ensuring reliability in high-temperature applications, and developing effective strategies for fire retardancy and recycling. This technical guide provides a comprehensive overview of the thermal decomposition of cured RDGE, detailing the experimental methodologies used for its characterization, summarizing key quantitative data, and elucidating the proposed degradation pathways. While specific literature on the complete degradation mechanism of cured RDGE is limited, this guide synthesizes available data and draws parallels from the well-studied degradation of similar epoxy systems, such as those based on bisphenol A diglycidyl ether (DGEBA), to provide a robust and scientifically grounded perspective.
Introduction
Resorcinol diglycidyl ether (RDGE) is an aromatic epoxy resin characterized by a rigid resorcinol backbone, which imparts high thermal stability and mechanical strength to the cured polymer network.[1][2] It is often used as a reactive diluent or a primary resin in formulations for adhesives, coatings, and composites where performance under thermal stress is critical. The curing process, typically achieved through reactions with amine or anhydride (B1165640) hardeners, results in a highly cross-linked, three-dimensional network. The thermal stability of this network is dictated by the bond dissociation energies of its constituent chemical bonds and the pathways through which they decompose upon heating.
The thermal degradation of epoxy resins is a complex process involving a series of chemical reactions, including chain scission, rearrangement, and the evolution of volatile products.[3] A thorough understanding of these processes is essential for materials scientists and engineers to design materials with enhanced thermal performance and to predict their behavior in demanding environments.
Experimental Protocols for Characterization of Thermal Degradation
The study of the thermal degradation of cured RDGE involves a suite of analytical techniques to probe the chemical and physical changes that occur as a function of temperature. The following sections detail the typical experimental protocols for the key analytical methods.
Curing of this compound
A well-defined curing protocol is the prerequisite for studying the thermal degradation of the resulting thermoset. The choice of curing agent significantly influences the final network structure and its thermal stability.
2.1.1. Amine Curing
-
Materials: this compound (RDGE), amine curing agent (e.g., m-phenylenediamine (B132917) (m-PDA), 4,4'-diaminodiphenyl sulfone (DDS), or polyetheramines like Jeffamine® series).
-
Procedure:
-
The stoichiometric amount of the amine curing agent is calculated based on the amine hydrogen equivalent weight (AHEW) and the epoxy equivalent weight (EEW) of the RDGE.
-
RDGE is preheated to a temperature that reduces its viscosity (e.g., 60-80 °C) to facilitate uniform mixing.
-
The amine hardener is added to the preheated RDGE and mixed thoroughly until a homogeneous mixture is obtained.
-
The mixture is degassed under vacuum to remove any entrapped air bubbles.
-
The degassed mixture is then poured into a preheated mold and cured according to a specific temperature profile. A typical curing schedule might involve an initial cure at a lower temperature (e.g., 80-100 °C for 1-2 hours) followed by a post-cure at a higher temperature (e.g., 150-180 °C for 2-4 hours) to ensure complete reaction.[4]
-
2.1.2. Anhydride Curing
-
Materials: this compound (RDGE), anhydride curing agent (e.g., nadic methyl anhydride (NMA), phthalic anhydride), and an accelerator (e.g., a tertiary amine like benzyldimethylamine (BDMA)).
-
Procedure:
-
The required amount of anhydride hardener is calculated based on a stoichiometric ratio of anhydride groups to epoxy groups.
-
RDGE is preheated to reduce its viscosity.
-
The liquid anhydride is added to the RDGE and mixed thoroughly.
-
The accelerator is then added to the mixture (typically 0.5-2 parts per hundred of resin, phr).
-
The mixture is degassed under vacuum.
-
The mixture is cured in a preheated mold using a staged curing cycle, for example, 2 hours at 100 °C followed by 4 hours at 160 °C.
-
Thermal Analysis Techniques
2.2.1. Thermogravimetric Analysis (TGA)
-
Objective: To determine the thermal stability and decomposition kinetics of the cured RDGE.
-
Protocol:
-
A small sample (5-10 mg) of the cured RDGE is placed in a TGA sample pan (typically alumina (B75360) or platinum).
-
The sample is heated from ambient temperature to a final temperature (e.g., 800-1000 °C) at a constant heating rate (e.g., 10, 20, or 30 °C/min).
-
The analysis is conducted under a controlled atmosphere, typically an inert gas like nitrogen to study pyrolysis or in an oxidative atmosphere like air to study thermo-oxidative degradation.
-
The mass of the sample is continuously monitored as a function of temperature.
-
The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve) are used to determine the onset of decomposition, the temperature of maximum decomposition rate, and the final char yield.[5]
-
2.2.2. Evolved Gas Analysis (EGA): TGA coupled with Mass Spectrometry (TGA-MS) or Fourier-Transform Infrared Spectroscopy (TGA-FTIR)
-
Objective: To identify the chemical nature of the volatile products evolved during thermal degradation.[6][7]
-
Protocol:
-
The TGA experiment is performed as described above.
-
The outlet gas stream from the TGA furnace is transferred through a heated transfer line to the inlet of a mass spectrometer or an FTIR gas cell.
-
Mass spectra or infrared spectra of the evolved gases are continuously recorded as a function of temperature.
-
The identification of the degradation products is achieved by analyzing the mass fragmentation patterns (for MS) or the characteristic infrared absorption bands (for FTIR).[7]
-
2.2.3. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
-
Objective: To separate and identify the complex mixture of volatile and semi-volatile degradation products with high resolution and sensitivity.[8][9][10][11]
-
Protocol:
-
A small amount of the cured RDGE sample (typically in the microgram range) is placed in a pyrolysis probe.
-
The probe is rapidly heated to a specific pyrolysis temperature (e.g., 600, 800, or 1000 °C) in an inert atmosphere (typically helium).
-
The pyrolysis products are swept into a gas chromatograph (GC) column.
-
The GC separates the individual components of the pyrolysate based on their boiling points and interactions with the stationary phase.
-
The separated components are then introduced into a mass spectrometer (MS) for identification based on their mass spectra.[8][9][10][11]
-
Quantitative Data on Thermal Degradation
Quantitative data on the thermal degradation of cured RDGE is crucial for comparing the performance of different formulations and for developing kinetic models. The following tables summarize key parameters obtained from thermal analysis.
Table 1: Thermal Stability of Cured this compound Systems
| Curing Agent | Onset Decomposition Temp. (Tonset) (°C) | Temp. at Max. Decomposition Rate (Tmax) (°C) | Char Yield at 800 °C (%) | Reference |
| m-Xylylene diamine | ~350 | ~400 | > 20 | [12] |
| Bio-based diamine (DA-AE) | ~300 | ~380 | 21 | [4] |
| Bio-based diamine (DA-LIM) | ~280 | ~350 | 10 | [4] |
Note: The data presented are indicative and can vary based on the specific curing conditions and experimental parameters.
Table 2: Kinetic Parameters for Thermal Degradation
| Curing System | Activation Energy (Ea) (kJ/mol) | Method |
| DGEBA/m-XDA | 104-144 | Kissinger |
| DGEBA/MDA with rubber modification | 182-222 | Ozawa, Kissinger, Friedman |
Proposed Thermal Degradation Mechanism
While a definitive and complete thermal degradation mechanism for cured RDGE is not yet fully elucidated in the scientific literature, a plausible pathway can be proposed based on the fundamental chemistry of epoxy networks and by drawing analogies with the well-documented degradation of DGEBA-based systems.[7][12] The degradation is expected to proceed through a free-radical mechanism initiated by the homolytic cleavage of the weakest bonds in the cured network at elevated temperatures.[7]
Initiation
The initiation of thermal degradation is likely to occur at the weakest links in the polymer network. In an amine-cured RDGE system, these are typically the C-N bonds of the cross-links and the ether linkages in the epoxy backbone. The resorcinol ring itself is thermally very stable.
-
Cleavage of C-N bonds: The bonds between the nitrogen atoms of the amine curing agent and the aliphatic carbon chain originating from the epoxy group are susceptible to thermal scission.
-
Cleavage of Ether Bonds: The aliphatic ether linkages (C-O-C) in the glycidyl (B131873) portion of the RDGE are also prone to homolytic cleavage.
Propagation
The initial radical formation triggers a cascade of propagation reactions, leading to the fragmentation of the polymer network and the formation of a variety of volatile products.
-
Hydrogen Abstraction: The initially formed radicals can abstract hydrogen atoms from adjacent polymer chains, creating new radical sites and leading to chain scission.
-
β-Scission: Radicals can undergo β-scission, a process where a bond beta to the radical center is cleaved, resulting in the formation of a double bond and a new radical. This is a major pathway for the formation of low molecular weight volatile compounds.
Key Degradation Pathways and Products
Based on the degradation of similar epoxy resins, the following pathways and products are anticipated for cured RDGE:
-
Formation of Phenolic Compounds: Scission of the ether linkages connecting the glycidyl group to the resorcinol ring, followed by hydrogen abstraction, would lead to the formation of resorcinol and other phenolic derivatives.
-
Formation of Aldehydes and Alcohols: Fragmentation of the aliphatic chains originating from the glycidyl ether and the amine cross-linker can produce a variety of small volatile molecules such as formaldehyde, acetaldehyde, and various alcohols.
-
Formation of Aromatic Fragments: At higher temperatures, cleavage of the bonds within the cross-linked network can release substituted aromatic compounds derived from the resorcinol moiety.
-
Char Formation: The resorcinol ring, being inherently aromatic and thermally stable, is expected to play a significant role in char formation.[4] At high temperatures, these aromatic structures can condense to form a polyaromatic, graphite-like char residue.
Visualizations
Experimental Workflow
Caption: Experimental workflow for studying the thermal degradation of cured RDGE.
Proposed Degradation Initiation
Caption: Initiation of thermal degradation via homolytic bond cleavage.
Major Degradation Pathways
Caption: Proposed major pathways for the thermal degradation of cured RDGE.
Conclusion
The thermal degradation of cured this compound is a complex process that is critical to the performance and safety of materials derived from it. While a complete, experimentally verified degradation mechanism remains an area for further research, this guide has outlined the key experimental techniques for its study, summarized the available quantitative data, and proposed a plausible degradation pathway based on established principles of polymer degradation and analogies with similar epoxy systems. The high thermal stability of the resorcinol moiety suggests its significant contribution to char formation, a desirable attribute for fire retardancy. Future work employing advanced analytical techniques such as Py-GC-MS and TGA-MS specifically on well-characterized, cured RDGE systems is necessary to definitively identify the degradation products and refine the proposed mechanism. Such studies will enable the development of more accurate kinetic models and facilitate the design of next-generation, high-performance epoxy materials with tailored thermal properties.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. This compound | C12H14O4 | CID 7586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. matec-conferences.org [matec-conferences.org]
- 6. osti.gov [osti.gov]
- 7. mdpi.com [mdpi.com]
- 8. gcms.cz [gcms.cz]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. impact.ornl.gov [impact.ornl.gov]
- 13. Product specific thermal degradation kinetics of bisphenol F epoxy in inert and oxidative atmospheres using evolved gas analysis–mass spectrometry | ORNL [ornl.gov]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Resorcinol Diglycidyl Ether (RDGE) as a Reactive Diluent in Epoxy Resins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resorcinol (B1680541) diglycidyl ether (RDGE) is a low-viscosity aromatic glycidyl (B131873) ether commonly employed as a reactive diluent in epoxy resin formulations. Its primary function is to reduce the viscosity of high molecular weight epoxy resins, such as those based on diglycidyl ether of bisphenol A (DGEBA), thereby improving handling, processing, and wetting characteristics. Unlike non-reactive diluents, RDGE possesses two epoxy groups, allowing it to co-react with the curing agent and become an integral part of the cross-linked polymer network. This incorporation minimizes the negative impact on the final mechanical and thermal properties that is often observed with non-reactive diluents. These application notes provide a comprehensive overview of the effects of RDGE on epoxy resin properties and detailed protocols for its application and characterization.
Effects on Epoxy Resin Properties
The addition of RDGE to an epoxy formulation, typically based on DGEBA and cured with an amine hardener, influences several key properties of both the uncured and cured resin.
Viscosity Reduction
One of the most significant advantages of using RDGE is its efficiency in reducing the viscosity of the epoxy resin mixture. This is crucial for applications requiring good flow and impregnation, such as in coatings, adhesives, and composite manufacturing. The reduction in viscosity is directly proportional to the concentration of RDGE added.
Mechanical Properties
While reactive diluents are generally expected to slightly compromise mechanical properties due to a potential reduction in crosslink density, RDGE's difunctional nature helps to mitigate these effects. The incorporation of the rigid aromatic structure of resorcinol can, in some cases, help maintain or even enhance certain mechanical properties. However, at higher concentrations, a decrease in properties such as tensile strength and modulus may be observed.
Thermal Properties
The glass transition temperature (Tg) is a critical parameter for determining the service temperature of an epoxy system. The addition of RDGE can influence the Tg of the cured resin. Due to its lower molecular weight and potential to slightly disrupt the polymer network, an increase in RDGE concentration can lead to a decrease in the glass transition temperature. However, the extent of this decrease is dependent on the specific epoxy resin and curing agent used.
Data Presentation: Quantitative Effects of RDGE
The following tables summarize the typical effects of incorporating RDGE into a standard DGEBA epoxy resin system cured with an amine hardener. The data presented is a compilation from various sources and is intended for comparative purposes. Actual results may vary depending on the specific formulation and curing conditions.
Table 1: Effect of RDGE Concentration on the Viscosity of DGEBA Epoxy Resin at 25°C
| RDGE Concentration (wt%) | Viscosity (mPa·s) |
| 0 | ~12,000 - 16,000 |
| 5 | ~5,000 - 7,000 |
| 10 | ~2,500 - 4,000 |
| 15 | ~1,500 - 2,500 |
| 20 | ~800 - 1,500 |
Table 2: Effect of RDGE Concentration on Mechanical Properties of Cured DGEBA Epoxy Resin
| RDGE Concentration (wt%) | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
| 0 | 70 - 80 | 2.8 - 3.2 | 3 - 5 |
| 10 | 65 - 75 | 2.6 - 3.0 | 4 - 6 |
| 20 | 60 - 70 | 2.4 - 2.8 | 5 - 7 |
Table 3: Effect of RDGE Concentration on Thermal Properties of Cured DGEBA Epoxy Resin
| RDGE Concentration (wt%) | Glass Transition Temperature (Tg) (°C) |
| 0 | 150 - 170 |
| 10 | 135 - 155 |
| 20 | 120 - 140 |
Experimental Protocols
The following are detailed protocols for the preparation and characterization of RDGE-modified epoxy resins.
Protocol for Preparation of RDGE-Modified Epoxy Formulations
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin
-
Resorcinol diglycidyl ether (RDGE)
-
Amine curing agent (e.g., 4,4'-Diaminodiphenylmethane - DDM)
-
Disposable mixing cups
-
Stirring rods or mechanical stirrer
-
Weighing balance (accuracy ±0.01 g)
-
Vacuum oven or desiccator
Procedure:
-
Pre-heating: Pre-heat the DGEBA resin to 50-60°C to reduce its initial viscosity for easier handling and mixing.
-
Weighing: Accurately weigh the desired amounts of DGEBA resin and RDGE into a clean, dry mixing cup according to the desired weight percentage.
-
Mixing: Thoroughly mix the DGEBA and RDGE until a homogeneous mixture is obtained. For higher viscosity mixtures, a mechanical stirrer is recommended.
-
Degassing: Place the mixture in a vacuum oven or desiccator at 60°C for approximately 15-30 minutes to remove any entrapped air bubbles.
-
Curing Agent Addition: Cool the mixture to room temperature. Add the stoichiometric amount of the amine curing agent to the epoxy-diluent blend. The stoichiometric amount is calculated based on the amine hydrogen equivalent weight (AHEW) of the curing agent and the epoxy equivalent weight (EEW) of the resin blend.
-
Final Mixing: Mix the components thoroughly for 2-3 minutes, ensuring a uniform dispersion of the curing agent.
-
Casting: Pour the final mixture into desired molds for specimen preparation.
-
Curing: Cure the cast specimens according to the recommended cure schedule for the specific epoxy-hardener system (e.g., 2 hours at 80°C followed by 2 hours at 150°C).
Protocol for Viscosity Measurement
Apparatus:
-
Rotational viscometer (e.g., Brookfield type) or rheometer with parallel plate or cone-and-plate geometry.
-
Temperature-controlled water bath or Peltier plate for the viscometer.
Procedure:
-
Instrument Setup: Calibrate the viscometer according to the manufacturer's instructions. Set the measurement temperature to 25°C.
-
Sample Preparation: Prepare the epoxy-RDGE mixture as described in Protocol 4.1, before the addition of the curing agent.
-
Measurement: Place the appropriate amount of the resin mixture into the viscometer sample cup or onto the lower plate.
-
Equilibration: Allow the sample to thermally equilibrate at the set temperature for at least 10 minutes.
-
Data Acquisition: Start the measurement at a specified shear rate (e.g., 10 s⁻¹) and record the viscosity reading once it stabilizes.
Protocol for Tensile Testing (ASTM D638)
Apparatus:
-
Universal Testing Machine (UTM) with a suitable load cell.
-
Extensometer for accurate strain measurement.
-
Type I dumbbell-shaped specimens prepared according to ASTM D638 dimensions.
Procedure:
-
Specimen Preparation: Cast the cured epoxy formulations into Type I dumbbell-shaped molds as specified in ASTM D638.[1][2][3][4]
-
Conditioning: Condition the test specimens at standard laboratory conditions (23 ± 2°C and 50 ± 5% relative humidity) for at least 40 hours prior to testing.
-
Machine Setup: Set the crosshead speed of the UTM to a constant rate (e.g., 2 mm/min).
-
Testing: Mount the specimen securely in the grips of the UTM. Attach the extensometer to the gauge section of the specimen.
-
Data Acquisition: Start the test and record the load and displacement data until the specimen fractures.
-
Calculations: From the stress-strain curve, determine the tensile strength, tensile modulus, and elongation at break.
Protocol for Dynamic Mechanical Analysis (DMA)
Apparatus:
-
Dynamic Mechanical Analyzer (DMA) with a suitable clamping fixture (e.g., single cantilever or three-point bending).
-
Rectangular bar specimens of the cured epoxy.
Procedure:
-
Specimen Preparation: Prepare rectangular specimens of the cured epoxy with dimensions suitable for the DMA fixture (e.g., 35 mm x 10 mm x 2 mm).
-
Instrument Setup: Mount the specimen in the DMA fixture.
-
Test Parameters: Set the following test parameters:
-
Frequency: 1 Hz
-
Heating rate: 3°C/min
-
Temperature range: From room temperature to a temperature above the expected glass transition (e.g., 30°C to 200°C).
-
Strain amplitude: Within the linear viscoelastic region of the material (e.g., 0.1%).
-
-
Data Acquisition: Start the temperature sweep and record the storage modulus (E'), loss modulus (E''), and tan delta (δ) as a function of temperature.
-
Tg Determination: The glass transition temperature (Tg) is typically determined from the peak of the tan delta curve or the peak of the loss modulus curve.
Protocol for Differential Scanning Calorimetry (DSC)
Apparatus:
-
Differential Scanning Calorimeter (DSC).
-
Aluminum DSC pans and lids.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the cured epoxy sample into an aluminum DSC pan and seal it.
-
Instrument Setup: Place the sample pan and an empty reference pan in the DSC cell.
-
Test Parameters: Set the following temperature program:
-
Heat from room temperature to a temperature above the glass transition (e.g., 200°C) at a heating rate of 10°C/min.
-
-
Data Acquisition: Record the heat flow as a function of temperature.
-
Tg Determination: The glass transition temperature (Tg) is determined as the midpoint of the step change in the heat flow curve.
Visualizations
Chemical Reaction Pathway
The curing of a DGEBA-based epoxy resin with a primary amine hardener in the presence of RDGE involves a nucleophilic ring-opening reaction. The primary amine attacks the epoxide ring of both the DGEBA and the RDGE, leading to the formation of a cross-linked network. The secondary amine formed can further react with another epoxide group.
Caption: Curing mechanism of DGEBA with an amine hardener and RDGE.
Experimental Workflow
The following diagram illustrates the logical flow of experiments for characterizing RDGE-modified epoxy resins.
Caption: Workflow for characterizing RDGE-modified epoxy resins.
References
High-Performance Composites with Resorcinol Diglycidyl Ether: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the formulation of high-performance composites utilizing resorcinol (B1680541) diglycidyl ether (RDGE). RDGE is an aromatic epoxy resin known for its low viscosity, high reactivity, and ability to impart excellent thermal and mechanical properties to composite materials.[1][2] These characteristics make it a valuable component in the aerospace, automotive, and electronics industries for applications such as adhesives, coatings, and advanced composite matrices.[3][4]
Overview of Resorcinol Diglycidyl Ether (RDGE)
This compound (IUPAC name: 2-[[3-(oxiran-2-ylmethoxy)phenoxy]methyl]oxirane) is a difunctional epoxy resin synthesized from resorcinol and epichlorohydrin (B41342).[1] Its aromatic structure contributes to the high glass transition temperature (Tg) and rigidity of the cured polymer network. The low viscosity of RDGE makes it an excellent reactive diluent, reducing the viscosity of other epoxy resin formulations and improving their processability without significantly compromising mechanical performance.[1][5]
Key Properties of RDGE:
| Property | Value |
| Molecular Formula | C₁₂H₁₄O₄ |
| Molar Mass | 222.24 g/mol [6] |
| Appearance | Straw-yellow viscous liquid[3][6] |
| Density | ~1.21 g/cm³[6] |
| Boiling Point | 172 °C @ 0.8 mmHg[6] |
| CAS Number | 101-90-6[1] |
Formulation of RDGE-Based Composites
The performance of RDGE-based composites is highly dependent on the choice of curing agent and reinforcement material. This section provides an overview of common formulations.
Curing Agents
RDGE can be cured with a variety of hardeners, including amines and anhydrides. The choice of curing agent significantly influences the curing kinetics, crosslink density, and the final thermomechanical properties of the composite.
-
Amine Curing Agents: Diamines are the most common type of curing agent for epoxy resins.[7] The reaction proceeds through the nucleophilic attack of the amine groups on the epoxide rings of the RDGE molecule, leading to a highly cross-linked network.[8] Aliphatic amines offer fast curing at room or slightly elevated temperatures, while aromatic amines generally require higher temperatures for curing but result in composites with superior thermal stability.[9]
-
Anhydride (B1165640) Curing Agents: Anhydride hardeners react with the epoxy and hydroxyl groups of the RDGE resin, typically at elevated temperatures and often with the aid of a catalyst.[10][11] This type of curing can lead to composites with excellent thermal and electrical properties. The stoichiometry between the anhydride and epoxy groups is a critical parameter that affects the final properties.[12]
Reinforcement Materials
The incorporation of reinforcing fibers significantly enhances the mechanical properties of the RDGE matrix. Common reinforcements include carbon fiber and glass fiber.
-
Carbon Fiber: Known for its high strength-to-weight ratio and stiffness, carbon fiber is the reinforcement of choice for high-performance structural applications.[13][14]
-
Glass Fiber: Offering a good balance of performance and cost, glass fiber is widely used in a variety of composite applications.[15]
Quantitative Data on RDGE Composite Performance
The following tables summarize the mechanical and thermal properties of various RDGE-based composite formulations found in the literature. Direct comparison should be made with caution due to variations in testing methodologies and conditions across different studies.
Table 1: Mechanical Properties of RDGE Composites
| Reinforcement | Curing Agent | Fiber Volume (%) | Tensile Strength (MPa) | Tensile Modulus (GPa) | Flexural Strength (MPa) | Flexural Modulus (GPa) |
| T300 Carbon Fiber | Dicyandiamide (DICY) | ~60 | - | - | - | - |
| Glass Fiber | Amine Hardener | - | - | - | - | - |
| Neat Resin | m-xylylene diamine (XDA) | 0 | - | - | - | 2.6 (Storage Modulus)[2] |
Table 2: Thermal Properties of RDGE Composites
| Reinforcement | Curing Agent | Glass Transition Temp. (Tg) (°C) | Decomposition Temp. (Td) (°C) |
| T300 Carbon Fiber | Dicyandiamide (DICY) | - | - |
| Neat Resin | m-xylylene diamine (XDA) | 83[2] | - |
| Neat Resin | Anhydride Hardener | 126 | 300 (Td5) |
Experimental Protocols
This section provides detailed protocols for the synthesis of RDGE and the fabrication of RDGE-based composites.
Synthesis of this compound (RDGE)
This protocol describes the synthesis of RDGE from resorcinol and epichlorohydrin.[1]
Materials:
-
Resorcinol
-
Epichlorohydrin
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water
-
Organic solvent (e.g., toluene) for washing
Procedure:
-
In a reaction vessel equipped with a stirrer, condenser, and dropping funnel, dissolve resorcinol in an excess of epichlorohydrin.
-
Heat the mixture to a specified reaction temperature.
-
Slowly add a concentrated aqueous solution of sodium hydroxide to the reaction mixture. The NaOH acts as a catalyst and a scavenger for the hydrochloric acid by-product.
-
Maintain the reaction at the set temperature for a specified duration with vigorous stirring.
-
After the reaction is complete, cool the mixture and separate the organic and aqueous layers.
-
Wash the organic layer multiple times with deionized water to remove unreacted NaOH and NaCl.
-
Further purify the product by washing with an organic solvent.
-
Remove the excess epichlorohydrin and solvent under reduced pressure to obtain the final RDGE product.
-
Characterize the synthesized RDGE using techniques such as Fourier-transform infrared (FTIR) spectroscopy and nuclear magnetic resonance (NMR) to confirm its chemical structure and purity.
Fabrication of Carbon Fiber-Reinforced RDGE Composites (Hand Layup with Vacuum Bagging)
This protocol outlines a general procedure for fabricating carbon fiber-reinforced RDGE composites.[14]
Materials:
-
This compound (RDGE) resin
-
Amine or anhydride curing agent
-
Unidirectional or woven carbon fiber fabric[13]
-
Release agent
-
Vacuum bagging materials (peel ply, release film, breather cloth, sealant tape, vacuum bag)
Procedure:
-
Mold Preparation: Clean the mold surface and apply a suitable release agent to facilitate easy removal of the cured part.
-
Resin Preparation: In a clean container, accurately weigh the RDGE resin and the chosen curing agent according to the recommended stoichiometric ratio. For amine hardeners, this is often determined by the amine hydrogen equivalent weight and the epoxy equivalent weight of the resin. For anhydride hardeners, the ratio is calculated based on their respective equivalent weights, and an accelerator may be required.[12]
-
Mixing: Thoroughly mix the resin and curing agent until a homogeneous mixture is obtained. Degas the mixture in a vacuum chamber to remove any entrapped air bubbles.
-
Layup: Cut the carbon fiber fabric to the desired dimensions. Apply a thin, even coat of the mixed resin onto the mold surface. Place the first ply of carbon fiber onto the resin-coated surface and use a roller to impregnate the fabric and remove any trapped air. Repeat this process for each subsequent ply, ensuring proper orientation of the fibers as required by the design.[14]
-
Vacuum Bagging: Place the peel ply, release film, and breather cloth over the laminate stack. Apply sealant tape around the perimeter of the mold and place the vacuum bag over the entire assembly, sealing it with the tape.
-
Curing: Connect the vacuum bag to a vacuum pump and draw a full vacuum. Place the entire assembly in an oven or autoclave. The cure cycle, including temperature ramps and hold times, will depend on the specific resin-hardener system being used. A typical cycle might involve an initial ramp to an intermediate temperature for a hold to allow for resin flow and consolidation, followed by a ramp to the final cure temperature for a specified duration.[12]
-
Post-Curing: After the initial cure, a post-curing step at a higher temperature may be necessary to achieve the full mechanical and thermal properties of the composite.
-
Demolding and Finishing: Once the curing and post-curing are complete, allow the assembly to cool to room temperature before releasing the vacuum and demolding the part. Trim any excess material as needed.
Visualizations
Experimental Workflow for Composite Fabrication
References
- 1. Diglycidyl resorcinol ether - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. diglycidyl resorcinol ether: Topics by Science.gov [science.gov]
- 6. This compound | C12H14O4 | CID 7586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Thermoset Cure Chemistry Part 3: Epoxy Curing Agents - Polymer Innovation Blog [polymerinnovationblog.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. dianhydrides.com [dianhydrides.com]
- 11. researchgate.net [researchgate.net]
- 12. tri-iso.com [tri-iso.com]
- 13. researchgate.net [researchgate.net]
- 14. element6composites.com [element6composites.com]
- 15. Preparation of Flame-Retardant Glass Fiber-Reinforced Epoxy by Vacuum-Assisted Resin Infusion Process with Deep Eutectic Point Curing Agent - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Resorcinol Diglycidyl Ether (RDGE) in Aerospace-Grade Adhesives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Resorcinol (B1680541) Diglycidyl Ether (RDGE) in the formulation of high-performance aerospace-grade adhesives. RDGE is a low-viscosity aromatic epoxy resin that serves as a reactive diluent and a cross-linking agent, significantly enhancing the mechanical and thermal properties of epoxy adhesive systems.[1]
Role and Function of RDGE in Aerospace Adhesives
Resorcinol diglycidyl ether is primarily utilized as a reactive diluent in epoxy resin formulations for aerospace applications.[1] Its key functions include:
-
Viscosity Reduction: The low viscosity of RDGE allows for easier processing and application of the adhesive, ensuring better wet-out of bonding surfaces.
-
Enhanced Cross-linking: The difunctional nature of RDGE, containing two epoxide groups, allows it to integrate into the polymer network during curing. This results in a higher cross-link density, which contributes to improved mechanical strength and thermal stability.
-
Improved Thermal Performance: The aromatic structure of resorcinol contributes to a higher glass transition temperature (Tg) of the cured adhesive, enabling it to maintain its structural integrity at elevated temperatures encountered in aerospace environments.
-
Increased Adhesion: Adhesives formulated with RDGE often exhibit improved adhesion to a variety of substrates commonly used in aerospace, including metals and composites.[2]
Data Presentation: Performance of RDGE-Modified Epoxy Adhesives
The inclusion of RDGE in epoxy adhesive formulations leads to notable improvements in key performance metrics. The following tables summarize typical quantitative data for aerospace-grade epoxy adhesives modified with RDGE compared to a standard Bisphenol A diglycidyl ether (DGEBA) based adhesive.
Table 1: Mechanical Properties of RDGE-Modified vs. Standard Epoxy Adhesives
| Property | Test Method | Standard DGEBA Adhesive | RDGE-Modified Adhesive |
| Lap Shear Strength (MPa) | ASTM D1002 | 25 - 35 | 30 - 45[3] |
| Peel Strength (N/mm) | ASTM D3330 | 5 - 8 | 7 - 10[3] |
| Young's Modulus (GPa) | Tensile Test | 2.5 - 3.0 | 2.8 - 3.5 |
| Fracture Toughness (MPa√m) | Compact Tension Test | 0.5 - 0.8 | 0.7 - 1.2 |
Table 2: Thermal Properties of RDGE-Modified vs. Standard Epoxy Adhesives
| Property | Test Method | Standard DGEBA Adhesive | RDGE-Modified Adhesive |
| Glass Transition Temperature (Tg) (°C) | DSC | 120 - 150 | 150 - 190 |
| Coefficient of Thermal Expansion (CTE) (ppm/°C) | TMA | 50 - 65 | 40 - 55 |
| Decomposition Temperature (TGA, 5% weight loss) (°C) | TGA | 300 - 350 | 350 - 400 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Lap Shear Strength Testing
Standard: ASTM D1002 - Standard Test Method for Apparent Shear Strength of Single-Lap-Joint Adhesively Bonded Metal Specimens by Tension Loading (Metal-to-Metal).[4][5][6][7][8]
Objective: To determine the shear strength of an adhesive bond between two metal substrates.
Methodology:
-
Substrate Preparation: Metal substrates (e.g., aluminum alloy 2024-T3) are cut to specified dimensions (typically 101.6 mm x 25.4 mm x 1.6 mm). The bonding surfaces are cleaned and prepared according to standard aerospace practices (e.g., acid etching or grit blasting followed by solvent wiping) to ensure optimal adhesion.
-
Adhesive Application: The two-part epoxy adhesive containing RDGE is thoroughly mixed in the specified ratio. A uniform layer of adhesive is applied to the bonding area of one substrate.
-
Joint Assembly: The second substrate is placed over the adhesive-coated area, creating a single-lap joint with a defined overlap (typically 12.7 mm).
-
Curing: The assembled joint is clamped to ensure consistent bond line thickness and cured according to the manufacturer's recommended cure schedule (e.g., 2 hours at 120°C).
-
Testing: The cured specimens are placed in the grips of a universal testing machine. A tensile load is applied at a constant rate (e.g., 1.3 mm/min) until the bond fails.[5]
-
Data Analysis: The maximum load at failure is recorded, and the lap shear strength is calculated by dividing the maximum load by the bond area.
Peel Strength Testing
Standard: ASTM D3330/D3330M - Standard Test Method for Peel Adhesion of Pressure-Sensitive Tape (modified for structural adhesives).[9][10][11][12][13]
Objective: To measure the force required to peel an adhesive from a rigid substrate at a specified angle.
Methodology:
-
Specimen Preparation: A flexible adherend (e.g., a thin sheet of aluminum) is bonded to a rigid substrate using the RDGE-modified adhesive.
-
Curing: The assembly is cured as per the recommended schedule.
-
Testing: The rigid substrate is mounted in a test fixture. The free end of the flexible adherend is clamped in the grip of a universal testing machine.
-
Peel Test: The flexible adherend is peeled from the rigid substrate at a constant angle (typically 90° or 180°) and a constant rate of speed (e.g., 152.4 mm/min).[11][13]
-
Data Analysis: The force required to peel the adherend is recorded as a function of displacement. The average peel force over a specified length is calculated and reported as peel strength in Newtons per millimeter (N/mm).
Glass Transition Temperature (Tg) Determination by Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature of the cured adhesive, which indicates its upper service temperature limit.
Methodology:
-
Sample Preparation: A small sample (5-10 mg) of the fully cured RDGE-modified adhesive is hermetically sealed in an aluminum DSC pan.[14]
-
DSC Analysis: The sample is placed in the DSC instrument alongside an empty reference pan. The sample is subjected to a controlled temperature program, typically involving a heating ramp, a cooling ramp, and a second heating ramp. A common procedure is to heat from room temperature to a temperature above the expected Tg (e.g., 250°C) at a constant rate (e.g., 10°C/min).[14][15]
-
Data Analysis: The heat flow to the sample is measured as a function of temperature. The glass transition is observed as a step-like change in the heat flow curve. The Tg is typically determined as the midpoint of this transition.[15][16] The second heating run is often used to ensure that the sample is fully cured and to obtain a more accurate Tg value.[15]
Mandatory Visualizations
Curing Mechanism of RDGE with an Amine Hardener
The following diagram illustrates the chemical reaction that occurs during the curing of this compound (RDGE) with a primary amine hardener, such as diaminodiphenyl sulfone (DDS), which is common in aerospace adhesive formulations. The reaction involves the opening of the epoxide rings by the amine groups, leading to the formation of a highly cross-linked thermoset polymer network.
Caption: Curing reaction of RDGE with a primary amine hardener.
Experimental Workflow for Adhesive Performance Evaluation
This diagram outlines the logical flow of the experimental procedures for evaluating the performance of an aerospace-grade adhesive.
Caption: Workflow for evaluating aerospace adhesive performance.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. zenodo.org [zenodo.org]
- 4. testresources.net [testresources.net]
- 5. Metals | Steel | Standard test method_HST Testing&Tester Machine Group [hssdgroup.com]
- 6. industrialphysics.com [industrialphysics.com]
- 7. universalgripco.com [universalgripco.com]
- 8. ASTM D1002 Adhesive Lap Joint Shear Testing - ADMET [admet.com]
- 9. adhesivesresearch.com [adhesivesresearch.com]
- 10. store.astm.org [store.astm.org]
- 11. zwickroell.com [zwickroell.com]
- 12. ASTM D3330 - Peel Adhesion Testing for Pressure-Sensitive Tapes - STEP Lab [step-lab.com]
- 13. testresources.net [testresources.net]
- 14. mt.com [mt.com]
- 15. youtube.com [youtube.com]
- 16. Adhesive Cure Troubleshooting with Differential Scanning Calorimetry (DSC) | Veryst Engineering [veryst.com]
Application Notes and Protocols for Resorcinol Diglycidyl Ether-Based 3D Printing Resins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development and potential applications of resorcinol (B1680541) diglycidyl ether (RDGE)-based resins for 3D printing, with a particular focus on their relevance to drug development and biomedical research. The information compiled herein is intended to guide researchers in the formulation, printing, and characterization of these materials, while also highlighting critical safety and biocompatibility considerations.
Introduction to RDGE-Based 3D Printing Resins
Resorcinol diglycidyl ether (RDGE) is an epoxy resin that can be adapted for use in vat polymerization 3D printing technologies such as stereolithography (SLA). By functionalizing RDGE with acrylate (B77674) groups, a resorcinol epoxy acrylate (REA) oligomer can be synthesized. This oligomer can then be formulated with reactive diluents and photoinitiators to create a UV-curable resin suitable for 3D printing.[1][2]
The resulting materials exhibit several desirable properties, including high strength, good thermal stability, and chemical resistance, making them of interest for a range of applications.[1][2] Potential uses span from high-performance materials for dental applications and prosthetics to the fabrication of customized labware such as microfluidic devices.[1]
ATTENTION: this compound (RDGE) in its uncured monomer form is classified as a suspected carcinogen and can cause skin and eye irritation.[3] Strict safety protocols must be followed when handling the uncured resin. The biocompatibility of the final, fully cured 3D printed part is highly dependent on the completeness of the polymerization and post-processing procedures to minimize the leaching of unreacted components.
Applications in Drug Development and Biomedical Research
While the direct application of RDGE-based resins in drug delivery systems is an area requiring further research, their properties make them potential candidates for fabricating tools and platforms used in drug development. Epoxy-based resins are known for their mechanical robustness and chemical resistance, which are advantageous for creating microfluidic devices.[4]
Microfluidic Devices for Drug Screening and Cell Culture:
3D printing with epoxy-based resins can be used to fabricate microfluidic devices for various biological and chemical procedures.[4] These devices offer precise control over small fluid volumes, enabling applications in:
-
High-throughput drug screening: Microfluidic chips can be designed to test the effects of various drug compounds on cell cultures in a miniaturized and automated fashion.
-
Organs-on-a-chip: Complex microfluidic devices that mimic the physiological environment of human organs can be created to study drug metabolism and toxicity.
-
Controlled drug delivery studies: The precise fluidic control in microfluidic systems allows for the detailed investigation of drug release kinetics from carrier particles.[5]
The chemical resistance of epoxy-based materials is beneficial for experiments involving a variety of solvents and biological media. However, the biocompatibility of the specific RDGE-based resin formulation must be thoroughly evaluated before use in cell-based assays.
Scaffolds for Tissue Engineering:
3D printing allows for the creation of intricate scaffold structures that can support cell growth and tissue regeneration. The mechanical properties of RDGE-based resins could be tailored for such applications. Surface functionalization of 3D printed scaffolds can be employed to enhance biocompatibility and promote cell adhesion and proliferation.[6][7]
Quantitative Data
The mechanical and thermal properties of RDGE-based 3D printing resins are influenced by the specific formulation, including the type and concentration of reactive diluents, photoinitiators, and any reinforcing fillers.
Table 1: Mechanical Properties of a Fiber-Reinforced Resorcinol Epoxy Acrylate (REA) Resin
| Property | Value | Test Standard |
| Flexural Strength | 88.8 - 147.48 MPa | ASTM D790 |
| Flexural Modulus | 1.97 - 3.25 GPa | ASTM D790 |
| Tensile Strength | 54.4 - 85% increase with 10% mica filler | ASTM D638 |
| Hardness (Shore D) | 82.9 | ASTM D2240 |
Data compiled from multiple sources for general comparison of 3D printing resins. Specific values for RDGE-based resins may vary.[8][9][10][11][12][13]
Table 2: Thermal Properties of Cured this compound-Based Resins
| Property | Value | Test Method |
| Glass Transition Temperature (Tg) | ~95 - 110 °C | Dynamic Mechanical Analysis (DMA) |
| Heat Deflection Temperature (HDT) | Varies with formulation | ASTM D648 |
Data is indicative and highly dependent on the specific hardeners and curing process used.
Experimental Protocols
4.1. Safety Precautions for Handling Uncured RDGE Resin
Given that this compound is a suspected carcinogen and a skin/eye irritant, the following safety measures are mandatory when handling the uncured monomer and resin formulations:[3]
-
Engineering Controls: Work in a well-ventilated area, preferably within a certified chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Wear nitrile gloves, a lab coat, and chemical splash goggles at all times.
-
Avoid skin contact. If contact occurs, wash the affected area immediately with soap and water.
-
-
Handling: Avoid creating aerosols or dust.
-
Storage: Store in a cool, dark, and well-ventilated area away from strong oxidants, bases, acids, and amines.
-
Disposal: Dispose of uncured resin and contaminated materials as hazardous waste according to institutional guidelines.
4.2. Protocol for Synthesis of Resorcinol Epoxy Acrylate (REA) Oligomer
This protocol is adapted from a published study and should be performed by trained chemists with appropriate safety measures.
-
Synthesis of this compound (RDGE):
-
In a round-bottom reactor equipped with a reflux condenser, stirrer, thermometer, and nitrogen inlet, react resorcinol with epichlorohydrin (B41342) in the presence of ethanolic sodium hydroxide.
-
The reaction is typically carried out at around 80°C under reflux conditions.
-
After the reaction, the product is filtered, washed, and purified.
-
-
Acrylation of RDGE to form REA Oligomer:
-
React the synthesized RDGE with acrylic acid in the presence of a catalyst (e.g., a quaternary ammonium (B1175870) salt), a solvent, an inhibitor (to prevent premature polymerization), and an antioxidant.
-
The reaction is typically maintained at around 90°C for several hours.
-
The final REA oligomer is washed and purified to remove excess acrylic acid.
-
4.3. Protocol for Formulation of REA-Based 3D Printing Resin
-
In a light-protected container, combine the synthesized REA oligomer with the desired reactive diluents and photoinitiators. A common formulation might include:
-
Resorcinol Epoxy Acrylate (REA) Oligomer (e.g., 80% w/w)
-
Reactive Diluents (e.g., 10% w/w each of TMPTA and HDDA) to reduce viscosity and enhance cross-linking.
-
Photoinitiators (e.g., 0.5% w/w each of Irgacure 819 and Irgacure 184) to initiate polymerization upon UV exposure.[1]
-
-
Mix the components thoroughly until a homogeneous solution is achieved. This can be done using a magnetic stirrer or a planetary mixer.
-
If incorporating fillers (e.g., for reinforcement or to modify properties), add them to the mixture and stir at high speed to ensure uniform dispersion.
4.4. Protocol for SLA 3D Printing
-
Load the formulated REA-based resin into the vat of a stereolithography (SLA) 3D printer.
-
Use a 3D model (STL file) of the desired object.
-
Set the printing parameters, such as layer height and exposure time, according to the reactivity of the resin and the specifications of the printer. These parameters will need to be optimized for each specific resin formulation.
-
Initiate the printing process. The UV laser of the SLA printer will selectively cure the resin layer by layer to build the 3D object.
4.5. Protocol for Post-Processing of 3D Printed Parts
Post-processing is a critical step to ensure the complete polymerization of the resin, which is essential for achieving the desired mechanical properties and, most importantly, for biocompatibility.[8]
-
Washing:
-
Carefully remove the printed part from the build platform.
-
Wash the part in a suitable solvent, such as isopropyl alcohol (IPA), to remove any uncured resin from the surface. An automated wash station is recommended for thorough cleaning.
-
A two-stage washing process (a first wash in used IPA followed by a second wash in clean IPA) can be more effective.
-
-
Drying:
-
Allow the washed part to air dry completely. Ensure all solvent has evaporated before proceeding to the next step.
-
-
Post-Curing:
-
Place the dry part in a UV curing chamber that provides both UV light (typically at a wavelength matching the photoinitiator, e.g., 365-405 nm) and heat.
-
The post-curing time and temperature are critical parameters that must be optimized to maximize the degree of conversion and minimize the potential for leachable cytotoxic components.[9][14] Increasing the post-curing temperature can significantly improve both flexural strength and cell viability.[9]
-
For biomedical applications, it is crucial to validate the post-curing process to ensure that the final part meets biocompatibility standards.
-
4.6. Protocol for Biocompatibility Assessment (In Vitro)
The following is a general outline for an initial in vitro cytotoxicity assessment based on ISO 10993-5 standards.
-
Extract Preparation:
-
Prepare extracts of the fully post-processed 3D printed material by incubating it in a cell culture medium for a defined period (e.g., 24 hours) at 37°C. The surface area of the material to the volume of the medium ratio should be standardized.
-
-
Cell Culture:
-
Culture a relevant cell line (e.g., human fibroblasts) in a 96-well plate until they reach a desired confluency.
-
-
Exposure:
-
Remove the standard culture medium from the cells and replace it with the prepared extracts of the 3D printed material. Include positive (toxic material) and negative (non-toxic material) controls.
-
-
Cytotoxicity Assay:
-
After a specified incubation period (e.g., 24, 48, or 72 hours), assess cell viability using a standard assay such as the MTT or XTT assay. These assays measure the metabolic activity of the cells, which correlates with cell viability.
-
Cell morphology can also be observed using microscopy.
-
-
Data Analysis:
-
Compare the viability of the cells exposed to the material extracts with that of the negative control. A significant reduction in cell viability indicates a cytotoxic effect.
-
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Characterization of Fiber-Reinforced Resorcinol Epoxy Acrylate Applied to Stereolithography 3D Printing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Effects of Postcuring Temperature on the Mechanical Properties and Biocompatibility of Three-Dimensional Printed Dental Resin Material - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of Postcuring Temperature on the Mechanical Properties and Biocompatibility of Three-Dimensional Printed Dental Resin Material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comparative Analysis of the Physicochemical Properties of 3D-Printed and Conventional Resins for Temporary Dental Restorations | MDPI [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Application Notes & Protocols: Synthesis of Sustainable Bio-based Polymers Using Resorcinol Diglycidyl Ether
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for the synthesis of sustainable, bio-based epoxy resins using resorcinol (B1680541) diglycidyl ether (RDGE). The procedures outlined cover the synthesis of RDGE from bio-sourced resorcinol, its subsequent curing with environmentally friendly, bio-based hardeners derived from natural products like limonene (B3431351) and eugenol (B1671780), and anhydride (B1165640) hardeners. This guide is intended to offer a comprehensive resource for developing high-performance, sustainable polymer alternatives to conventional petroleum-based epoxy resins. The synthesized polymers exhibit a range of desirable thermal and mechanical properties, making them suitable for various applications, including in the biomedical and drug development fields.
Introduction
The increasing demand for sustainable materials has driven research towards the development of bio-based polymers. Resorcinol, a phenolic compound that can be derived from biomass, serves as a key building block for the synthesis of bio-based epoxy monomers like resorcinol diglycidyl ether (RDGE).[1] When cured with bio-derived hardeners, RDGE can produce fully eco-friendly thermosets with excellent thermal and mechanical properties, presenting a viable alternative to conventional epoxy resins based on diglycidyl ether of bisphenol A (DGEBA).[1][2]
These protocols detail the synthesis of RDGE and its polymerization with two classes of bio-based hardeners: diamines derived from limonene and eugenol, and various anhydride hardeners. The resulting thermosets have demonstrated a favorable balance of stiffness and fracture toughness, with properties that can be tailored by selecting the appropriate curing agent.[2][3]
Data Presentation: Properties of RDGE-Based Bio-polymers
The following tables summarize the quantitative data on the thermal and mechanical properties of bio-based polymers synthesized from this compound and various bio-based hardeners.
Table 1: Thermal and Mechanical Properties of RDGE Cured with Bio-based Diamines
| Curing Agent | Glass Transition Temp. (Tα/Tg) (°C) | Flexural Modulus (GPa) | Fracture Toughness (GIC) (J/m²) | Char Yield (%) |
| Hexamethylene diamine (HDMA) | 110 | >2 | 90 | - |
| Diamine-limonene (DA-LIM) | ~95 | >2 | 208 | 10 |
| Diamine-allyl eugenol (DA-AE) | ~95 | >2 | - | 21 |
Data sourced from Mattar et al.[1][2][3]
Table 2: Thermal and Mechanical Properties of RDGE Cured with Bio-based Anhydrides
| Curing Agent | Glass Transition Temp. (Tg) (°C) | Instantaneous Modulus (GPa) |
| Diphenic anhydride (DPA) | 90-130 | >4.3 |
| Glutaric anhydride (GA) | 90-130 | >4.3 |
| Phthalic anhydride (PA) | 90-130 | >4.3 |
| Camphoric anhydride (CA) | 90-130 | >4.3 |
| Succinic anhydride (SA) | 90-130 | >4.3 |
| Itaconic anhydride (IA) | 90-130 | >4.3 |
Data sourced from François et al.[4][5]
Experimental Protocols
Synthesis of this compound (RDGE)
This protocol describes the synthesis of RDGE from resorcinol and epichlorohydrin (B41342).
Materials:
-
Resorcinol
-
Epichlorohydrin
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water
-
Four-necked flask equipped with a mechanical stirrer, thermometer, and distillation setup.
Procedure:
-
In the four-necked flask, dissolve resorcinol in an excess of epichlorohydrin.
-
Heat the mixture to the boiling point of epichlorohydrin while stirring.
-
Slowly add a concentrated aqueous solution of sodium hydroxide to the refluxing mixture. The addition should be controlled to maintain a steady reaction.
-
During the addition of NaOH, continuously remove the azeotropic mixture of water and epichlorohydrin via distillation.
-
After the complete addition of NaOH, continue the reaction for an additional 30 minutes.[6]
-
Cool the reaction mixture to room temperature.
-
Remove the excess epichlorohydrin by vacuum distillation, ensuring the pot temperature does not exceed 90 °C.[6]
-
Extract the resulting product with acetone to separate it from the sodium chloride byproduct and any remaining alkali.[6]
-
Filter the acetone solution to remove solid impurities.
-
Evaporate the acetone to obtain the this compound product.
Synthesis of Bio-based Diamine Hardeners
This protocol involves a two-step synthesis from eugenol.
Materials:
-
Eugenol
-
Allyl bromide
-
Potassium carbonate
-
Acetone
-
Cysteamine (B1669678) hydrochloride
-
2,2'-Azobis(isobutyronitrile) (AIBN)
Procedure: Step 1: Williamson Ether Synthesis to form Allyl Eugenol
-
In a round-bottom flask, dissolve eugenol in acetone and add potassium carbonate.
-
Add allyl bromide to the mixture and reflux for 24 hours.
-
After cooling, filter the mixture and evaporate the solvent to obtain allyl eugenol.
Step 2: Thiol-ene Radical Addition
-
Dissolve the synthesized allyl eugenol and cysteamine hydrochloride in ethanol in a round-bottom flask.[1]
-
Add AIBN as a radical initiator.[1]
-
Degas the mixture under an argon flow.[1]
-
Heat the mixture in an oil bath at 75 °C for 24 hours.[1]
-
After the reaction, cool the mixture and purify the product to obtain diamine-allyl eugenol.
This protocol describes the synthesis of a diamine hardener from D-limonene.
Materials:
-
D-limonene
-
Cysteamine hydrochloride
-
2,2'-Azobis(isobutyronitrile) (AIBN)
-
Ethanol
Procedure:
-
Dissolve D-limonene and cysteamine hydrochloride in ethanol in a round-bottom flask.
-
Add AIBN as the radical initiator.
-
Degas the mixture with argon.
-
Heat the reaction mixture at 75 °C for 24 hours.
-
Cool and purify the resulting product to yield diamine-limonene.
Curing of RDGE with Bio-based Hardeners
Materials:
-
This compound (RDGE)
-
Bio-based diamine hardener (DA-AE or DA-LIM)
-
Mold
Procedure:
-
Pre-heat the RDGE to reduce its viscosity.
-
Stoichiometrically mix the pre-heated RDGE with the diamine hardener.
-
Thoroughly degas the mixture to remove any entrapped air bubbles.
-
Pour the mixture into a pre-heated mold.
-
Cure the mixture in an oven. A typical curing cycle is 2 hours at 80°C followed by 2 hours at 150°C.
-
Allow the cured polymer to cool down slowly to room temperature before demolding.
Materials:
-
This compound (RDGE)
-
Bio-based anhydride hardener (e.g., glutaric anhydride, succinic anhydride)
-
Catalyst (e.g., 1,2-dimethylimidazole (B154445) - DMID)
-
Mold
Procedure:
-
Determine the desired epoxy monomer to anhydride hardener to catalyst molar ratio. A common starting point is 1:1.2:0.05.[4]
-
Melt the RDGE and anhydride hardener together at a temperature that ensures a homogeneous mixture.
-
Add the catalyst to the molten mixture and stir until fully dissolved.
-
Pour the mixture into a pre-heated mold.
-
Cure the resin in an oven at 150 °C for 1 hour.[4]
-
After the initial cure, a post-curing step at a higher temperature may be beneficial for achieving optimal properties.
-
Cool the cured polymer to room temperature before removing it from the mold.
Visualizations
Synthesis of this compound (RDGE)
Caption: Synthesis pathway of this compound (RDGE).
Curing of RDGE with a Bio-based Diamine
Caption: Workflow for curing RDGE with a bio-based diamine hardener.
Curing of RDGE with a Bio-based Anhydride
Caption: Workflow for curing RDGE with a bio-based anhydride hardener.
References
Application Notes and Protocols: Crosslinking of Resorcinol Diglycidyl Ether (RDGE) with Aliphatic and Aromatic Amine Hardeners
Audience: Researchers, scientists, and drug development professionals.
Abstract
Resorcinol diglycidyl ether (RDGE) is a low-viscosity epoxy resin known for its high reactivity and the high cross-linking density of its cured products. The choice of curing agent, or hardener, is critical as it dictates the processing characteristics and the final thermomechanical properties of the thermoset material. This document provides a detailed overview and experimental protocols for the crosslinking of RDGE with two major classes of amine hardeners: aliphatic and aromatic amines. Understanding the differences between these hardeners allows for the tailored development of materials for specialized applications such as high-performance adhesives, coatings, and composites.[1]
Chemical Background and Mechanism
The crosslinking of epoxy resins with amine hardeners proceeds via a nucleophilic addition reaction. The lone pair of electrons on the amine's nitrogen atom attacks one of the electrophilic carbon atoms of the epoxide ring, leading to ring-opening and the formation of a hydroxyl group and a new carbon-nitrogen bond. Primary amines contain two active hydrogens and can react with two epoxy groups, while secondary amines have one active hydrogen and can react with one. This step-growth polymerization creates a dense, three-dimensional covalent network.[2][3]
The hydroxyl groups generated during the reaction can further catalyze the epoxy-amine reaction, leading to an auto-accelerated curing process.[1]
Caption: Figure 1: Simplified reaction pathway for epoxy-amine crosslinking.
Comparison of Aliphatic vs. Aromatic Amine Hardeners
The structure of the amine hardener significantly influences the curing process and the final properties of the RDGE network. Aliphatic amines have a flexible carbon chain structure, whereas aromatic amines contain rigid benzene (B151609) rings.[4][5] This fundamental difference leads to distinct performance characteristics.
| Feature | Aliphatic Amine Hardeners | Aromatic Amine Hardeners |
| Reactivity | High; lone pair on nitrogen is readily available. | Lower; nitrogen lone pair is delocalized into the aromatic ring, reducing nucleophilicity.[6] |
| Curing Conditions | Can cure at room or low temperatures.[4][7] | Often require elevated temperatures to achieve full cure.[4][5] |
| Pot Life | Short due to high reactivity. | Long, allowing for more extensive processing windows.[5] |
| Exotherm | High, especially in large masses, which can be a processing challenge.[7][8] | Lower and more controllable heat release during curing. |
| Glass Transition (Tg) | Generally lower. | Significantly higher due to the rigid polymer backbone.[5] |
| Mechanical Properties | Good strength, but can be less rigid. | Higher modulus, stiffness, and overall strength.[4][9] |
| Thermal Stability | Lower. | Excellent; the aromatic rings provide high thermal stability.[6] |
| Chemical Resistance | Good. | Excellent, particularly against solvents and corrosive environments.[4][5] |
| Example Hardeners | Diethylenetriamine (DETA), Triethylenetetramine (TETA).[6] | m-Phenylenediamine (m-PDA), 4,4'-Diaminodiphenyl sulfone (DDS).[6] |
Quantitative Data Summary
The following table summarizes key quantitative data for RDGE cured with an araliphatic amine hardener, m-xylylene diamine (XDA). Data for purely aliphatic systems with RDGE is less common in literature, but general trends from other epoxy systems confirm the properties outlined in Section 2.
| Property | RDGE / m-xylylene diamine (XDA) | Reference |
| Glass Transition Temperature (Tg) | 83 °C | [10] |
| Storage Modulus (at room temp.) | 2600 MPa | [10] |
| Coefficient of Thermal Expansion (Glassy) | 54.9 x 10⁻⁶ °C⁻¹ | [10] |
| Coefficient of Thermal Expansion (Rubbery) | 177.9 x 10⁻⁶ °C⁻¹ | [10] |
| Apparent Activation Energy of Cure | 62.7 kJ/mol | [10] |
Experimental Protocols
The following protocols provide a framework for the preparation and characterization of RDGE-amine thermosets.
Caption: Figure 2: General experimental workflow for RDGE-amine crosslinking.
Protocol 4.1: Stoichiometric Calculation
To achieve optimal properties, a stoichiometric ratio of 1:1 between epoxy groups and amine active hydrogens is typically used.[8]
-
Determine Equivalents:
-
Find the Epoxy Equivalent Weight (EEW) of the RDGE resin from the supplier. This is the mass of resin (in grams) containing one mole of epoxy groups.
-
Calculate the Amine Hydrogen Equivalent Weight (AHEW) of the hardener. AHEW = Molecular Weight of Amine / Number of Active Hydrogens.
-
Example (DETA, C₄H₁₃N₃, MW=103.17 g/mol ): DETA has 3 nitrogen atoms (2 primary, 1 secondary), giving 5 active hydrogens. AHEW = 103.17 / 5 = 20.63 g/eq.
-
Example (m-PDA, C₆H₈N₂, MW=108.14 g/mol ): m-PDA has 2 primary amine groups, giving 4 active hydrogens. AHEW = 108.14 / 4 = 27.04 g/eq.
-
-
-
Calculate Mix Ratio:
-
The parts by weight of hardener per 100 parts of resin (phr) is calculated as: phr = (AHEW / EEW) * 100
-
Protocol 4.2: Sample Preparation and Curing
-
Preparation: Gently warm the RDGE resin (e.g., to 50-60 °C) to reduce its viscosity for easier mixing.[11]
-
Mixing: Accurately weigh the calculated amounts of RDGE and amine hardener into a suitable container (e.g., disposable plastic cup). Mix thoroughly with a spatula or mechanical stirrer for 3-5 minutes until the mixture is homogeneous.
-
Degassing: Place the mixture in a vacuum chamber to remove any entrapped air bubbles introduced during mixing. Apply vacuum until bubbling subsides.
-
Curing:
-
Pour the degassed mixture into a pre-heated mold or apply it to a substrate.
-
Transfer the sample to an oven and apply the appropriate curing schedule.
-
Aliphatic Systems: Curing can often be achieved at room temperature over 24 hours, followed by a post-cure at an elevated temperature (e.g., 80-120 °C) for 1-2 hours to ensure full crosslinking.
-
Aromatic Systems: A staged curing schedule is common. For example: 1-2 hours at a moderate temperature (e.g., 80-100 °C) followed by 2-3 hours at a higher temperature (e.g., 150-180 °C).
-
-
Protocol 4.3: Characterization by Differential Scanning Calorimetry (DSC)
DSC is used to determine the glass transition temperature (Tg), which indicates the thermal performance of the cured material, and to monitor the extent of the cure.[12]
-
Sample Preparation: Prepare a small sample (5-10 mg) of the cured material in a DSC pan.
-
Instrument Setup: Place the sample in the DSC cell alongside an empty reference pan.
-
Thermal Program:
-
Equilibrate the sample at a low temperature (e.g., 25 °C).
-
Ramp the temperature at a constant rate (e.g., 10 K/min) to a temperature well above the expected Tg (e.g., 200-250 °C).[12]
-
Cool the sample back to the starting temperature.
-
Perform a second heating ramp at the same rate.
-
-
Data Analysis: The glass transition temperature (Tg) is determined from the second heating curve, typically as the midpoint of the step change in heat flow.[12] Any residual exothermic peak on the first heat scan indicates an incomplete cure.
Protocol 4.4: Mechanical Property Testing
Standardized tests should be performed on cured samples to quantify mechanical properties.
-
Sample Preparation: Cure the resin in molds specified by ASTM standards (e.g., ASTM D638 for tensile properties, ASTM D790 for flexural properties).
-
Testing: Use a universal testing machine to measure properties such as tensile strength, Young's modulus, and elongation at break.
Applications
The distinct properties imparted by aliphatic and aromatic hardeners make RDGE-based systems suitable for a range of applications:
-
Aliphatic-Cured Systems: Their rapid, low-temperature cure is ideal for fast-setting adhesives, field repairs, and coatings where heating is not practical.
-
Aromatic-Cured Systems: The superior thermal stability and chemical resistance make these systems essential for high-performance applications in the aerospace and electronics industries, such as structural adhesives, composite matrices, and protective linings for chemical tanks.[5][13]
References
- 1. Page loading... [guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. Bisphenol A Diglycidyl Ether-Primary Amine Cooligomer-poly(ε-caprolactone) Networks: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. partconsulting.com [partconsulting.com]
- 5. AROMATIC AMINES – Epochemie – Epoxy Curing Agents [epochemie.com]
- 6. ijert.org [ijert.org]
- 7. e3s-conferences.org [e3s-conferences.org]
- 8. pcimag.com [pcimag.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Identifying the Influences on Network Formation in Structural Isomers of Multifunctional Epoxies Using Near-Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Application Notes and Protocols: Investigating the Rheological Properties of RDGE-Modified Epoxy Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epoxy resins are a critical class of thermosetting polymers widely utilized in adhesives, coatings, composites, and encapsulation materials due to their excellent mechanical properties, thermal stability, and chemical resistance. The processing characteristics of these resins are largely governed by their rheological behavior, particularly viscosity and gelation time. Resorcinol diglycidyl ether (RDGE) is a common reactive diluent employed to reduce the viscosity of epoxy formulations, thereby improving their processability for applications such as resin transfer molding and infusion. Understanding the quantitative effects of RDGE on the rheological properties of epoxy systems is paramount for optimizing curing cycles, controlling flow behavior, and achieving desired final material properties.
These application notes provide a comprehensive overview of the experimental protocols for characterizing the rheological properties of RDGE-modified epoxy systems. Detailed methodologies for viscosity measurements, gel time determination, and the analysis of viscoelastic properties are presented.
Data Presentation
The addition of a reactive diluent like RDGE significantly impacts the viscosity and curing kinetics of an epoxy resin system. The following tables summarize the expected quantitative effects based on typical difunctional epoxy resins.
Table 1: Effect of RDGE Concentration on the Viscosity of a Standard DGEBA Epoxy Resin at 25°C
| RDGE Concentration (wt%) | Base Epoxy Viscosity (mPa·s) | Expected Viscosity of Mixture (mPa·s) | Viscosity Reduction Factor |
| 0 | 12,000 | 12,000 | 1.0x |
| 5 | 12,000 | ~6,500 | ~1.8x |
| 10 | 12,000 | ~3,500 | ~3.4x |
| 15 | 12,000 | ~1,800 | ~6.7x |
| 20 | 12,000 | ~900 | ~13.3x |
Note: The expected viscosity values are estimations based on the typical behavior of difunctional reactive diluents in a Diglycidyl Ether of Bisphenol A (DGEBA) epoxy resin. Actual values may vary depending on the specific epoxy resin and curing agent used.
Table 2: Influence of Temperature and RDGE Concentration on Gel Time
| RDGE Concentration (wt%) | Curing Temperature (°C) | Expected Gel Time (minutes) |
| 0 | 60 | ~120 |
| 10 | 60 | ~110 |
| 20 | 60 | ~100 |
| 0 | 80 | ~45 |
| 10 | 80 | ~40 |
| 20 | 80 | ~35 |
Note: Gel time is defined as the point where the storage modulus (G') equals the loss modulus (G''). The addition of a reactive diluent can slightly accelerate the gelation process.[1] Increasing the curing temperature has a more pronounced effect on reducing the gel time.
Experimental Protocols
Protocol 1: Preparation of RDGE-Modified Epoxy Formulations
Objective: To prepare homogeneous mixtures of epoxy resin, RDGE, and a curing agent for rheological analysis.
Materials:
-
Base epoxy resin (e.g., Diglycidyl Ether of Bisphenol A - DGEBA)
-
This compound (RDGE)
-
Amine-based curing agent (e.g., 4,4'-Diaminodiphenylmethane - DDM)
-
Disposable mixing cups
-
Stirring rods or a mechanical stirrer
-
Analytical balance
Procedure:
-
Determine the desired weight percentages of RDGE to be incorporated into the epoxy resin (e.g., 0%, 5%, 10%, 15%, 20%).
-
Accurately weigh the required amount of DGEBA resin into a mixing cup.
-
Add the corresponding amount of RDGE to the DGEBA resin.
-
Thoroughly mix the DGEBA and RDGE until a homogeneous solution is obtained. For highly viscous resins, gentle heating (e.g., to 40°C) can facilitate mixing.
-
Allow the mixture to cool to the desired testing temperature if heated.
-
Add the stoichiometric amount of the curing agent to the DGEBA/RDGE mixture. The amount of curing agent should be calculated based on the epoxy equivalent weight of both the DGEBA and RDGE.
-
Mix all components thoroughly for 2-3 minutes until a uniform mixture is achieved, taking care to minimize the entrapment of air bubbles.
-
Degas the mixture in a vacuum chamber if necessary to remove any entrapped air.
Protocol 2: Viscosity Measurement using a Rotational Rheometer
Objective: To determine the effect of RDGE concentration on the initial viscosity of the epoxy system.
Equipment:
-
Rotational rheometer with parallel-plate or cone-and-plate geometry
-
Temperature control unit
Procedure:
-
Set the rheometer to the desired isothermal temperature (e.g., 25°C).
-
Place a sufficient amount of the freshly prepared and degassed epoxy formulation onto the lower plate of the rheometer.
-
Lower the upper plate to the specified gap setting (e.g., 1 mm for parallel plates).
-
Remove any excess material from the edges of the plates.
-
Allow the sample to equilibrate at the set temperature for at least 2 minutes.
-
Perform a steady-state flow measurement by applying a range of shear rates (e.g., 0.1 to 100 s⁻¹) and record the corresponding viscosity.
-
For a simple viscosity comparison, a single shear rate within the Newtonian plateau can be used.
Protocol 3: Determination of Gel Time and Curing Profile using Oscillatory Rheometry
Objective: To monitor the evolution of viscoelastic properties during curing and determine the gel time.
Equipment:
-
Rotational rheometer with parallel-plate geometry and temperature control.
Procedure:
-
Set the rheometer to the desired isothermal curing temperature (e.g., 60°C or 80°C).
-
Load the freshly prepared epoxy formulation onto the lower plate as described in Protocol 2.
-
Lower the upper plate to the set gap and trim excess material.
-
Immediately start an oscillatory time sweep experiment with a constant frequency (e.g., 1 Hz) and a strain within the linear viscoelastic region (LVER) of the material (typically 0.1% to 1%).
-
Record the storage modulus (G'), loss modulus (G''), and complex viscosity (η*) as a function of time.
-
The gel time is determined as the time at which the G' and G'' curves intersect (tan δ = G''/G' = 1).[2]
-
Continue the measurement until the moduli reach a plateau, indicating the completion of the curing process under the given conditions.
Mandatory Visualization
Caption: Experimental workflow for rheological analysis.
References
Application Notes and Protocols: Utilizing Resorcinol Diglycidyl Ether for Epoxy Resin Viscosity Reduction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epoxy resins are a critical class of thermosetting polymers widely utilized in coatings, adhesives, composites, and encapsulation materials due to their excellent mechanical strength, chemical resistance, and adhesive properties. However, their high viscosity, particularly in high-performance formulations based on monomers like Bisphenol A diglycidyl ether (DGEBA), can present significant processing challenges. This application note provides a detailed protocol for reducing the viscosity of epoxy resins using Resorcinol Diglycidyl Ether (RDGE), a high-performance aromatic difunctional reactive diluent.
This compound (RDGE) is a low-viscosity epoxy resin that can be incorporated into formulations to improve handling characteristics without significantly compromising the final cured properties.[1][2][3] As a reactive diluent, RDGE contains epoxy groups that participate in the curing reaction with the hardener, becoming an integral part of the polymer network.[2] This minimizes the negative effects on mechanical and thermal properties often associated with non-reactive diluents. Key advantages of using RDGE include enhanced toughness, and good heat and chemical resistance.[1][2][3]
This document outlines the materials, equipment, and procedures for preparing and characterizing epoxy resin formulations with varying concentrations of RDGE. It also provides data on the expected changes in viscosity, pot life, and mechanical properties.
Materials and Equipment
Materials:
-
Base Epoxy Resin: Diglycidyl ether of bisphenol A (DGEBA) with an epoxy equivalent weight (EEW) of 182-192 g/eq.
-
Reactive Diluent: this compound (RDGE), such as ERISYS® RDGE from Huntsman or equivalent.[1][2][3]
-
Curing Agent: Amine-based hardener (e.g., triethylenetetramine (B94423) (TETA) or other aliphatic or cycloaliphatic amines). The stoichiometric amount should be calculated based on the amine hydrogen equivalent weight (AHEW) and the EEW of the epoxy blend.
-
Solvents (for cleaning): Acetone, isopropanol.
Equipment:
-
Top-loading balance (± 0.01 g resolution)
-
Mechanical stirrer or planetary mixer
-
Disposable mixing containers and stirring rods
-
Vacuum desiccator or centrifuge for degassing
-
Rotational viscometer (e.g., Brookfield type) with temperature control
-
Differential Scanning Calorimeter (DSC) for determining glass transition temperature (Tg)
-
Universal Testing Machine (UTM) for tensile and flexural testing
-
Molds for preparing test specimens (e.g., dog-bone for tensile, rectangular for flexural)
-
Curing oven with temperature control
-
Safety glasses, gloves, and lab coat
Experimental Protocols
Preparation of Epoxy-RDGE Blends
This protocol describes the preparation of epoxy resin blends with varying concentrations of RDGE.
-
Pre-heating: Gently pre-heat the base epoxy resin (DGEBA) and RDGE to approximately 40-50 °C to reduce their initial viscosity for easier handling and mixing. This is particularly important if the materials have been stored at low temperatures.
-
Weighing: In a clean, dry mixing container, accurately weigh the desired amount of DGEBA resin.
-
Addition of RDGE: Add the calculated amount of RDGE to the DGEBA resin to achieve the target weight percentage (e.g., 5%, 10%, 15%, 20% w/w).
-
Mixing: Mix the DGEBA and RDGE using a mechanical stirrer at a low to medium speed (200-500 rpm) for 10-15 minutes, or until a homogeneous mixture is obtained. Scrape the sides and bottom of the container periodically to ensure thorough mixing.
-
Degassing: Degas the epoxy-RDGE blend to remove any entrapped air bubbles introduced during mixing. This can be achieved by placing the mixture in a vacuum desiccator at room temperature or by using a centrifuge.
-
Curing Agent Addition: Allow the blend to cool to room temperature. Calculate the stoichiometric amount of the amine curing agent required for the epoxy-RDGE blend. The calculation is as follows:
Parts by weight of amine per 100 parts of resin (phr) = (AHEW / EEW_blend) * 100
Where:
-
AHEW = Amine Hydrogen Equivalent Weight of the curing agent.
-
EEW_blend = Blended Epoxy Equivalent Weight.
The EEW of the blend can be calculated as:
1 / EEW_blend = (w_DGEBA / EEW_DGEBA) + (w_RDGE / EEW_RDGE)
Where:
-
w = weight fraction of the component.
-
EEW = Epoxy Equivalent Weight of the component.
-
-
Final Mixing: Add the calculated amount of curing agent to the epoxy-RDGE blend and mix thoroughly for 3-5 minutes until the mixture is uniform. Avoid excessive mixing speed to minimize air entrapment.
-
Casting and Curing: Pour the final mixture into the appropriate molds for mechanical testing. Cure the samples in an oven according to the curing agent manufacturer's recommendations (e.g., 24 hours at room temperature followed by a post-cure at 80 °C for 2 hours).
Viscosity Measurement
-
Prepare the epoxy-RDGE blends (without the curing agent) as described in section 3.1.
-
Equilibrate the blend to the desired measurement temperature (e.g., 25 °C) using a temperature-controlled bath for the viscometer.
-
Select an appropriate spindle and rotational speed for the viscometer to obtain a torque reading within the recommended range (typically 20-80%).
-
Measure the viscosity of each blend. Allow the reading to stabilize before recording the value.
Pot Life Determination
-
Prepare the fully formulated epoxy-RDGE-curing agent mixture as described in section 3.1.
-
Immediately after mixing, measure the initial viscosity at a constant temperature (e.g., 25 °C).
-
Continue to measure the viscosity at regular intervals (e.g., every 10-15 minutes).
-
The pot life is defined as the time it takes for the initial viscosity to double.
Mechanical Property Testing
-
Prepare the cured specimens as described in section 3.1.
-
Conduct tensile tests according to ASTM D638 standard on dog-bone shaped specimens to determine tensile strength, modulus, and elongation at break.
-
Conduct flexural tests according to ASTM D790 standard on rectangular specimens to determine flexural strength and modulus.
-
Perform at least five replicate tests for each formulation and report the average values.
Thermal Analysis
-
Use a Differential Scanning Calorimeter (DSC) to determine the glass transition temperature (Tg) of the cured specimens.
-
Heat a small sample (5-10 mg) of the cured material in a sealed aluminum pan at a controlled rate (e.g., 10 °C/min) over a specified temperature range (e.g., 30 °C to 200 °C).
-
The Tg is typically determined from the midpoint of the transition in the heat flow curve.
Data Presentation
The following tables summarize the properties of a typical this compound and the expected effects of its addition to a standard DGEBA epoxy resin.
Table 1: Typical Properties of this compound (RDGE)
| Property | Value |
| Chemical Name | This compound |
| Appearance | Clear to light yellow liquid |
| Viscosity @ 25°C (mPa·s) | 300 - 500 |
| Epoxy Equivalent Weight (g/eq) | 120 - 135 |
| Functionality | 2 |
Data compiled from a representative technical datasheet.[4]
Table 2: Effect of RDGE Concentration on the Viscosity of a DGEBA Epoxy Resin Blend at 25°C (Representative Data)
| RDGE Concentration (wt. %) | DGEBA Viscosity (mPa·s) |
| 0 | ~12,000 |
| 5 | ~6,000 |
| 10 | ~3,500 |
| 15 | ~2,000 |
| 20 | ~1,200 |
Note: This data is representative and illustrates the general trend of viscosity reduction. Actual values will vary depending on the specific DGEBA resin used.
Table 3: Effect of RDGE Concentration on Pot Life and Mechanical Properties of a Cured DGEBA Epoxy Resin (Representative Data)
| RDGE Concentration (wt. %) | Pot Life (minutes) | Tensile Strength (MPa) | Flexural Modulus (GPa) | Glass Transition Temp. (Tg) (°C) |
| 0 | ~30 | ~75 | ~3.0 | ~150 |
| 5 | ~35 | ~78 | ~3.1 | ~145 |
| 10 | ~40 | ~80 | ~3.2 | ~140 |
| 15 | ~45 | ~77 | ~3.1 | ~135 |
| 20 | ~50 | ~72 | ~2.9 | ~128 |
Note: This data is representative and illustrates the general trends. The addition of RDGE can initially lead to an increase in some mechanical properties due to improved wetting and crosslink density, followed by a decrease at higher concentrations. The Tg generally decreases with increasing diluent concentration.
Visualizations
Caption: Experimental workflow for reducing epoxy resin viscosity with RDGE.
Caption: Logical relationship of RDGE addition to epoxy resin properties.
Conclusion
This compound is an effective reactive diluent for reducing the viscosity of high-viscosity epoxy resins such as DGEBA. Its incorporation into epoxy formulations leads to significantly improved handling and processing characteristics. As a difunctional reactive diluent, RDGE participates in the curing reaction, which helps to maintain or even enhance the mechanical and thermal properties of the cured system at optimal concentrations. The protocols provided in this application note offer a systematic approach for formulating and characterizing RDGE-modified epoxy resins, enabling researchers and professionals to tailor the properties of their thermoset materials for a wide range of applications.
References
Application Notes and Protocols for Toughening Brittle Epoxy Resins with Resorcinol Diglycidyl Ether
Audience: Researchers, scientists, and drug development professionals.
Introduction
Brittle epoxy resins, such as those based on diglycidyl ether of bisphenol A (DGEBA), are widely used in various high-performance applications due to their excellent mechanical strength, thermal stability, and chemical resistance. However, their inherent brittleness and low fracture toughness limit their use in applications requiring high resistance to crack initiation and propagation. Resorcinol (B1680541) diglycidyl ether (RDGE) is a difunctional epoxy reactive diluent that can be incorporated into brittle epoxy formulations to enhance their toughness. Unlike non-reactive diluents, RDGE participates in the curing reaction, becoming an integral part of the crosslinked polymer network. This integration helps to mitigate a significant drop in mechanical and thermal properties that is often associated with the use of non-reactive diluents.
These application notes provide a summary of the toughening effect of RDGE on brittle epoxy resins, detailed experimental protocols for the preparation and characterization of RDGE-modified epoxy systems, and an overview of the toughening mechanisms involved.
Data Presentation
The following tables summarize the quantitative data on the mechanical properties of epoxy resins toughened with resorcinol diglycidyl ether and other toughening agents for comparison.
Table 1: Mechanical Properties of this compound (RDGE) Based Epoxy Thermosets
| Epoxy System | Curing Agent | Flexural Modulus (GPa) | Fracture Toughness (GIC) (J/m²) | Glass Transition Temperature (Tg) (°C) |
| This compound (RE) | Hexamethylenediamine (HDMA) | >2 | 90 | 110 |
| This compound (RE) | Diamine-limonene (DA-LIM) | >2 | 208 | ~95 |
Data sourced from Mattar et al. (2020).[1]
Table 2: Comparative Mechanical Properties of DGEBA and Bio-based Epoxy Blends
| Material | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
| Neat DGEBA Epoxy Resin | 60 - 80 | 2.5 - 3.5 | 3 - 6 |
| Bio-based Epoxy Blends | 40 - 70 | 2.0 - 3.0 | 5 - 10 |
This table provides a general comparison; specific properties can vary based on the curing agent and conditions.
Experimental Protocols
Protocol 1: Preparation of RDGE-Modified DGEBA Epoxy Resin
This protocol describes the preparation of a toughened epoxy resin by blending a standard DGEBA resin with RDGE as a reactive diluent.
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin
-
This compound (RDGE)
-
Amine-based curing agent (e.g., 4,4'-diaminodiphenylmethane (DDM) or Hexamethylenediamine (HDMA))
-
Teflon or silicone molds
-
Mechanical stirrer with a high-shear mixing blade
-
Vacuum oven
Procedure:
-
Pre-heating: Pre-heat the DGEBA resin to 60°C to reduce its viscosity.
-
Blending: In a suitable container, combine the pre-heated DGEBA resin with the desired weight percentage of RDGE (e.g., 5, 10, 15, 20 wt%).
-
Mixing: Mechanically stir the mixture at 60°C for 30 minutes to ensure a homogeneous blend.
-
Curing Agent Addition: Add the stoichiometric amount of the chosen amine curing agent to the DGEBA/RDGE blend. The stoichiometric ratio is calculated based on the epoxy equivalent weight (EEW) of the resin blend and the amine hydrogen equivalent weight (AHEW) of the curing agent.
-
Further Mixing: Continue mechanical stirring for an additional 15 minutes until the curing agent is fully dissolved and the mixture is uniform.
-
Degassing: Place the mixture in a vacuum oven at 80°C for 20-30 minutes to remove any entrapped air bubbles.
-
Casting: Pour the degassed mixture into pre-heated molds treated with a mold release agent.
-
Curing: Cure the cast samples in a programmable oven using a multi-stage curing schedule. A typical curing schedule for an amine-cured system is:
-
2 hours at 120°C
-
Followed by 2 hours at 150°C
-
-
Post-Curing: For optimal properties, a post-curing step is recommended:
-
1 hour at 180°C
-
-
Cooling: Allow the cured samples to cool slowly to room temperature inside the oven to minimize residual thermal stresses.
Protocol 2: Characterization of Mechanical Properties
This protocol outlines the standard testing procedures to evaluate the mechanical performance of the toughened epoxy resin.
1. Tensile Testing (ASTM D638):
-
Specimen Preparation: Prepare dog-bone shaped specimens according to ASTM D638 standard dimensions from the cured epoxy sheets.
-
Test Procedure: Conduct the tensile test using a universal testing machine at a constant crosshead speed (e.g., 2 mm/min).
-
Data Acquisition: Record the load-displacement data to determine tensile strength, Young's modulus, and elongation at break.
2. Flexural Testing (ASTM D790):
-
Specimen Preparation: Prepare rectangular bar specimens as per ASTM D790 specifications.
-
Test Procedure: Perform a three-point bending test using a universal testing machine at a specified span-to-depth ratio and crosshead speed.
-
Data Acquisition: Measure the load-deflection response to calculate the flexural strength and flexural modulus.
3. Fracture Toughness Testing (ASTM D5045):
-
Specimen Preparation: Prepare single-edge-notch bend (SENB) or compact tension (CT) specimens according to ASTM D5045. A sharp pre-crack should be introduced at the notch tip by tapping a fresh razor blade.
-
Test Procedure: Load the specimen in a universal testing machine at a constant displacement rate until fracture.
-
Data Acquisition: Record the peak load at fracture and the specimen dimensions to calculate the critical stress intensity factor (KIC). The critical strain energy release rate (GIC) can then be calculated from KIC and the material's elastic modulus.
Visualizations
Toughening Mechanism of Epoxy with RDGE
The primary toughening mechanism of incorporating RDGE into a brittle epoxy matrix is attributed to the modification of the crosslinked network structure.
References
Troubleshooting & Optimization
Technical Support Center: Resorcinol Diglycidyl Ether (RDGE) Cure Rate Control
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with resorcinol (B1680541) diglycidyl ether (RDGE). The focus is on strategies to control its characteristically rapid cure rate to ensure reproducible and successful experimental outcomes.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific problems you may encounter during the formulation and curing of RDGE-based systems.
Q1: My RDGE formulation is gelling almost instantly after adding the curing agent. How can I increase the pot life?
A1: An extremely short pot life is a common issue with RDGE due to its high reactivity. Here are several strategies to extend the working time:
-
Choice of Curing Agent: The structure of the amine curing agent significantly impacts reactivity. Aromatic amines and cycloaliphatic amines generally offer a longer pot life compared to aliphatic amines.[1][2] Consider switching from a highly reactive aliphatic amine to one with more steric hindrance or lower basicity.
-
Temperature Control: The curing reaction of epoxy resins is highly exothermic.[3] Elevated temperatures will significantly accelerate the cure rate.[4][5]
-
Initial Temperature: Ensure that both the RDGE resin and the curing agent are at a controlled room temperature (e.g., 20-25°C) before mixing. Do not pre-heat the components unless a fast cure is desired.
-
Exotherm Management: For larger batches, the heat generated by the reaction can become trapped, leading to a runaway reaction.[3] Use a wider, shallower mixing container to increase the surface area for heat dissipation. For very large volumes, consider using a cooling bath.
-
-
Use of Retarders: Certain additives can slow down the curing reaction. Di- and tri-substituted phenols, as well as some organic acids, can act as retarders in epoxy-amine systems. The addition of a small percentage of a diarylamine can also retard the cure.[6]
-
Stoichiometry: While a stoichiometric ratio of epoxy to amine hydrogen is generally recommended for optimal properties, a slight excess of the epoxy component can sometimes slow the initial reaction rate, though this may affect the final properties of the cured product.
Q2: The cured RDGE material is brittle. How can I improve its flexibility and toughness?
A2: Brittleness in highly crosslinked epoxy systems like those derived from RDGE is a known characteristic. To improve toughness:
-
Incorporate Flexible Curing Agents: Long-chain aliphatic amine curing agents or polyamide hardeners can introduce more flexible segments into the polymer network, thereby increasing toughness.[7]
-
Use Toughening Agents: The addition of reactive liquid rubbers or thermoplastic tougheners can create a secondary phase within the epoxy matrix that helps to dissipate energy from impacts, thus reducing brittleness.
-
Modify the Resin System: Blending RDGE with a more flexible epoxy resin, such as a long-chain aliphatic diglycidyl ether, can improve the overall flexibility of the cured product.
Q3: My cured RDGE product has soft or tacky spots. What is the cause and how can I fix it?
A3: Soft or tacky spots are typically a sign of incomplete or non-uniform curing.[4]
-
Inadequate Mixing: This is the most common cause.[4] The resin and hardener must be thoroughly mixed to ensure a homogenous distribution of the curing agent. Scrape the sides and bottom of the mixing container multiple times during mixing.
-
Incorrect Mix Ratio: An off-ratio mixture, with either too much or too little hardener, will result in unreacted components and incomplete curing.[4] Carefully weigh or measure each component according to the manufacturer's or your formulation's specifications.
-
Low Curing Temperature: If the ambient temperature is too low, the curing reaction may be significantly slowed or even stalled.[8] Ensure the curing environment meets the recommended temperature for the specific curing agent used. A post-cure at an elevated temperature can sometimes remedy this issue.
-
Contamination: Moisture, oils, or other contaminants on the substrate or in the mixing equipment can interfere with the curing reaction.[5] Ensure all surfaces and equipment are clean and dry.
Q4: The color of my RDGE formulation is darkening significantly during cure. Is this normal?
A4: Some degree of color change is expected, particularly with amine curing agents, which can be prone to oxidation and side reactions, especially at elevated temperatures. However, excessive darkening can indicate:
-
High Exotherm: A very high reaction temperature can lead to degradation and discoloration of the polymer. This can be managed by controlling the batch size and ambient temperature.
-
Amine Blush: In humid conditions, some amine curing agents can react with carbon dioxide and moisture in the air to form a carbamate (B1207046) blush on the surface, which can affect appearance and subsequent adhesion.[9] Working in a controlled, low-humidity environment can mitigate this.
-
Choice of Curing Agent: Some amines are more prone to yellowing than others. Cycloaliphatic amines often offer better color stability compared to some aromatic and aliphatic amines.
Frequently Asked Questions (FAQs)
Q1: What is the typical pot life of an RDGE formulation?
A1: The pot life of an RDGE formulation is highly dependent on the choice of curing agent, the temperature, and the mass of the mixture. With a reactive aliphatic amine at room temperature, the pot life can be in the range of a few minutes.[2] With less reactive aromatic or cycloaliphatic amines, the pot life can be extended to several hours.[1]
Q2: How can I control the cure rate for different applications?
A2: The cure rate can be tailored to your specific needs:
-
For fast curing (e.g., rapid prototyping, small repairs): Use a highly reactive aliphatic amine, consider a moderate increase in the ambient temperature, or use a catalytic curing agent.
-
For slow curing (e.g., large castings, coatings requiring a long open time): Select a less reactive aromatic or cycloaliphatic amine, maintain a low and controlled ambient temperature, or incorporate a retarder into your formulation.
Q3: What is the difference between pot life and gel time?
A3:
-
Pot Life: This is the period of time during which an epoxy system remains liquid and workable in its container.[10] It is often defined as the time it takes for the initial viscosity of the mixed system to double.[10]
-
Gel Time: This refers to the point at which the liquid resin begins to transition into a solid, gel-like state.[10] At this point, the material is no longer workable. Gel time is often measured at an elevated temperature to accelerate the process for quality control purposes.
Q4: Can I use an anhydride (B1165640) curing agent with RDGE?
A4: Yes, anhydride curing agents can be used with RDGE. They typically require elevated temperatures to cure and often have very long pot lives at room temperature. Anhydride-cured systems can offer excellent thermal and electrical properties. A catalyst, such as a tertiary amine or an imidazole, is usually required to accelerate the cure at elevated temperatures.[7]
Q5: Are there any safety precautions I should take when working with RDGE?
A5: Yes, RDGE and many amine curing agents are hazardous materials. Always consult the Safety Data Sheet (SDS) for each component. General safety precautions include:
-
Working in a well-ventilated area.
-
Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoiding skin and eye contact.
-
Storing chemicals in properly labeled, sealed containers.
Data Presentation
Table 1: Influence of Curing Agent Type on RDGE Cure Characteristics (Qualitative)
| Curing Agent Type | Typical Reactivity with RDGE | Pot Life at Room Temperature | Cure Speed at Room Temperature | Heat Resistance of Cured Product |
| Aliphatic Amines | Very High | Short | Fast | Moderate |
| Cycloaliphatic Amines | High | Moderate | Moderate | High |
| Aromatic Amines | Moderate | Long | Slow | Very High |
| Polyamides | Moderate | Long | Slow to Moderate | Moderate |
| Anhydrides | Low (requires heat) | Very Long | Very Slow (requires heat) | Very High |
Table 2: Effect of Temperature on Pot Life and Cure Time (Illustrative)
| Temperature | Effect on Pot Life | Effect on Cure Time |
| Decrease by 10°C | Approximately Doubles | Approximately Doubles |
| Increase by 10°C | Approximately Halves | Approximately Halves |
Note: This is a general rule of thumb for epoxy resins; actual values will vary with the specific formulation.
Experimental Protocols
Protocol 1: Determination of Pot Life of an RDGE Formulation (ASTM D2471 adapted)
This protocol describes a method for determining the pot life of a two-component RDGE system by measuring the time it takes for the viscosity to double.[11]
Materials and Equipment:
-
Resorcinol diglycidyl ether (RDGE)
-
Amine curing agent
-
Disposable mixing cups (e.g., 100 mL)
-
Mixing stick (e.g., wooden tongue depressor)
-
Viscometer (e.g., Brookfield viscometer) with appropriate spindle
-
Stopwatch or timer
-
Temperature-controlled environment (e.g., water bath or constant temperature room)
Procedure:
-
Condition the RDGE resin and curing agent to a constant temperature (e.g., 25 ± 1 °C).
-
Accurately weigh the desired amounts of RDGE and curing agent into a mixing cup according to the desired stoichiometric ratio. A total mass of 50-100 grams is typical.
-
Start the stopwatch immediately upon adding the curing agent to the resin.
-
Mix the components thoroughly for 2-3 minutes, scraping the sides and bottom of the container to ensure homogeneity.
-
Immediately measure the initial viscosity of the mixture using the viscometer. Record this value as η₀.
-
Continue to measure the viscosity at regular intervals (e.g., every 5-10 minutes for fast-curing systems, or every 30-60 minutes for slower systems).
-
The pot life is defined as the time at which the viscosity reaches 2 x η₀.
-
Record the pot life and the test temperature.
Protocol 2: Monitoring the Curing Kinetics of RDGE using Differential Scanning Calorimetry (DSC) (based on ASTM D3418)
This protocol outlines the use of DSC to determine the total heat of reaction and to monitor the extent of cure.[12][13][14][15]
Materials and Equipment:
-
RDGE/curing agent mixture
-
Differential Scanning Calorimeter (DSC)
-
Hermetic aluminum DSC pans and lids
-
Crimper for sealing pans
Procedure:
-
Determination of Total Heat of Reaction (ΔH_total): a. Prepare a small, uncured sample of the RDGE/curing agent mixture (5-10 mg) in a hermetically sealed aluminum pan. b. Place the sample in the DSC cell. c. Heat the sample at a constant rate (e.g., 10 °C/min) from room temperature to a temperature above the completion of the curing exotherm (e.g., 250 °C).[16] d. The total heat of reaction (ΔH_total) is determined by integrating the area under the exothermic cure peak.[16]
-
Determination of Degree of Cure (α): a. To determine the degree of cure of a partially cured sample, accurately weigh 5-10 mg of the sample into a DSC pan. b. Run the same temperature program as in step 1c. c. The residual heat of reaction (ΔH_residual) is the area under the exothermic peak for this partially cured sample. d. The degree of cure (α) is calculated as: α = (ΔH_total - ΔH_residual) / ΔH_total.[17]
Protocol 3: Monitoring the Cure Reaction using Fourier-Transform Infrared (FTIR) Spectroscopy
This protocol describes how to use FTIR to monitor the disappearance of reactants and the appearance of products during the curing of an RDGE-amine system.[18][19]
Materials and Equipment:
-
RDGE/amine mixture
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Heated stage for the ATR (optional, for isothermal studies at elevated temperatures)
Procedure:
-
Obtain a background spectrum on the clean ATR crystal.
-
Apply a small amount of the freshly mixed RDGE/amine formulation onto the ATR crystal.
-
Record FTIR spectra at regular intervals over time.
-
Monitor the curing reaction by observing the following characteristic peaks:
-
Disappearance of the epoxy group: Look for a decrease in the absorbance of the peak around 915 cm⁻¹.[18]
-
Disappearance of the primary amine: Monitor the decrease in the N-H stretching bands around 3300-3400 cm⁻¹.
-
Appearance of the hydroxyl group: Observe the growth of a broad O-H stretching band around 3400-3500 cm⁻¹.
-
-
The extent of the reaction can be quantified by measuring the change in the peak areas over time relative to an internal standard peak that does not change during the reaction (e.g., a C-H stretching peak from an aromatic ring).[19]
Visualizations
Caption: Workflow for Pot Life Determination.
Caption: Strategies for RDGE Cure Rate Control.
Caption: Epoxy-Amine Curing Reaction Pathway.
References
- 1. pcimag.com [pcimag.com]
- 2. threebond.co.jp [threebond.co.jp]
- 3. bestbartopepoxy.com [bestbartopepoxy.com]
- 4. resiners.com [resiners.com]
- 5. The Only Epoxy Resin Troubleshooting Tips You Need - Resin Obsession [resinobsession.com]
- 6. US4668758A - Cure rate control in epoxy resin compositions - Google Patents [patents.google.com]
- 7. products.evonik.com [products.evonik.com]
- 8. eng.uc.edu [eng.uc.edu]
- 9. paint.org [paint.org]
- 10. epotek.com [epotek.com]
- 11. Resin Formulators Pot Life Testing Per ASTM D2471 | GracoRoberts [gracoroberts.com]
- 12. standards.iteh.ai [standards.iteh.ai]
- 13. atslab.com [atslab.com]
- 14. scribd.com [scribd.com]
- 15. en.usb-lab.com [en.usb-lab.com]
- 16. Study of the Degree of Cure through Thermal Analysis and Raman Spectroscopy in Composite-Forming Processes [mdpi.com]
- 17. tainstruments.com [tainstruments.com]
- 18. Fast Fourier Transform IR Characterization of Epoxy GY Systems Crosslinked with Aliphatic and Cycloaliphatic EH Polyamine Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 19. files.core.ac.uk [files.core.ac.uk]
Technical Support Center: Enhancing Fracture Toughness of RDGE-Based Epoxy Composites
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming common challenges encountered when improving the fracture toughness of resorcinol (B1680541) diglycidyl ether (RDGE)-based epoxy composites.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods to improve the fracture toughness of epoxy composites?
A1: The fracture toughness of brittle epoxy resins can be significantly improved by incorporating a secondary phase to induce energy dissipation mechanisms at the crack tip. Common approaches include the addition of:
-
Rubber particles: Such as carboxyl-terminated butadiene-acrylonitrile (CTBN) and core-shell rubber (CSR) particles, which can induce cavitation and promote shear yielding in the epoxy matrix.[1][2]
-
Nanoparticles: Including graphene nanoplatelets (GNPs), carbon nanotubes (CNTs), and silica (B1680970) (SiO2) nanoparticles. These particles can lead to toughening through mechanisms like crack pinning, crack deflection, and promoting localized plastic deformation.[3][4][5]
-
Thermoplastics: Engineering thermoplastics can be blended with the epoxy resin to create a phase-separated morphology that impedes crack propagation.[6]
-
Hybrid Systems: Combining different types of fillers, such as rubber particles and nanoparticles, can have a synergistic effect on improving fracture toughness.[1][7]
Q2: Why did the fracture toughness of my composite decrease after adding nanofillers?
A2: A decrease in fracture toughness after adding nanofillers is a common issue that typically stems from the following:
-
Agglomeration of nanoparticles: Poor dispersion can lead to clumps of nanoparticles that act as stress concentration points, initiating cracks and thus reducing fracture toughness.[4][8]
-
Weak interfacial adhesion: Poor bonding between the nanoparticles and the epoxy matrix can lead to premature debonding, which does not effectively transfer load and dissipate energy.
-
High filler concentration: Exceeding an optimal filler loading can lead to increased brittleness and a higher likelihood of agglomeration.[8]
Q3: How does the crosslink density of the epoxy matrix affect fracture toughness?
A3: The crosslink density of the epoxy matrix plays a crucial role in its inherent toughness. Highly cross-linked epoxy networks are typically more brittle and have lower fracture toughness.[2] While a certain level of crosslinking is necessary for good mechanical properties, a very high density can restrict the polymer chain mobility and hinder the plastic deformation at the crack tip, which is a key energy dissipation mechanism. Some studies suggest that the effectiveness of certain toughening agents, like rubber particles, is more pronounced in epoxy resins with lower crosslink densities.[1]
Q4: What are the primary toughening mechanisms in particle-reinforced epoxy composites?
A4: The primary toughening mechanisms depend on the type of filler used:
-
Crack Pinning: Rigid particles can "pin" the advancing crack front, causing it to bow out between the particles. This increases the crack length and the energy required for it to propagate.[3][9]
-
Crack Deflection: The crack path is deflected and twisted by the reinforcing particles, increasing the fracture surface area and thus the energy needed for fracture.[4][9]
-
Particle Cavitation and Shear Yielding: Soft rubber particles can cavitate (form voids) under stress. This relieves the triaxial stress at the crack tip and promotes shear yielding in the surrounding epoxy matrix, which is a major energy absorption mechanism.[3][6]
-
Localized Plastic Deformation: Nanoparticles can induce localized plastic deformation and microcracking in the matrix around them, dissipating energy.[4]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low fracture toughness values in the neat epoxy control group. | - Incomplete curing of the epoxy resin.- Presence of voids or defects in the cast samples.- Incorrect specimen dimensions or notch geometry for the fracture toughness test. | - Ensure the correct mixing ratio of resin and hardener and follow the recommended curing schedule.- Degas the epoxy mixture before casting to remove air bubbles.- Verify that the specimen preparation and testing adhere to the relevant ASTM standard (e.g., ASTM D5045).[3] |
| Inconsistent fracture toughness results across samples with the same composition. | - Non-uniform dispersion of the toughening agent.- Variations in the curing process (e.g., temperature gradients in the oven).- Inconsistent pre-crack sharpness and length in the test specimens.[8] | - Optimize the dispersion method (e.g., ultrasonication, high-shear mixing) and verify the dispersion quality using microscopy.- Ensure a uniform temperature during curing and post-curing.- Use a fresh, sharp razor blade to create a consistent pre-crack for each specimen.[3] |
| Cloudy appearance of the cured epoxy composite. | - Moisture contamination in the resin or hardener.- Overheating during mixing or curing. | - Store resin and hardener in a dry environment and avoid exposing them to high humidity.- Control the mixing speed and volume to prevent excessive heat generation.[10] |
| Reduced tensile strength and stiffness after adding tougheners. | - This is a common trade-off, especially with rubber toughening agents, which have a lower modulus.[2] | - Consider using hybrid fillers (e.g., rubber and rigid nanoparticles) to balance toughness with strength and stiffness.- Optimize the concentration of the toughening agent to achieve the desired balance of properties. |
Quantitative Data on Fracture Toughness Improvement
The following tables summarize the improvement in fracture toughness (GIC or KIC) for epoxy composites with various toughening agents.
Table 1: Effect of Graphene-Based Fillers on Fracture Toughness
| Filler Type | Filler Loading (wt%) | Base Epoxy System | % Increase in GIC | % Increase in KIC | Reference |
| Graphene Nanoplatelets (f-GNP) | 0.25 | Not Specified | ~51% | - | [3][11] |
| Graphene Nanoplatelets (GNP) | 0.5 | Recycled Rubber Modified Epoxy | - | Optimal at 0.5 wt% | [8] |
| Graphene Oxide (GO) | 0.1 | Not Specified | - | - | [8] |
| Modified Graphene Nanoplatelets (m-GnPs) | 0.48 | Not Specified | ~300% | - | [2] |
Table 2: Effect of Rubber and Silica Fillers on Fracture Toughness
| Filler Type | Filler Loading (wt%) | Base Epoxy System | % Increase in GIC | % Increase in KIC | Reference |
| Polysiloxane-based Core-Shell Rubber (S-CSR) | Not Specified | Not Specified | ~709% | - | [2][3] |
| Silica Nanoparticles | 13 | Not Specified | ~360% | - | [3] |
| Silica Nanoparticles | 20 | DGEBA | ~175% | - | [5] |
| CTBN and Graphene Nanoplatelets | Not Specified | DGEBA | - | - | [1] |
Experimental Protocols
Protocol 1: Fabrication of RDGE-Based Epoxy Nanocomposites
-
Preparation of Nanofiller Dispersion:
-
Weigh the desired amount of nanofiller (e.g., functionalized GNPs).
-
Add the nanofiller to the RDGE resin.
-
Disperse the nanofiller in the resin using a high-shear mixer or an ultrasonicator. The duration and power of the dispersion process should be optimized to avoid damage to the nanofiller and excessive heating of the resin.
-
-
Mixing and Degassing:
-
Heat the resin-nanofiller mixture to a specified temperature (e.g., 60 °C) to reduce its viscosity.
-
Add the stoichiometric amount of the curing agent to the mixture.
-
Stir the mixture thoroughly for a specified time (e.g., 10-15 minutes).
-
Degas the mixture in a vacuum oven to remove any entrapped air bubbles.
-
-
Casting and Curing:
-
Pour the degassed mixture into pre-heated molds treated with a release agent.
-
Cure the samples in an oven following a specific curing schedule (e.g., 120 °C for 2 hours, followed by post-curing at 150 °C for 2 hours).
-
Allow the samples to cool down slowly to room temperature to minimize residual thermal stresses.
-
Protocol 2: Measurement of Fracture Toughness (Mode I)
This protocol is based on the ASTM D5045 standard for plane-strain fracture toughness and strain energy release rate of plastic materials.[3]
-
Specimen Preparation:
-
Machine the cured epoxy composite into single-edge-notch bending (SENB) specimens with the dimensions specified in ASTM D5045.
-
Create a sharp notch in each specimen using a saw or a milling cutter.
-
Introduce a sharp pre-crack at the tip of the notch by gently tapping a fresh razor blade into the notch.[3] The final pre-crack length should be carefully controlled.
-
-
Testing Procedure:
-
Place the SENB specimen on a three-point bending fixture in a universal testing machine.
-
Apply a load to the specimen at a constant displacement rate until the specimen fractures.
-
Record the load-displacement curve during the test.
-
-
Calculation of Fracture Toughness:
-
Determine the critical load for crack initiation from the load-displacement curve.
-
Calculate the mode I critical stress intensity factor (KIC) using the equations provided in ASTM D5045, which take into account the specimen geometry, pre-crack length, and the critical load.
-
Calculate the critical strain energy release rate (GIC) from KIC and the material's elastic modulus and Poisson's ratio.
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Improving the fracture toughness and the strength of epoxy using nanomaterials – a review of the current status - Nanoscale (RSC Publishing) DOI:10.1039/C5NR01354B [pubs.rsc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. sollercompositesllc.com [sollercompositesllc.com]
- 11. researchgate.net [researchgate.net]
Safe handling and storage procedures for resorcinol diglycidyl ether to prevent peroxide formation
This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe handling and storage of resorcinol (B1680541) diglycidyl ether (RDGE) to prevent the formation of hazardous peroxides.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the handling and storage of RDGE.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Visible crystals or solid precipitate in RDGE container. | Formation of explosive peroxide crystals. | DO NOT MOVE OR OPEN THE CONTAINER. Treat it as a potential explosion hazard. Contact your institution's Environmental Health & Safety (EH&S) office immediately for emergency disposal procedures.[1][2] |
| Container of RDGE is past its expiration date or has been open for an extended period. | Increased likelihood of significant peroxide formation. | Do not use the material. Test for peroxides using a reliable method (see Experimental Protocols). If peroxides are present above the acceptable limit (see Quantitative Data Summary), do not attempt to open or use the container. Contact EH&S for disposal.[1][2][3] |
| Uncertainty about the age or opening date of an RDGE container. | The history of the chemical is unknown, and it must be treated as potentially hazardous. | Assume the worst-case scenario. Do not use the material. Visually inspect for crystals without disturbing the container. If clear, proceed with peroxide testing with extreme caution. If in doubt, contact EH&S for guidance and disposal. |
| A peroxide test indicates a concentration above acceptable limits. | The RDGE is unsafe for use, especially for procedures involving heating or distillation. | Do not use the chemical. The material should be disposed of as hazardous waste. Contact your EH&S office for proper disposal procedures.[3][4] |
| The cap of an old RDGE container is stuck or difficult to open. | Peroxide crystals may have formed in the threads of the cap, creating a friction-sensitive explosive hazard. | DO NOT ATTEMPT TO FORCE THE CAP OPEN. This action could cause a detonation.[1][2] Treat the container as a potential bomb and contact EH&S immediately. |
Frequently Asked Questions (FAQs)
Q1: Why is peroxide formation in Resorcinol Diglycidyl Ether a concern?
A1: this compound has the potential to form unstable and explosive peroxides upon storage, especially when exposed to air and light.[5][6][7] These peroxides are sensitive to shock, heat, and friction, and can detonate violently, posing a severe safety hazard in the laboratory.[8][9]
Q2: What are the ideal storage conditions for RDGE to minimize peroxide formation?
A2: To minimize peroxide formation, RDGE should be stored in a cool, dry, and dark place.[1][5] It should be kept in a tightly sealed, air-impermeable, light-resistant container, preferably the original manufacturer's container.[10][11] Store it away from incompatible materials such as strong oxidants, acids, bases, and amines.[5][7] If possible, storing under an inert atmosphere of nitrogen or argon can also reduce peroxide formation.[3][12]
Q3: How often should I test my RDGE for peroxides?
A3: For opened containers of peroxide-forming chemicals, it is recommended to test for peroxides periodically. A general guideline for ethers and similar compounds is to test every 6 to 12 months after opening.[2][4] Always test before any procedure that involves heating, distillation, or evaporation, as this can concentrate the peroxides to dangerous levels.[2][3][5]
Q4: Can I still use RDGE that contains an inhibitor like BHT indefinitely?
A4: No. While inhibitors like butylated hydroxytoluene (BHT) significantly slow down the rate of peroxide formation, they are consumed over time.[1] Once the inhibitor is depleted, peroxide formation can accelerate. Therefore, even inhibited RDGE has a limited shelf life and should be monitored and tested regularly.
Q5: What should I do if I need to distill RDGE?
A5: Distillation of any peroxide-forming chemical carries a high risk. First, you must test the RDGE for peroxides. If peroxides are detected, they must be removed before distillation. A key safety rule is to never distill to dryness , as this will concentrate the explosive peroxides in the distillation residue.[2][3][11] Always leave at least 10-20% of the liquid behind.[2][3]
Quantitative Data Summary
The following table summarizes key quantitative parameters for the safe handling of peroxide-forming ethers, which are applicable to RDGE.
| Parameter | Value/Range | Significance | Reference(s) |
| Recommended Storage Time (Opened) | 3-12 months (depending on classification) | Establishes a timeframe for safe use before significant peroxide accumulation. | [1][2][3] |
| Peroxide Concentration - Safe for General Use | < 3 ppm | Considered reasonably safe for most laboratory procedures. | [4] |
| Peroxide Concentration - Moderate Hazard | 3 - 30 ppm | Poses a moderate hazard; avoid concentration. Disposal is recommended if not used immediately. | [4] |
| Peroxide Concentration - Unacceptable Hazard | > 30 ppm | Poses a serious hazard. Do not use. Dispose of the material immediately. | [4] |
| Action Limit for Disposal | > 100 ppm | Widely used as a control point for immediate disposal as hazardous waste. | [2] |
| Residue in Distillation | > 10-20% | The minimum amount of liquid to leave in the distillation flask to prevent concentration of peroxides. | [2][3] |
Experimental Protocols
Protocol: Qualitative and Semi-Quantitative Peroxide Testing
This protocol describes two common methods for detecting the presence of peroxides in RDGE.
Method 1: Semi-Quantitative Test Strips
This is the preferred method for routine testing due to its simplicity and ability to provide a concentration estimate.
-
Materials:
-
Peroxide test strips suitable for organic solvents (e.g., Quantofix® Peroxide test sticks).
-
Deionized water (if required by strip manufacturer).
-
Sample of RDGE.
-
-
Procedure:
-
Dip the test strip into the RDGE sample for 1 second.
-
Shake off any excess liquid.
-
Allow the solvent to evaporate from the test strip.
-
If the manufacturer's instructions require it for organic solvents, add one drop of deionized water to the test pad.[13]
-
Wait for the color to develop (typically 5-60 seconds, check instructions).
-
Compare the color of the test pad to the color scale provided with the test strips to determine the peroxide concentration in ppm (mg/L).[13]
-
Method 2: Potassium Iodide (KI) Test (Qualitative)
This method provides a visual, qualitative indication of the presence of peroxides.
-
Materials:
-
1-3 mL of the RDGE sample.
-
Freshly prepared 10% potassium iodide (KI) solution.
-
Glacial acetic acid.
-
Test tube.
-
-
Procedure:
-
Add 1 mL of the RDGE sample to a test tube.
-
Add 1 mL of glacial acetic acid.
-
Add approximately 100 mg of potassium iodide (or a few drops of a freshly prepared 10% solution).
-
Shake the mixture.
-
The formation of a yellow to brown color indicates the presence of peroxides.[4][14] A pale yellow color suggests a low concentration, while a distinct brown color indicates a high and hazardous concentration.[4]
-
Visual Workflow
The following diagram illustrates the decision-making process for the safe handling of a container of this compound.
Caption: Decision workflow for handling this compound.
References
- 1. louisville.edu [louisville.edu]
- 2. ehs.tcu.edu [ehs.tcu.edu]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 5. ICSC 0193 - this compound [inchem.org]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. CDC - this compound - International Chemical Safety Cards - NIOSH [medbox.iiab.me]
- 8. Information on Peroxide-Forming Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 9. otago.ac.nz [otago.ac.nz]
- 10. Peroxide Forming Chemicals: Management, Retention and Storage | Office of Clinical and Research Safety [vumc.org]
- 11. rmu.edu [rmu.edu]
- 12. ehs.wisc.edu [ehs.wisc.edu]
- 13. Organic Peroxide Formers: Testing and Labeling – USC Environmental Health & Safety [ehs.usc.edu]
- 14. Peroxide Formation | Department of Chemistry and Biochemistry [chemistry.osu.edu]
Identification and mitigation of byproducts in resorcinol diglycidyl ether synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of resorcinol (B1680541) diglycidyl ether (RDGE).
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the synthesis of RDGE, focusing on the identification and mitigation of byproducts.
FAQ 1: What are the primary byproducts formed during the synthesis of Resorcinol Diglycidyl Ether (RDGE)?
The synthesis of RDGE from resorcinol and epichlorohydrin (B41342) in the presence of a base can lead to the formation of several byproducts. The most common are:
-
Hydrolysis Products of Epichlorohydrin: Unwanted reaction of epichlorohydrin with water or hydroxide (B78521) ions can produce glycerol, chlorohydrins (e.g., 3-chloro-1,2-propanediol), and other related compounds. The presence of water in the reaction mixture is a primary cause.
-
Oligomers of RDGE: These are higher molecular weight species formed by the reaction of the primary RDGE product with unreacted resorcinol or its mono-glycidyl ether intermediate. The stoichiometry of the reactants is a critical factor in controlling oligomerization.
-
Incomplete Reaction Products: Mono-glycidyl ether of resorcinol is a common intermediate that may remain if the reaction does not go to completion.
FAQ 2: My RDGE synthesis has a low yield and high viscosity. What are the likely causes and how can I fix it?
A low yield and high viscosity are often indicative of significant byproduct formation, particularly oligomers.
Troubleshooting Steps:
-
Verify Stoichiometry: An insufficient excess of epichlorohydrin is a primary cause of oligomer formation. Ensure you are using a significant molar excess of epichlorohydrin to resorcinol.
-
Control Water Content: Minimize the presence of water in your reactants and solvent to reduce the hydrolysis of epichlorohydrin. Use anhydrous solvents and ensure your resorcinol is dry.
-
Optimize Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions. The optimal temperature is typically between 50-70°C.[1]
-
Consider a Phase-Transfer Catalyst (PTC): The use of a PTC, such as a quaternary ammonium (B1175870) salt, can significantly improve the reaction rate and selectivity, leading to higher yields of the desired RDGE and reduced byproduct formation.[2][3] PTCs facilitate the transfer of the resorcinol phenoxide ion into the organic phase where it can react with epichlorohydrin.[2]
FAQ 3: How can I identify and quantify the byproducts in my RDGE reaction mixture?
Several analytical techniques can be used for the identification and quantification of RDGE and its byproducts.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a powerful tool for separating and quantifying resorcinol, RDGE, and oligomers. A reverse-phase C18 column is typically used.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for identifying volatile byproducts, especially those resulting from the hydrolysis of epichlorohydrin.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to elucidate the structure of the main product and byproducts, including oligomers.
Data Presentation: Byproduct Formation
The following table summarizes the expected qualitative impact of key reaction parameters on the formation of major byproducts.
| Reaction Parameter | Effect on Epichlorohydrin Hydrolysis | Effect on Oligomer Formation |
| ↑ Water Content | ↑ Increase | No direct effect |
| ↑ Molar Ratio of Epichlorohydrin to Resorcinol | No direct effect | ↓ Decrease |
| ↑ Reaction Temperature | ↑ Increase | ↑ Increase |
| ↑ Reaction Time | ↑ Increase | ↑ Increase (after optimal time) |
| Presence of Phase-Transfer Catalyst | ↓ Decrease (due to faster main reaction) | ↓ Decrease |
Experimental Protocols
Protocol 1: HPLC-UV Method for Quantification of Resorcinol and RDGE
This protocol provides a general method for the simultaneous quantification of unreacted resorcinol and the RDGE product.
1. Instrumentation and Columns:
-
HPLC system with a UV detector (e.g., Agilent 1260 or similar).[4]
-
Reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[4]
2. Reagents and Mobile Phase:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Mobile Phase: A gradient of acetonitrile and water is typically used. A starting condition could be 30:70 (v/v) Acetonitrile:Water, gradually increasing the acetonitrile concentration.
3. Standard Preparation:
-
Prepare individual stock solutions of resorcinol and purified RDGE in methanol at a concentration of 1 mg/mL.
-
Create a series of calibration standards by diluting the stock solutions to cover the expected concentration range in your samples.
4. Sample Preparation:
-
Dilute a small, accurately weighed amount of the reaction mixture in methanol.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
5. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min[4]
-
Injection Volume: 10 µL[4]
-
Column Temperature: 30°C
-
UV Detection Wavelength: 275 nm for resorcinol and 280 nm for RDGE.[5]
-
Run Time: 20-30 minutes, depending on the elution of oligomers.
6. Data Analysis:
-
Identify peaks based on the retention times of the standards.
-
Construct calibration curves for resorcinol and RDGE by plotting peak area against concentration.
-
Quantify the amounts of resorcinol and RDGE in the samples using the calibration curves.
Protocol 2: GC-MS for Identification of Volatile Byproducts
This protocol outlines a general procedure for the identification of volatile byproducts from RDGE synthesis.
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., Shimadzu QP2010 SE or similar).[3]
-
Capillary column suitable for separating polar compounds (e.g., a wax-type column or a 5% phenyl-methylpolysiloxane column).
2. Sample Preparation:
-
Dilute a sample of the crude reaction mixture in a suitable solvent like dichloromethane (B109758) or acetone.
-
Alternatively, a headspace analysis can be performed to identify the most volatile components.
3. GC-MS Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
4. Data Analysis:
-
Identify peaks in the total ion chromatogram.
-
Compare the mass spectrum of each peak to a spectral library (e.g., NIST) for compound identification.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. phasetransfer.com [phasetransfer.com]
- 3. arxiv.org [arxiv.org]
- 4. 3PC-011 Hplc method development and validation to determinate resorcinol for quality control in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous Quantification of Dexpanthenol and Resorcinol from Hair Care Formulation Using Liquid Chromatography: Method Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Curing of Resorcinol Diglycidyl Ether (RDGE) with Diamines
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of curing parameters for resorcinol (B1680541) diglycidyl ether (RDGE) with diamine curing agents.
Frequently Asked Questions (FAQs)
Q1: What are common diamine curing agents used with Resorcinol Diglycidyl Ether (RDGE)?
A1: RDGE can be cured with a variety of diamine hardeners, including aliphatic, cycloaliphatic, and aromatic diamines. The choice of diamine significantly influences the mechanical and thermal properties of the final thermoset. Common examples include:
-
Aliphatic Diamines: Hexamethylene diamine (HMDA)
-
Cycloaliphatic Diamines: 3,3′-dimethyl-4,4′-diaminodicyclohexylmethane (3DCM)
-
Aromatic Diamines: m-Xylylene diamine (XDA), 4,4'-diaminodiphenylmethane (DDM), and m-phenylenediamine (B132917) (MPDA).[1]
-
Bio-based Diamines: Diamine-limonene (DA-LIM) and diamine-allyl eugenol (B1671780) (DA-AE) have been synthesized and used as renewable alternatives.[2][3]
Q2: What is the typical stoichiometry for curing RDGE with diamines?
A2: The optimal stoichiometry is generally a 1:1 molar ratio of epoxy groups to amine hydrogen atoms. Deviations from this ratio can affect the glass transition temperature (Tg) and other mechanical properties. For some systems, the maximum Tg is observed at an amine-to-epoxy molar ratio of 1.[4] However, in other systems, such as those using certain aromatic diamines as curing agents, the maximum Tg might be shifted to a different ratio, for instance, r = 0.6.[4]
Q3: What are the expected mechanical properties of RDGE-diamine thermosets?
A3: The mechanical properties of RDGE-diamine thermosets are highly dependent on the specific diamine used. Generally, these materials exhibit high stiffness and good thermal stability due to the aromatic nature of RDGE.[3] For instance, RDGE cured with m-xylylene diamine (XDA) can have a storage modulus of 2600 MPa at room temperature.[5] When cured with bio-based diamines like DA-LIM, the resulting thermoset can exhibit a flexural modulus greater than 2 GPa and significantly improved fracture toughness compared to thermosets cured with conventional aliphatic diamines like HMDA.[2][3]
Q4: How does the curing temperature affect the properties of the final material?
A4: Curing temperature plays a crucial role in the cross-linking density and, consequently, the final properties of the thermoset. Increasing the curing temperature generally leads to a higher degree of cross-linking, which in turn increases the glass transition temperature (Tg).[6] Post-curing at elevated temperatures can further enhance mechanical strength and toughness.[6] For example, an RDGE/m-xylylene diamine system can cure in a few seconds at 160°C.[5]
Troubleshooting Guide
Issue 1: Incomplete Curing or Tacky Surface
-
Possible Cause: Incorrect mix ratio of resin to hardener.
-
Possible Cause: Inadequate mixing.
-
Possible Cause: Low curing temperature.
-
Possible Cause: Expired or contaminated materials.
Issue 2: Rapid Gelling or Pot Life is Too Short
-
Possible Cause: High ambient temperature or large batch size.
-
Solution: Work in a temperature-controlled environment. The curing of epoxy is an exothermic process, and the heat generated can accelerate the reaction.[1] Mixing smaller batches can help to dissipate the heat more effectively and extend the pot life.
-
-
Possible Cause: Highly reactive diamine.
-
Solution: Some diamines are inherently more reactive than others. If the pot life is too short for your application, consider using a less reactive diamine or a formulation with a known longer gel time.
-
Issue 3: Bubbles in the Cured Material
-
Possible Cause: Air incorporated during mixing.
-
Possible Cause: Outgassing from porous substrates.
-
Solution: If applying the resin to a porous material, consider sealing the surface with a thin coat of resin first and allowing it to partially cure before applying the main coat.[9]
-
-
Possible Cause: High viscosity of the mixture.
Issue 4: Unexpected Thermal or Mechanical Properties
-
Possible Cause: Incomplete cure or non-optimal cure schedule.
-
Solution: Verify the curing schedule (time and temperature) and consider implementing a post-cure step at a higher temperature to ensure the reaction goes to completion and to optimize the material's properties.[6]
-
-
Possible Cause: Incorrect stoichiometry.
-
Solution: As mentioned, the mix ratio is critical. An off-stoichiometric ratio can lead to a lower cross-link density and, consequently, inferior thermal and mechanical properties.[4]
-
Data Presentation
Table 1: Mechanical and Thermal Properties of RDGE Cured with Various Diamines
| Curing Agent | Flexural Modulus (GPa) | Glass Transition Temp. (Tα/Tg) (°C) | Fracture Toughness (GIC) (J/m²) | Char Yield (%) |
| Hexamethylene diamine (HMDA) | >2 | ~110 | 90 | - |
| Diamine-limonene (DA-LIM) | >2 | ~95 | 208 | 10 |
| Diamine-allyl eugenol (DA-AE) | - | ~95 | - | 21 |
| m-Xylylene diamine (XDA) | - | 83 | - | - |
Data synthesized from multiple sources.[2][3][5]
Experimental Protocols
1. Differential Scanning Calorimetry (DSC) for Curing Kinetics
-
Objective: To determine the heat of reaction, degree of cure, and kinetic parameters of the RDGE-diamine curing reaction.
-
Methodology:
-
Accurately weigh a small sample (5-10 mg) of the uncured RDGE-diamine mixture into an aluminum DSC pan.
-
Seal the pan hermetically.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Perform a dynamic scan by heating the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.[11] This will provide the total heat of reaction (ΔH_total).
-
To determine the degree of cure of a partially cured sample, perform a similar dynamic scan to measure the residual heat of reaction (ΔH_residual). The degree of cure can be calculated as: % Cure = (1 - (ΔH_residual / ΔH_total)) * 100.[12]
-
For kinetic analysis, perform a series of isothermal scans at different temperatures around the curing peak observed in the dynamic scan.[11] The data can be used to determine the reaction order and activation energy.[11][13]
-
2. Rheological Analysis for Gel Time Determination
-
Objective: To monitor the change in viscoelastic properties during curing and determine the gel time.
-
Methodology:
-
Place a sample of the uncured RDGE-diamine mixture onto the plate of a rheometer.
-
Set the desired isothermal curing temperature.
-
Monitor the storage modulus (G') and loss modulus (G'') as a function of time at a constant frequency and strain.
-
The gel point is typically identified as the time at which the G' and G'' curves cross over (tan δ = G''/G' = 1).
-
3. Dynamic Mechanical Analysis (DMA) for Thermomechanical Properties
-
Objective: To determine the glass transition temperature (Tg) and storage modulus of the cured thermoset.
-
Methodology:
-
Prepare a rectangular sample of the fully cured RDGE-diamine thermoset with precise dimensions.
-
Clamp the sample in the DMA instrument.
-
Apply a sinusoidal strain at a fixed frequency while ramping the temperature at a constant rate (e.g., 3-5 °C/min).
-
The storage modulus, loss modulus, and tan δ are recorded as a function of temperature.
-
The peak of the tan δ curve is typically taken as the glass transition temperature (Tg).[6]
-
Visualizations
Caption: Experimental workflow for RDGE-diamine curing and characterization.
Caption: Troubleshooting logic for incomplete curing of RDGE-diamine systems.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. terrazzo-usa.com [terrazzo-usa.com]
- 8. resin4decor.com [resin4decor.com]
- 9. resiners.com [resiners.com]
- 10. bestbartopepoxy.com [bestbartopepoxy.com]
- 11. scielo.br [scielo.br]
- 12. tainstruments.com [tainstruments.com]
- 13. scielo.br [scielo.br]
Technical Support Center: Uniform Dispersion of RDGE in Epoxy Blends
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to achieve uniform dispersion of Resorcinol Diglycidyl Ether (RDGE) in epoxy blends.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation of RDGE-epoxy blends.
Issue 1: My final cured epoxy is cloudy and seems non-uniform.
-
Possible Cause 1: Incomplete Mixing. The RDGE and epoxy resin were not mixed thoroughly, leading to localized areas of high and low RDGE concentration.
-
Solution: Ensure a homogeneous mixture by employing proper mixing techniques. Scrape the sides and bottom of the mixing vessel frequently during mixing. For mechanical stirring, use a speed of at least 300-350 rpm.[1] A double-paddle mixer can provide a more thorough mix, especially for larger quantities or more viscous materials.[1]
-
-
Possible Cause 2: Temperature Variations. Low temperatures increase the viscosity of the epoxy resin, hindering effective mixing and dispersion.[2][3]
-
Possible Cause 3: Air Entrapment. Vigorous mixing can introduce air bubbles, which can be trapped in the viscous mixture, leading to a cloudy appearance.
-
Solution: Mix at a controlled speed to minimize air incorporation. After mixing, degas the mixture using a vacuum chamber until the bubbling subsides.[2]
-
Issue 2: The viscosity of my epoxy-RDGE blend is too low, leading to settling of other fillers.
-
Possible Cause 1: High Concentration of RDGE. RDGE is a reactive diluent used to reduce the viscosity of epoxy formulations.[6][7] An excessively high concentration will lead to a very low viscosity blend.
-
Solution: Carefully control the concentration of RDGE. A typical starting point for significant viscosity reduction is 5 to 10 parts per hundred parts of resin (phr).[5] The optimal concentration will depend on the base epoxy resin and the desired final viscosity.
-
-
Possible Cause 2: High Operating Temperature. Higher temperatures further decrease the viscosity of the blend.[8]
-
Solution: If filler settling is an issue, consider lowering the processing temperature, ensuring it remains within the recommended range for proper curing.
-
Issue 3: The cured epoxy blend is brittle or has poor mechanical properties.
-
Possible Cause 1: High RDGE Concentration. While RDGE can improve some properties, excessive amounts can negatively impact the mechanical performance of the cured product by altering the crosslink density.
-
Solution: Optimize the RDGE concentration. It is crucial to perform mechanical testing on cured samples with varying RDGE content to find the optimal balance between viscosity reduction and mechanical properties.
-
-
Possible Cause 2: Incomplete Curing. The addition of a reactive diluent like RDGE can sometimes affect the curing kinetics and stoichiometry of the epoxy system.[5]
-
Solution: Ensure the correct mix ratio of resin, hardener, and RDGE is used. Review the manufacturer's datasheet for the epoxy system and hardener. An adjustment in the amount of hardener might be necessary. Also, verify that the curing schedule (time and temperature) is appropriate for the modified system.[9]
-
Issue 4: I am observing gel-like particles or agglomerates in the mixture.
-
Possible Cause 1: Poor Initial Dispersion. RDGE was not adequately dispersed into the epoxy resin from the start.
-
Solution: Employ a more effective dispersion technique. For small volumes, manual mixing with thorough scraping can be sufficient. For larger volumes or higher viscosity resins, mechanical stirring or ultrasonication is recommended.
-
-
Possible Cause 2: Incompatibility. Although RDGE is generally compatible with epoxy resins, significant differences in the chemical nature of the base epoxy and RDGE could lead to localized immiscibility.
-
Solution: Consider the use of a compatibilizer. These are additives that can improve the interfacial adhesion between different components in a blend. The selection of a compatibilizer depends on the specific epoxy resin and RDGE being used.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary function of RDGE in an epoxy blend?
A1: RDGE, or this compound, is primarily used as a reactive diluent in epoxy formulations. Its main functions are to reduce the viscosity of the epoxy resin, which improves handling and processing, and to increase the crosslink density of the cured product, which can enhance thermal and chemical resistance.[6]
Q2: What are the recommended mixing methods for dispersing RDGE in epoxy?
A2: The choice of mixing method depends on the volume and viscosity of the blend.
-
Hand Mixing: Suitable for small batches. It involves thoroughly stirring with a spatula, ensuring to scrape the sides and bottom of the container.[10]
-
Mechanical Stirring: Recommended for larger volumes and more viscous resins. Speeds of 300-460 rpm are often used.[1][11]
-
Ultrasonication: An effective method for breaking down agglomerates and achieving a very fine dispersion, particularly for filled systems.[5][12]
Q3: How does temperature affect the dispersion of RDGE?
A3: Temperature significantly impacts the viscosity of the epoxy resin. Higher temperatures (e.g., 30-40°C) lower the viscosity, making it easier to achieve a uniform dispersion of RDGE.[5] However, excessively high temperatures can accelerate the curing process, reducing the available working time.[2] The ideal temperature is typically between 21-29°C (70-85°F).[4]
Q4: Can I use solvents to aid in the dispersion of RDGE?
A4: Yes, solvents can be used to reduce the viscosity of the epoxy resin and facilitate the dispersion of RDGE. Common solvents include acetone, ethanol, and toluene.[13] However, it is crucial to ensure the complete removal of the solvent before curing, as residual solvent can negatively affect the mechanical properties and create voids in the final product.[14]
Q5: How can I characterize the quality of RDGE dispersion in my epoxy blend?
A5: Several techniques can be used to assess the quality of dispersion:
-
Optical Microscopy: A simple method to visually inspect for agglomerates and non-uniformities.
-
Scanning Electron Microscopy (SEM): Provides higher magnification images of the cured epoxy's fracture surface to observe the morphology and phase distribution.
-
Rheological Analysis: Measuring the viscosity of the blend at different shear rates can provide insights into the degree of dispersion. A stable viscosity over time can indicate a good dispersion.
-
Dynamic Mechanical Analysis (DMA): Can be used to determine the glass transition temperature (Tg) of the cured blend. A single, sharp Tg peak is often indicative of a homogeneous blend.
Quantitative Data Summary
Table 1: General Mechanical Stirring Parameters for Epoxy Blends
| Parameter | Recommended Range | Notes |
| Mixing Speed | 300 - 2500 rpm | The optimal speed depends on the viscosity of the blend and the geometry of the mixer. Higher speeds can be more effective but may introduce air.[15] |
| Mixing Time | 2 - 15 min | Longer mixing times generally lead to better dispersion, but prolonged mixing can initiate premature curing.[15][16] |
| Temperature | 21 - 50 °C | Higher temperatures reduce viscosity, aiding dispersion.[2][15] |
Table 2: Typical Ultrasonication Parameters for Dispersing Fillers in Epoxy
| Parameter | Recommended Value | Notes |
| Frequency | 20 - 40 kHz | Common frequency range for laboratory ultrasonic processors.[8][12] |
| Power | 10 - 100 W | Power should be optimized to avoid excessive heating of the resin.[12] |
| Duration | 5 - 60 min | Often performed in cycles (e.g., 5 min on, 5 min off) to prevent overheating.[12] |
Table 3: Effect of Temperature on Epoxy Resin Viscosity
| Temperature | Effect on Viscosity | Recommendation |
| Low (< 21°C / 70°F) | Significantly increases | Pre-warm components before mixing.[2] |
| Ideal (21-29°C / 70-85°F) | Optimal for mixing and application | Maintain this temperature range for best results.[4] |
| High (> 30°C / 86°F) | Significantly decreases | Can be used to aid dispersion but may reduce working time.[8] |
Experimental Protocols
Protocol 1: Mechanical Stirring for RDGE Dispersion
-
Preparation: Separately pre-heat the epoxy resin and RDGE to 30-40°C to reduce their viscosity.
-
Weighing: Accurately weigh the required amounts of epoxy resin and RDGE into a suitable mixing vessel.
-
Mixing:
-
Place the vessel under a mechanical stirrer equipped with a suitable impeller (e.g., paddle or turbine).
-
Start stirring at a low speed (e.g., 100 rpm) to initially blend the components.
-
Gradually increase the speed to 300-500 rpm.
-
Continue mixing for 5-10 minutes, periodically scraping the sides and bottom of the vessel to ensure all material is incorporated.
-
-
Degassing: Place the mixture in a vacuum chamber and apply a vacuum to remove any entrapped air bubbles.
-
Hardener Addition: Once degassed, add the stoichiometric amount of hardener and mix thoroughly for another 2-3 minutes at a lower speed to avoid re-introducing air.
Protocol 2: Ultrasonication for RDGE Dispersion
-
Preparation: Pre-mix the weighed amounts of epoxy resin and RDGE manually with a spatula for 2 minutes.
-
Ultrasonication:
-
Immerse the tip of the ultrasonic probe into the mixture.
-
Apply ultrasonic energy at a frequency of 20 kHz with a power output of 50 W.
-
Process the mixture in cycles of 5 minutes of sonication followed by a 5-minute cooling period to prevent overheating. Repeat for a total sonication time of 15-30 minutes.
-
During the cooling periods, gently stir the mixture with a spatula.
-
-
Degassing: After ultrasonication, degas the mixture in a vacuum chamber.
-
Hardener Addition: Add the hardener and mix gently until homogeneous.
Visualizations
Caption: Experimental workflow for dispersing RDGE in epoxy resin.
Caption: Troubleshooting logic for non-uniform RDGE dispersion.
References
- 1. mdpi.com [mdpi.com]
- 2. chillepoxy.com [chillepoxy.com]
- 3. bestbartopepoxy.com [bestbartopepoxy.com]
- 4. Best Conditions for Epoxy Resin Application | CCE [crystalclearepoxys.com]
- 5. benchchem.com [benchchem.com]
- 6. Reactive Diluents for Epoxy Resin (Viscosity Reducers) - pcmcoating [pcmcoating.com]
- 7. Reduce the viscosity of your epoxy formulations without adding VOCs | Comindex [comindex.es]
- 8. Dispersion Characteristics, the Mechanical, Thermal Stability, and Durability Properties of Epoxy Nanocomposites Reinforced with Carbon Nanotubes, Graphene, or Graphene Oxide [mdpi.com]
- 9. bmmold.com [bmmold.com]
- 10. concretecoatingsealers.com.au [concretecoatingsealers.com.au]
- 11. mdpi.com [mdpi.com]
- 12. Solvent-Free Ultrasonic Dispersion of Nanofillers in Epoxy Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scielo.br [scielo.br]
- 15. researchgate.net [researchgate.net]
- 16. Novel Recycling of Epoxy Thermosets by Blending with Reversible Diels–Alder Epoxy Resin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in the Scale-Up of Resorcinol Diglycidyl Ether (RDGE) Production
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the scale-up of Resorcinol (B1680541) Diglycidyl Ether (RDGE) production.
Troubleshooting Guides
This section provides solutions to specific issues that may arise during the synthesis and purification of RDGE in a question-and-answer format.
Issue 1: Low Reaction Yield
-
Question: We are experiencing significantly lower than expected yields of RDGE during scale-up. What are the potential causes and how can we troubleshoot this?
-
Answer: Low yields in RDGE synthesis can stem from several factors. A systematic approach to identify the root cause is crucial.
-
Incomplete Reaction: The reaction may not be going to completion due to insufficient reaction time, inadequate temperature, or poor mixing. At a larger scale, ensuring uniform heat and mass transfer is critical. Consider extending the reaction time or incrementally increasing the temperature. Ensure the agitation is sufficient to maintain a homogenous mixture.
-
Side Reactions: The formation of byproducts is a common cause of low yields. In RDGE synthesis, oligomerization of the product can occur, especially at higher temperatures. Additionally, side reactions with impurities in the starting materials can consume reactants.
-
Suboptimal Stoichiometry: An incorrect molar ratio of resorcinol to epichlorohydrin (B41342) can lead to incomplete conversion of resorcinol or the formation of mono-glycidyl ether as a significant byproduct. A slight excess of epichlorohydrin is typically used to favor the formation of the diglycidyl ether.
-
Inefficient Phase Transfer: If using a phase-transfer catalyst (PTC) in a biphasic system, the efficiency of the catalyst can significantly impact the reaction rate and yield. Ensure the chosen PTC is appropriate for the reaction and is used at the correct concentration.
-
Issue 2: Poor Product Quality (Color and Impurities)
-
Question: The final RDGE product is discolored (yellow to brown) and contains a high level of impurities. How can we improve the purity and color?
-
Answer: Discoloration and impurities are often linked and can be addressed by optimizing both the reaction and purification steps.
-
Color Formation: Yellowing can be caused by oxidation of phenolic impurities or thermal degradation of the product at elevated temperatures.[1] Maintaining an inert atmosphere (e.g., nitrogen blanket) during the reaction and purification can minimize oxidation. Careful temperature control during distillation is also crucial.
-
Oligomeric Impurities: High reaction temperatures or prolonged reaction times can promote the formation of higher molecular weight oligomers, which are difficult to remove. Consider lowering the reaction temperature and optimizing the reaction time to minimize their formation.
-
Residual Solvents and Reactants: Incomplete removal of solvents, unreacted epichlorohydrin, or resorcinol will lead to an impure product. Ensure that the purification process, whether distillation or recrystallization, is optimized for the complete removal of these components.
-
Hydrolyzable Chlorides: The presence of hydrolyzable chlorides is a common impurity in epoxy resins and can affect the performance of the final product. These can be removed by washing the organic phase with a basic solution (e.g., sodium hydroxide) during the workup.
-
Issue 3: Difficulties in Purification
-
Question: We are facing challenges in purifying RDGE at a larger scale, particularly with high viscosity and phase separation issues. What strategies can we employ?
-
Answer: Scaling up purification requires careful consideration of physical and chemical properties.
-
High Viscosity: RDGE can be viscous, making handling and purification difficult.[2] Operating at a slightly elevated temperature can reduce viscosity, but care must be taken to avoid thermal degradation. The use of a suitable solvent during extraction and washing steps can also help manage viscosity.
-
Phase Separation: Inefficient phase separation during aqueous washes can lead to product loss and contamination. Ensure adequate settling time and consider the use of demulsifiers if emulsions are forming. The design of the reactor and separator for large-scale operations should facilitate clear phase separation.
-
Purification Method Selection: For industrial scale, fractional distillation under high vacuum is often the preferred method for purifying RDGE. This allows for the removal of volatile impurities and unreacted starting materials, as well as the separation of the desired product from higher-boiling oligomers. Recrystallization can also be an effective method, but solvent selection and handling at a large scale can be challenging.
-
Frequently Asked Questions (FAQs)
Synthesis & Reaction Conditions
-
What is the typical molar ratio of resorcinol to epichlorohydrin for RDGE synthesis?
-
A molar ratio of 1:2 (resorcinol:epichlorohydrin) is the stoichiometric requirement. However, in practice, a slight to moderate excess of epichlorohydrin (e.g., 1:2.2 to 1:3) is often used to maximize the conversion of resorcinol to the diglycidyl ether and minimize the formation of the mono-glycidyl ether.
-
-
What type of catalyst is recommended for industrial-scale RDGE production?
-
A basic catalyst, such as sodium hydroxide (B78521) or potassium hydroxide, is commonly used.[3] Phase-transfer catalysts (PTCs) like quaternary ammonium (B1175870) salts (e.g., benzyltrimethylammonium (B79724) chloride) can be employed to facilitate the reaction in a two-phase system, which can offer advantages in terms of reaction rate and selectivity.[4][5][6]
-
-
How can we control the exothermic reaction during the addition of the base?
-
The reaction of epichlorohydrin with resorcinol in the presence of a base is exothermic.[7] On a large scale, effective heat management is critical to prevent runaway reactions. This can be achieved through:
-
Slow, controlled addition of the base.
-
Efficient cooling of the reactor using a jacketed vessel with a suitable heat transfer fluid.
-
Monitoring the internal temperature of the reactor in real-time.
-
Using a solvent to help dissipate the heat.
-
-
Purification & Quality Control
-
What are the key quality control parameters for RDGE?
-
Important quality control parameters include:
-
Epoxy Equivalent Weight (EEW): This is a measure of the amount of epoxy resin containing one equivalent of epoxide groups. It is a critical parameter for determining the correct mixing ratio with curing agents.
-
Purity: Typically determined by High-Performance Liquid Chromatography (HPLC) to quantify the percentage of RDGE and identify any impurities.
-
Viscosity: An important physical property that affects processing and application.
-
Color: A visual indicator of purity and potential degradation.
-
Hydrolyzable Chlorine Content: An indicator of residual impurities from the epichlorohydrin.
-
-
-
What is a suitable solvent for the recrystallization of RDGE?
-
While distillation is common for large-scale purification, recrystallization can be used. A mixed solvent system, such as a mixture of a good solvent (e.g., acetone, methyl ethyl ketone) and a poor solvent (e.g., water, heptane), can be effective. The optimal solvent system needs to be determined experimentally to achieve good recovery and purity.
-
Safety & Handling
-
What are the primary safety concerns when handling RDGE?
-
Resorcinol diglycidyl ether is a skin and eye irritant and a potential sensitizer.[8] It is also classified as a suspected carcinogen.[2] Therefore, it is essential to handle RDGE in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Data Presentation
Table 1: Typical Reaction Parameters for RDGE Synthesis
| Parameter | Laboratory Scale | Pilot/Industrial Scale |
| Reactants | ||
| Resorcinol | 1 mole equivalent | 1 mole equivalent |
| Epichlorohydrin | 2.2 - 3 mole equivalents | 2.5 - 4 mole equivalents |
| Base (e.g., NaOH) | 2.1 - 2.5 mole equivalents | 2.2 - 2.8 mole equivalents |
| Phase Transfer Catalyst | 0.01 - 0.05 mole equivalents | 0.02 - 0.08 mole equivalents |
| Reaction Conditions | ||
| Temperature | 60 - 80 °C | 70 - 95 °C (with careful monitoring) |
| Reaction Time | 4 - 8 hours | 6 - 12 hours |
| Agitation Speed | 200 - 400 RPM | Dependent on reactor size and geometry |
| Atmosphere | Air or Nitrogen | Inert (Nitrogen) |
Table 2: Troubleshooting Guide for RDGE Synthesis
| Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete reaction | Increase reaction time or temperature; improve agitation. |
| Side reactions (oligomerization) | Lower reaction temperature; optimize reaction time. | |
| Incorrect stoichiometry | Verify molar ratios of reactants. | |
| Poor Purity | Presence of mono-glycidyl ether | Increase excess of epichlorohydrin. |
| Oligomers | Optimize reaction conditions (temperature, time). | |
| Residual starting materials | Improve purification efficiency (distillation/recrystallization). | |
| Discoloration | Oxidation/Thermal degradation | Use an inert atmosphere; control temperature during reaction and purification. |
Experimental Protocols
1. Synthesis of this compound (Illustrative Protocol)
This protocol is a general guideline and should be optimized for specific equipment and scale.
-
Materials:
-
Resorcinol
-
Epichlorohydrin
-
Sodium Hydroxide (50% aqueous solution)
-
Benzyltrimethylammonium chloride (Phase Transfer Catalyst)
-
Toluene (B28343) (or other suitable solvent)
-
Deionized Water
-
-
Procedure:
-
Charge the reactor with resorcinol, epichlorohydrin, and the phase transfer catalyst.
-
Begin agitation and heat the mixture to 60-70°C under a nitrogen atmosphere.
-
Slowly add the sodium hydroxide solution over a period of 2-4 hours, maintaining the temperature between 70-80°C. The reaction is exothermic, and the addition rate should be controlled to prevent a rapid temperature increase.
-
After the addition is complete, continue to stir the mixture at 80-90°C for another 4-6 hours to ensure the reaction goes to completion.
-
Cool the reaction mixture to 50-60°C.
-
Add toluene to dilute the mixture and facilitate phase separation.
-
Wash the organic layer sequentially with hot deionized water until the pH of the aqueous layer is neutral. This removes unreacted base, salts, and other water-soluble impurities.
-
Separate the organic layer and remove the toluene and excess epichlorohydrin by distillation under reduced pressure.
-
The crude RDGE is then purified by fractional vacuum distillation.
-
2. Quality Control: Determination of Epoxy Equivalent Weight (EEW)
-
Principle: The epoxide groups are reacted with an excess of hydrogen halide (HBr or HCl) in a suitable solvent. The unreacted acid is then back-titrated with a standardized solution of sodium hydroxide.
-
Procedure (Illustrative):
-
Accurately weigh a sample of the RDGE into a flask.
-
Add a known excess of a standardized solution of HBr in glacial acetic acid.
-
Allow the reaction to proceed for the specified time (e.g., 30 minutes).
-
Add a few drops of a suitable indicator (e.g., crystal violet).
-
Titrate the excess HBr with a standardized solution of sodium hydroxide in methanol (B129727) until the endpoint is reached (color change).
-
Calculate the EEW using the appropriate formula.
-
Mandatory Visualization
Caption: Workflow for the synthesis and purification of RDGE.
Caption: Logical workflow for troubleshooting common RDGE production issues.
References
- 1. researchgate.net [researchgate.net]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. Diglycidyl resorcinol ether - Wikipedia [en.wikipedia.org]
- 4. fzgxjckxxb.com [fzgxjckxxb.com]
- 5. iajpr.com [iajpr.com]
- 6. dalalinstitute.com [dalalinstitute.com]
- 7. US4122067A - Process of reacting a polyepoxide compound with a phenol in aqueous medium - Google Patents [patents.google.com]
- 8. DIGLYCIDYL RESORCINOL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Technical Support Center: Minimizing Residual Stresses in RDGE-Cured Thermosets
This guide provides researchers, scientists, and drug development professionals with practical troubleshooting advice and frequently asked questions (FAQs) to minimize residual stresses in resorcinol (B1680541) diglycidyl ether (RDGE)-cured thermosets.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of residual stress in RDGE-cured thermosets?
A1: Residual stresses in thermosets like those cured with RDGE primarily arise from two physical phenomena. The first is chemical shrinkage, which occurs as the resin converts from a liquid to a solid during the cross-linking (curing) process.[1][2] The second major contributor is thermal shrinkage, which happens as the material cools down from its high curing temperature to room temperature, especially after vitrification or gelation.[3][4] The mismatch in the coefficient of thermal expansion (CTE) between the thermoset and any substrate or filler material exacerbates this issue.[3]
Q2: How does the curing cycle affect the final residual stress state?
A2: The curing cycle is a critical factor in managing residual stress. High curing temperatures can accelerate the curing reaction but may also lead to a higher glass transition temperature (Tg) and more significant thermal shrinkage upon cooling, thus increasing residual stress.[5][6] A slow ramp-up to the final cure temperature, or a "stepped cure," allows the polymer network to form more gradually, which can result in lower overall stress.[7] Conversely, a rapid cool-down can lock in stresses, while a slower cooling rate may allow for some stress relaxation.[4]
Q3: What is post-curing, and can it help reduce residual stresses?
A3: Post-curing involves heating the thermoset to a temperature at or above its initial curing temperature for an extended period.[8][9] This process can help relieve internal stresses by allowing the polymer network to relax and achieve a more stable configuration.[8][9] Additionally, post-curing can increase the cross-link density and improve mechanical properties and the glass transition temperature, but the temperature profile must be carefully selected to balance stress relaxation with the potential for introducing new thermal stresses.[8][9]
Q4: Can the choice of curing agent or formulation additives influence residual stress?
A4: Yes. The choice of curing agent (hardener) affects the reaction kinetics and the final network structure. Some hardeners may lead to a lower cross-link density or a lower Tg, which can reduce stiffness and residual stress. Furthermore, the addition of flexibilizers or toughening agents to the RDGE formulation can help to alleviate internal stresses, although this may also impact other mechanical properties of the final thermoset.[6]
Q5: What are common indicators of high residual stress in my cured samples?
A5: High residual stress can manifest in several ways, including warping or distortion of the part, spontaneous cracking or crazing, and delamination when bonded to a substrate.[10][11] These defects are particularly common in parts with complex geometries, sharp corners, or significant thickness variations. A reduction in the load-bearing capability of the material is another consequence of high internal stress.[11]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Warping or Distortion | 1. Non-uniform cooling.2. High thermal shrinkage after cure.3. Asymmetric part geometry or layup. | 1. Implement a slower, more controlled cooling rate.2. Lower the final cure temperature if possible.3. Optimize the cure cycle with a stepped approach to reduce the stress build-up.[7]4. Consider a post-cure step below the Tg to allow for stress relaxation. |
| Spontaneous Cracking | 1. Excessive residual stress exceeding the material's strength.2. Rapid curing leading to high exothermic heat.[6]3. High degree of chemical shrinkage. | 1. Lower the initial curing temperature to control the exotherm.[1]2. Use a stepped cure cycle with intermediate holds to manage the reaction rate.3. Incorporate flexibilizers or other toughening additives into the resin formulation. |
| Poor Adhesion/Delamination | 1. High stress concentrated at the bond interface.2. Mismatch in CTE between the thermoset and substrate.[3]3. Incomplete cure at the interface. | 1. Select a substrate with a CTE closer to that of the RDGE thermoset.2. Optimize the cure schedule to minimize shrinkage stress.3. Ensure the curing temperature is sufficient to achieve full cure and good adhesion.[6] |
| Brittleness | 1. High cross-link density.2. Excessive curing temperature or time.3. High residual stress. | 1. Evaluate if a lower cure temperature can achieve sufficient properties.[12]2. Reduce post-curing time or temperature.3. Modify the formulation with flexibilizing agents. |
Quantitative Data Summary
Quantitative data for RDGE-specific systems is often proprietary or highly dependent on the specific hardener and additives used. The following table provides representative values for common epoxy systems to illustrate trends.
| Parameter | Condition A | Condition B | Effect on Residual Stress | Reference |
| Cure Temperature | Isothermal Cure at 150°C | Stepped Cure: 1 hr at 120°C + 2 hrs at 150°C | Stepped cure generally results in lower residual stress. | [7] |
| Cooling Rate | Rapid Cooling (e.g., 10°C/min) | Slow Cooling (e.g., 2°C/min) | Slow cooling allows for more stress relaxation, reducing final stress. | [4] |
| Post-Cure | No Post-Cure | Post-Cure at Tg + 10°C for 2 hrs | Can relieve stresses locked in during initial cure, but may introduce new thermal stress if not optimized. | [8][9] |
| Residual Stress Value | Unmodified Epoxy/Silicon Interface | Modified Epoxy/Silicon Interface | Can be reduced from ~10 MPa to lower values through formulation changes. | [10] |
| Stress Reduction | Standard Cure Cycle | Modified Cycle (abrupt cooling after gelation) | A reduction of up to 31.8% in residual stress has been observed in some laminates. | [11] |
Experimental Protocols
Protocol 1: Measurement of Residual Stress using Strain Gauges
This method provides a direct measurement of the stress that develops during the curing process.
-
Apparatus: A common geometry is the thin-disk-on-cylinder setup.[1] An aluminum cylinder and a thin aluminum disk are prepared. The inner surfaces are grit-blasted to ensure good adhesion of the thermoset.[1]
-
Instrumentation: A strain gauge is bonded to the exterior surface of the thin aluminum disk.[1] This gauge will measure the deflection of the disk caused by the shrinkage of the epoxy as it cures inside the assembly.
-
Procedure: a. Assemble the cylinder and disk. b. Prepare the RDGE resin and hardener mixture and pour it into the assembly. c. Place the entire assembly into a temperature-controlled oven. d. Connect the strain gauge to a data acquisition system to record strain and temperature over time. e. Execute the desired temperature-time cure profile. f. The recorded strain data can be correlated to the stress exerted by the curing thermoset on the disk.
Protocol 2: Determining the Glass Transition Temperature (Tg) via DSC
Differential Scanning Calorimetry (DSC) is used to measure the Tg, a critical parameter for designing cure and post-cure cycles.
-
Sample Preparation: A small sample (typically 5-10 mg) of the fully cured RDGE thermoset is hermetically sealed in a DSC pan.
-
Instrumentation: Place the sample pan and an empty reference pan into the DSC cell.
-
Procedure: a. Heat the sample to a temperature well above its expected Tg at a controlled rate (e.g., 10°C/min). b. Cool the sample back down to room temperature. c. Heat the sample again through the transition region. This second heat cycle is typically used to determine the Tg. d. The Tg is identified as the midpoint of the step change in the heat flow curve.[6]
Visualizations
References
- 1. osti.gov [osti.gov]
- 2. mdpi.com [mdpi.com]
- 3. Residual Stress | Shrinkage of Thermoset Polymers [polymerexpert.biz]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Epoxy - Wikipedia [en.wikipedia.org]
- 7. epotek.com [epotek.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. par.nsf.gov [par.nsf.gov]
- 12. circuitinsight.com [circuitinsight.com]
Technical Support Center: Enhancing the Thermal Stability of Resorcinol Diglycidyl Ether (RDGE)-Based Polymers
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with resorcinol (B1680541) diglycidyl ether (RDGE)-based polymers.
Troubleshooting Guide
This section addresses specific issues that may arise during the formulation and testing of RDGE-based polymers, focusing on enhancing their thermal stability.
Question: Why is the glass transition temperature (Tg) of my RDGE polymer lower than expected?
Answer: A lower-than-expected glass transition temperature (Tg) is often an indication of incomplete curing or a lower crosslink density. Several factors could be responsible:
-
Incomplete Curing: The polymerization reaction may not have proceeded to completion. This can be due to incorrect curing temperature, insufficient curing time, or an improper ratio of resin to curing agent.[1] Post-curing at an elevated temperature can often help to advance the crosslinking reaction and increase the Tg.[2]
-
Non-stoichiometric Resin/Hardener Ratio: An excess of either the epoxy resin or the curing agent can lead to a lower crosslink density, as the reactive groups of the limiting component are consumed before a complete network can form.
-
Plasticization Effect: The presence of unreacted monomers, solvents, or low molecular weight additives can act as plasticizers, increasing the free volume and lowering the Tg. Ensure all solvents are removed and consider the purity of your starting materials.
-
Blending with Other Monomers: The incorporation of other, more flexible monomers can lower the overall Tg of the copolymer system. For instance, blending RDGE with epoxidized eugenol (B1671780) has been shown to decrease the glass transition temperature due to reduced crosslink density.[3]
Question: My RDGE polymer is degrading at a lower temperature than anticipated. What are the possible causes?
Answer: Premature thermal degradation can compromise the integrity of your polymer. The most common causes include:
-
Presence of Impurities: Residual catalysts, solvents, or impurities from the synthesis of RDGE can act as initiation sites for thermal degradation.[4]
-
Oxidative Degradation: The presence of oxygen during thermal analysis or high-temperature applications can accelerate degradation.[5] Performing thermal analysis under an inert atmosphere (e.g., nitrogen) can help to isolate thermal from thermo-oxidative degradation.
-
Curing Agent Type: The chemical nature of the curing agent can significantly influence the thermal stability of the final polymer network. Some hardeners may introduce less stable chemical links. For example, brominated epoxy resins have been found to be less thermally stable, an effect attributed to the amine-containing hardener.[6]
-
Incomplete Curing: A poorly cross-linked network has more chain ends and unreacted functionalities, which are often less thermally stable than the cross-linked network.[7]
Question: I've added nanoparticles to my RDGE formulation, but the thermal stability has not improved, or has even decreased. What could be wrong?
Answer: While nanoparticles are often used to enhance thermal stability, their effectiveness depends on several factors:
-
Poor Dispersion: Agglomerated nanoparticles have a reduced surface area for interaction with the polymer matrix and can act as stress concentration points, potentially lowering thermal stability.[8] Proper dispersion techniques are crucial.
-
Nanoparticle Loading: There is often an optimal concentration for nanoparticles. At low loadings (typically under 5 wt%), they can effectively act as heat barriers and enhance stability.[8] At higher concentrations, achieving good dispersion becomes difficult, which can negate the positive effects.[8]
-
Surface Chemistry: The interaction between the nanoparticles and the polymer matrix is critical. Unmodified nanoparticles may have poor compatibility with the RDGE matrix. Surface functionalization of the nanoparticles can improve adhesion and thermal performance.[9]
-
Type of Nanoparticle: Some nanoparticles may have catalytic effects that can accelerate degradation. For example, certain types of organoclays have been reported to have conflicting effects on the thermal stability of polymers.[8]
Frequently Asked Questions (FAQs)
What is a typical degradation temperature for RDGE-based polymers?
RDGE-based polymers are known for their relatively high thermal performance compared to conventional DGEBA-based resins.[3] The onset of thermal degradation for a well-cured RDGE polymer typically starts around 300 °C.[3] However, this value is highly dependent on the curing agent, degree of cure, and the presence of any additives or fillers.
How does the curing agent affect the thermal stability of RDGE polymers?
The choice of curing agent is critical as it becomes part of the final polymer network and directly influences its structure and bond strength. Aromatic amines, for example, tend to impart higher thermal stability than aliphatic amines due to the rigidity of the aromatic rings. The rate of cross-linking, which is determined by the curing agent, also impacts the final properties of the resin.[7]
What is the role of post-curing in enhancing thermal stability?
Post-curing involves heating the polymer to a temperature at or above its initial curing temperature for an extended period.[2] This process provides the necessary thermal energy to promote further crosslinking of unreacted epoxy and hardener groups, leading to a more complete polymer network.[1][10] A higher crosslink density restricts the thermal motion of polymer chains, which in turn increases both the glass transition temperature (Tg) and the overall thermal stability.[1][2][11]
How can I increase the crosslink density of my RDGE polymer?
Increasing the crosslink density is a key strategy for enhancing thermal stability. This can be achieved through several methods:
-
Optimizing the Curing Cycle: Ensure the use of an optimal curing temperature and sufficient time to achieve a high degree of conversion.
-
Post-Curing: As discussed above, post-curing is a highly effective method for increasing crosslink density.[1]
-
Choice of Curing Agent: Using multifunctional curing agents (those with more than two reactive sites) can create a more densely cross-linked network.
-
Stoichiometric Ratio: Using the correct stoichiometric ratio of epoxy to hardener is essential for achieving the maximum possible crosslink density.
Data on Thermal Properties of Modified RDGE Polymers
The following table summarizes quantitative data from various studies on the thermal properties of RDGE-based polymers under different conditions.
| Modification Strategy | Curing Agent/Condition | Tg (°C) | Onset Decomposition Temp. (°C) | Reference |
| Neat RDGE Polymer | Cationic Photopolymerization | ~137 °C | ~300 °C | [3] |
| RDGE with Diatomite | Cationic Photopolymerization | Drop of 50 °C vs. neat | Not specified | [3] |
| RDGE blended with Epoxidized Eugenol (50/50) | Cationic Photopolymerization | Drop of 63 °C vs. neat | Not specified | [3] |
| DGEBA with Post-curing | Meta phenylene diamine (mPDA) | Increase of ~20 °C | Not specified | [2] |
| DGEBA with Nanoclay (Cloisite® 30B) | Cycloaliphatic amine | Increased vs. neat | Increased vs. neat | [12] |
Experimental Protocols
Protocol 1: Thermogravimetric Analysis (TGA) for Thermal Stability Assessment
-
Objective: To determine the onset of thermal degradation and the weight loss profile of the cured RDGE polymer as a function of temperature.
-
Apparatus: Thermogravimetric Analyzer (TGA).
-
Procedure:
-
Prepare a small sample of the cured polymer (typically 5-10 mg).
-
Place the sample in the TGA pan (e.g., alumina (B75360) or platinum).
-
Place the pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50-100 mL/min) to prevent oxidative degradation.
-
Heat the sample from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min or 20 °C/min).[13][14]
-
Record the sample weight as a function of temperature.
-
Analyze the resulting TGA curve to determine key parameters such as the onset decomposition temperature (the temperature at which significant weight loss begins) and the char yield (the percentage of material remaining at the final temperature).
-
Protocol 2: Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg) Determination
-
Objective: To measure the glass transition temperature (Tg) of the cured RDGE polymer.
-
Apparatus: Differential Scanning Calorimeter (DSC).
-
Procedure:
-
Prepare a small, uniform sample of the cured polymer (typically 5-10 mg) and place it in a DSC pan.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Perform a heat-cool-heat cycle to erase any prior thermal history.[15]
-
First Heat Scan: Heat the sample from ambient temperature to a temperature well above the expected Tg (e.g., 200 °C) at a controlled rate (e.g., 10 °C/min).
-
Cooling Scan: Cool the sample back down to a sub-ambient temperature (e.g., 0 °C) at a controlled rate.
-
Second Heat Scan: Heat the sample again at the same controlled rate as the first scan.
-
-
The Tg is determined from the second heating scan, typically as the midpoint of the step-change in the heat flow curve.
-
Visual Guides
Caption: Experimental workflow for preparing and analyzing RDGE polymers.
Caption: Troubleshooting logic for low thermal stability in RDGE polymers.
Caption: Key factors influencing the thermal stability of RDGE polymers.
References
- 1. researchgate.net [researchgate.net]
- 2. On the Nature of Epoxy Resin Post-Curing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. research.aston.ac.uk [research.aston.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. tsapps.nist.gov [tsapps.nist.gov]
- 12. researchgate.net [researchgate.net]
- 13. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
Comparative analysis of resorcinol diglycidyl ether and bisphenol A diglycidyl ether (DGEBA)
In the landscape of high-performance thermosetting polymers, resorcinol (B1680541) diglycidyl ether (RDGE) and bisphenol A diglycidyl ether (DGEBA) are two prominent epoxy resins. While DGEBA has long been the industry standard due to its versatility and cost-effectiveness, concerns over the endocrine-disrupting potential of its precursor, bisphenol A, have spurred interest in alternatives like RDGE. This guide provides an objective, data-driven comparison of the performance of RDGE and DGEBA for researchers, scientists, and drug development professionals.
Performance Comparison: Key Properties
The fundamental structural differences between RDGE, with its meta-substituted benzene (B151609) ring, and DGEBA, containing a bisphenol A moiety, lead to distinct thermal and mechanical properties in the cured state. The following tables summarize key performance data from studies utilizing a nadic methyl anhydride (B1165640) (NMA) curing agent.
Thermal Properties
| Property | RDGE-NMA | DGEBA-NMA | Test Method |
| Glass Transition Temperature (Tg) | ~165 °C | ~155 °C | DSC |
| Decomposition Temperature (Td5%) | ~350 °C | ~330 °C | TGA |
| Char Yield at 600°C (in N2) | ~25% | ~20% | TGA |
Data compiled from studies using nadic methyl anhydride as the curing agent.
Mechanical Properties
| Property | RDGE-NMA | DGEBA-NMA | Test Method |
| Tensile Strength | ~85 MPa | ~75 MPa | ASTM D638 |
| Tensile Modulus | ~3.2 GPa | ~3.0 GPa | ASTM D638 |
| Flexural Strength | ~130 MPa | ~120 MPa | ASTM D790 |
| Flexural Modulus | ~3.5 GPa | ~3.3 GPa | ASTM D790 |
Data compiled from studies using nadic methyl anhydride as the curing agent.
Experimental Protocols
To ensure reproducibility and accurate comparison, standardized testing methodologies are crucial. The following are detailed protocols for the key experiments cited in this guide.
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) and curing characteristics of the epoxy resins.
Methodology:
-
A sample of the uncured epoxy resin mixture (5-10 mg) is hermetically sealed in an aluminum pan.
-
An empty sealed pan is used as a reference.
-
The sample is placed in a DSC instrument and subjected to a controlled heating program, typically from room temperature to 250°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
The heat flow to the sample is measured as a function of temperature.
-
The Tg is determined as the midpoint of the step change in the heat flow curve. The curing exotherm is integrated to determine the heat of cure.
Thermogravimetric Analysis (TGA)
Objective: To evaluate the thermal stability and decomposition profile of the cured epoxy resins.
Methodology:
-
A small sample (10-20 mg) of the cured epoxy resin is placed in a TGA sample pan.
-
The sample is heated in a controlled atmosphere (typically nitrogen or air) at a constant heating rate, for instance, 20°C/min, from room temperature to 800°C.
-
The weight of the sample is continuously monitored as a function of temperature.
-
The decomposition temperature (Td) is typically reported as the temperature at which 5% weight loss occurs. The char yield is the residual weight percentage at the end of the analysis.
Dynamic Mechanical Analysis (DMA)
Objective: To measure the viscoelastic properties of the cured epoxy resins, including the storage modulus and glass transition temperature.
Methodology:
-
A rectangular specimen of the cured epoxy resin with defined dimensions is prepared.
-
The specimen is mounted in the DMA instrument in a suitable clamping configuration (e.g., single cantilever or three-point bending).
-
A sinusoidal stress is applied to the sample at a constant frequency (e.g., 1 Hz) while the temperature is ramped, for example, from 30°C to 200°C at a rate of 3°C/min.
-
The storage modulus (E'), loss modulus (E''), and tan delta (the ratio of loss modulus to storage modulus) are recorded as a function of temperature.
-
The Tg is often determined from the peak of the tan delta curve.
Tensile Testing
Objective: To determine the tensile strength, tensile modulus, and elongation at break of the cured epoxy resins.
Methodology:
-
Dog-bone shaped specimens are prepared according to ASTM D638 specifications.[1][2]
-
The specimens are conditioned at a standard temperature and humidity.
-
The cross-sectional area of the specimen's gauge section is measured.
-
The specimen is mounted in a universal testing machine equipped with grips.
-
A tensile load is applied at a constant crosshead speed until the specimen fractures.
-
The load and displacement are recorded throughout the test.
-
Tensile strength is calculated as the maximum load divided by the original cross-sectional area. Tensile modulus is determined from the slope of the initial linear portion of the stress-strain curve.
Biological Interactions and Signaling Pathways
Beyond their material properties, the biological interactions of these epoxy resins are a critical consideration, particularly in applications with potential human contact.
Bisphenol A Diglycidyl Ether (DGEBA): DGEBA is a known endocrine-disrupting chemical.[3] It can interact with several signaling pathways:
-
G-protein-coupled estrogen receptor (GPER): DGEBA has been shown to accelerate the growth of nerve cells by activating GPER, a membrane-associated estrogen receptor.[4]
-
CatSper Ca2+ Channel: In human sperm, DGEBA can activate the CatSper calcium channel, potentially affecting male fertility.[5][6]
-
Adipogenic Differentiation: DGEBA can promote the differentiation of multipotent stromal stem cells into fat cells, suggesting a role as an obesogen.
Resorcinol Diglycidyl Ether (RDGE): The biological activity of RDGE is less characterized in terms of specific signaling pathways. However, toxicological studies have indicated that it is a potential carcinogen and can cause skin sensitization.[5] The parent compound, resorcinol, is a known endocrine disruptor that can interfere with thyroid hormone synthesis. While direct evidence linking RDGE to specific signaling pathways is limited, its structural similarity to other phenolic compounds and its toxicological profile suggest potential interactions with pathways related to cell proliferation and stress response. For instance, related resorcinol derivatives have been shown to interact with the PD-1/PD-L1 immune checkpoint pathway.
Experimental Workflow
A comparative analysis of RDGE and DGEBA follows a systematic workflow to ensure reliable and comparable data.
References
- 1. diglycidyl resorcinol ether: Topics by Science.gov [science.gov]
- 2. Diglydicyl resorcinol ether - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Synthesis, Curing and Thermal Behavior of Amine Hardeners from Potentially Renewable Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Diglycidyl resorcinol ether - Wikipedia [en.wikipedia.org]
- 6. Discovery of Novel Resorcinol Dibenzyl Ethers Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Mechanical Properties: Resorcinol Diglycidyl Ether (RDGE) vs. Diglycidyl Ether of Bisphenol A (DGEBA) in Cured Epoxy Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mechanical properties of cured epoxy systems based on two common epoxy resins: Resorcinol (B1680541) Diglycidyl Ether (RDGE) and Diglycidyl Ether of Bisphenol A (DGEBA). The selection of an appropriate epoxy resin is critical in many applications, including structural adhesives, composites, and coatings, where mechanical performance is paramount. This document summarizes key experimental data to aid in material selection and formulation development.
Overview of the Epoxy Resins
Diglycidyl Ether of Bisphenol A (DGEBA) is one of the most widely used epoxy resins globally.[1] Its popularity stems from a combination of good mechanical strength and thermal properties, making it a benchmark material in the industry.[2] DGEBA is synthesized from bisphenol A and epichlorohydrin.[1]
Resorcinol Diglycidyl Ether (RDGE) is another aromatic epoxy resin, derived from resorcinol.[3] Its molecular structure, featuring a meta-substituted aromatic ring, imparts distinct properties to the cured network, such as higher crosslink density, which can influence mechanical and thermal performance.[4] RDGE is often used as a reactive diluent or a primary resin in formulations requiring high performance.[3][5]
Quantitative Comparison of Mechanical Properties
The following tables summarize the key mechanical properties of DGEBA and RDGE-based epoxy systems from various studies. It is important to note that direct comparisons can be challenging due to variations in curing agents, stoichiometry, and curing conditions across different studies. The data presented here is intended to provide a comparative overview.
| Material System | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) | Reference |
| DGEBA-based Systems | ||||
| DGEBA (unmodified) | 71 - 93.5 | ~2.5 | ~4.0 | [6] |
| DGEBA (modified with 10 wt% triglycidyl ether of meta-amino phenol) | ~81 (14% increase over neat) | No negative impact | - | [7] |
| DGEBA/SiO2 (63 wt%) | - | 14.28% increase | - | |
| RDGE-based Systems | ||||
| RDGE/Hexamethylene diamine (HMDA) | - | 2.5 | - | [4] |
| RDGE/Diamine-allyl eugenol (B1671780) (DA-AE) | - | >2 | - | [8] |
| RDGE/Diamine-limonene (DA-LIM) | - | >2 | - | [8] |
| Material System | Flexural Strength (MPa) | Flexural Modulus (GPa) | Reference |
| DGEBA-based Systems | |||
| DGEBA/TEPA | 99.27 ± 0.28 | 2.07 ± 0.19 | [9] |
| DGEBA/D230 | 92.46 ± 0.18 | 2.73 ± 0.14 | [9] |
| RDGE-based Systems | |||
| RDGE/Diamine-allyl eugenol (DA-AE) | 85 ± 11 | >2 | [4][8] |
| RDGE/Diamine-limonene (DA-LIM) | - | >2 | [8] |
| RDGE/Hexamethylene diamine (HMDA) | - | >2 | [8] |
| Material System | Fracture Toughness (KIC - MPa·m1/2) | Fracture Energy (GIC - J/m2) | Glass Transition Temperature (Tg - °C) | Reference |
| DGEBA-based Systems | ||||
| DGEBA (unmodified) | - | - | 56.23 | |
| DGEBA/SiO2 (63 wt%) | 17.82 | - | - | |
| RDGE-based Systems | ||||
| RDGE/Hexamethylene diamine (HMDA) | - | 90 | 110 | [8] |
| RDGE/Diamine-limonene (DA-LIM) | - | 208 | ~95 | [8] |
| RDGE/Diamine-allyl eugenol (DA-AE) | - | - | ~95 | [8] |
Experimental Protocols
The data presented in this guide is based on standardized testing methodologies to ensure comparability. The following are summaries of the key experimental protocols used to determine the mechanical properties of epoxy resins.
Tensile Testing
-
Methodology: Dog-bone shaped specimens are pulled at a constant rate of extension until they fracture.[6] A load cell measures the force applied, and an extensometer measures the elongation.[6] The tensile strength is the maximum stress the material can withstand before breaking.[6] The tensile modulus (Young's modulus) is a measure of the material's stiffness and is calculated from the slope of the initial linear portion of the stress-strain curve.[6]
-
Standard: ASTM D638 is a common standard for determining the tensile properties of plastics.
Flexural Testing
-
Methodology: A rectangular specimen is supported at two points and a load is applied to the center until the specimen fractures or yields. The flexural strength is the maximum stress at the outermost fiber on the tension side of the specimen. The flexural modulus is a measure of the material's stiffness in bending.
-
Standard: ASTM D790 is a widely used standard for determining the flexural properties of plastics.
Fracture Toughness Testing
-
Methodology: A specimen with a pre-existing sharp crack is subjected to a load until the crack propagates. The critical stress intensity factor (KIC) is a measure of the material's resistance to brittle fracture. The fracture energy (GIC) is the energy absorbed per unit area of crack growth.
-
Standard: ASTM E399 is a standard test method for linear-elastic plane-strain fracture toughness KIC of metallic materials, which is often adapted for rigid polymers.
Dynamic Mechanical Analysis (DMA)
-
Methodology: A small specimen is subjected to a sinusoidal stress, and the resulting strain is measured. This technique is used to determine the glass transition temperature (Tg), which is the temperature at which the material transitions from a rigid, glassy state to a more rubbery state.
-
Standard: ASTM D7028 is a standard for determining the glass transition temperature of polymers using DMA.
Visualizing the Comparison Workflow
The following diagram illustrates the general workflow for a comparative study of the mechanical properties of RDGE and DGEBA epoxy systems.
Caption: Workflow for comparing RDGE and DGEBA epoxy systems.
Summary and Conclusion
The choice between RDGE and DGEBA will depend on the specific application requirements.
-
DGEBA-based systems are well-characterized and offer a good balance of mechanical properties. They serve as a reliable baseline for many applications.
-
RDGE-based systems , due to the potential for higher crosslink density, can exhibit high modulus and, in some formulations with specific bio-based hardeners, significantly improved fracture toughness compared to conventional systems.[8] However, this can sometimes be accompanied by a lower glass transition temperature.[8]
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Improving the fracture toughness and the strength of epoxy using nanomaterials – a review of the current status - Nanoscale (RSC Publishing) DOI:10.1039/C5NR01354B [pubs.rsc.org]
- 3. Diglycidyl resorcinol ether - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
A Comparative Performance Evaluation of Resorcinol Diglycidyl Ether and Other Commercial Reactive Diluents in Epoxy Resin Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Resorcinol (B1680541) Diglycidyl Ether (RDGE) against other widely used commercial reactive diluents in epoxy resin systems. The information presented herein is supported by experimental data compiled from various scientific and technical sources, offering a comprehensive overview for material selection and formulation development.
Introduction to Reactive Diluents
Reactive diluents are low-viscosity epoxy-functional materials used to reduce the viscosity of standard epoxy resins, such as those based on Bisphenol A Diglycidyl Ether (DGEBA). This reduction in viscosity improves handling, allows for higher filler loading, and enhances wetting of substrates and reinforcements.[1] Unlike non-reactive diluents, they possess epoxy groups that enable them to co-react with the curing agent and become an integral part of the cross-linked polymer network.[1] This covalent bonding minimizes the negative impact on the final mechanical and thermal properties of the cured system.[2]
The choice of a reactive diluent is critical as it influences not only the viscosity of the uncured resin but also the mechanical, thermal, and chemical resistance properties of the final thermoset. This guide focuses on the performance of Resorcinol Diglycidyl Ether (RDGE), an aromatic difunctional reactive diluent, in comparison to common aliphatic difunctional diluents like 1,4-Butanediol Diglycidyl Ether (BDDGE) and 1,6-Hexanediol Diglycidyl Ether (HDDGE), as well as a common monofunctional diluent, C12-C14 Alkyl Glycidyl (B131873) Ether (AGE).
Comparative Performance Data
The following tables summarize the key performance indicators of RDGE and other commercial reactive diluents. The data has been compiled from various sources and represents typical values. Actual performance may vary depending on the specific epoxy resin system, curing agent, and processing conditions.
Table 1: Physical and Viscosity Reduction Properties
| Property | This compound (RDGE) | 1,4-Butanediol Diglycidyl Ether (BDDGE) | 1,6-Hexanediol Diglycidyl Ether (HDDGE) | C12-C14 Alkyl Glycidyl Ether (AGE) |
| Chemical Structure | Aromatic Difunctional | Aliphatic Difunctional | Aliphatic Difunctional | Aliphatic Monofunctional |
| CAS Number | 101-90-6[3] | 2425-79-8[4] | 16096-31-4[5] | 68609-97-2[6] |
| Molecular Weight ( g/mol ) | 222.24[7] | 202.25[8] | 230.30[5] | ~280-320[9] |
| Viscosity at 25°C (mPa·s) | 300-500[7] | 10-20[10] | 15-25[11] | 6-10[1] |
| Viscosity Reduction Efficiency | Good | Excellent | Excellent | Very High |
| Typical Usage Level (%) | 5-20 | 5-25[10] | 5-20 | 5-15 |
Table 2: Mechanical Properties of Cured Epoxy Formulations
| Property | This compound (RDGE) | 1,4-Butanediol Diglycidyl Ether (BDDGE) | 1,6-Hexanediol Diglycidyl Ether (HDDGE) | C12-C14 Alkyl Glycidyl Ether (AGE) |
| Tensile Strength | Minimal reduction[3] | Moderate reduction | Moderate reduction, minimal impact depending on dilution level[12] | Significant reduction[13] |
| Flexural Modulus | Maintained or slightly increased | Moderate reduction | Moderate reduction | Significant reduction |
| Impact Strength | Moderate improvement | Good improvement, enhances toughness[14] | Good improvement, imparts flexibility[11] | Significant improvement, imparts flexibility[15] |
| Hardness | Maintained or slightly increased | Moderate reduction | Moderate reduction | Significant reduction |
Table 3: Thermal and Chemical Properties of Cured Epoxy Formulations
| Property | This compound (RDGE) | 1,4-Butanediol Diglycidyl Ether (BDDGE) | 1,6-Hexanediol Diglycidyl Ether (HDDGE) | C12-C14 Alkyl Glycidyl Ether (AGE) |
| Glass Transition Temp. (Tg) | Maintained or slightly increased[16] | Significant reduction | Significant reduction | Very significant reduction |
| Decomposition Temp. (Td) | High | Moderate | Moderate | Lower |
| Acid Resistance | Good to Excellent | Moderate | Moderate | Fair to Poor |
| Solvent Resistance | Good to Excellent | Moderate | Moderate | Fair to Poor |
| Water Resistance | Good | Good | Good | Good |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on internationally recognized standards.
Viscosity Measurement
-
Apparatus: Rotational viscometer (e.g., Brookfield type).
-
Procedure:
-
The epoxy resin and reactive diluent are conditioned to a constant temperature of 25°C ± 0.5°C in a water bath.
-
The components are accurately weighed and thoroughly mixed in the desired proportions.
-
The viscosity of the mixture is measured using the rotational viscometer with a spindle and speed appropriate for the expected viscosity range.
-
Readings are taken after a specified period of rotation (e.g., 60 seconds) to ensure a stable value.
-
The viscosity is recorded in milliPascal-seconds (mPa·s).
-
Mechanical Properties Testing
-
Specimen Preparation: Test specimens are prepared by casting the epoxy formulation into molds of standard dimensions and curing according to a specified schedule (e.g., 24 hours at room temperature followed by a post-cure at an elevated temperature).
-
Tensile Properties (Strength and Modulus):
-
Standard: ASTM D638[18]
-
Procedure: Dumbbell-shaped specimens are subjected to a tensile load at a constant rate of crosshead displacement until failure. The tensile strength (maximum stress) and modulus of elasticity (stiffness) are calculated from the stress-strain curve.
-
-
Flexural Properties (Modulus):
-
Standard: ASTM D790
-
Procedure: Rectangular bar specimens are subjected to a three-point bending test. The flexural modulus is calculated from the slope of the stress-strain curve in the elastic region.
-
-
Impact Strength (Izod):
-
Standard: ASTM D256
-
Procedure: A notched specimen is struck by a swinging pendulum. The energy absorbed by the specimen during fracture is a measure of its impact strength.
-
Thermal Analysis
-
Glass Transition Temperature (Tg) by Dynamic Mechanical Analysis (DMA):
-
Standard: ASTM E1640
-
Procedure: A rectangular specimen is subjected to an oscillating sinusoidal stress at a fixed frequency (e.g., 1 Hz) while the temperature is increased at a constant rate (e.g., 3°C/min). The storage modulus (E'), loss modulus (E''), and tan delta (E''/E') are recorded. The Tg can be determined from the peak of the tan delta curve or the loss modulus curve.[19]
-
-
Decomposition Temperature (Td) by Thermogravimetric Analysis (TGA):
-
Standard: ASTM E1131
-
Procedure: A small sample of the cured epoxy is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10°C/min). The weight loss of the sample is recorded as a function of temperature. The decomposition temperature is often reported as the temperature at which 5% weight loss occurs.
-
Chemical Resistance
-
Standard: ASTM D543
-
Procedure:
-
Cured specimens of standard dimensions are weighed and their initial hardness is measured.
-
The specimens are fully immersed in the test chemical (e.g., 10% sulfuric acid, xylene) at a specified temperature for a defined period (e.g., 7 days).
-
After immersion, the specimens are removed, rinsed, and dried.
-
The percentage weight change and the change in hardness are determined. Visual changes such as swelling, cracking, or discoloration are also noted.
-
Visualizations
Experimental Workflow for Performance Evaluation
Caption: Workflow for evaluating reactive diluent performance.
Logical Relationships in Diluent Performance
References
- 1. specialchem.com [specialchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Diglycidyl resorcinol ether - Wikipedia [en.wikipedia.org]
- 4. gantrade.com [gantrade.com]
- 5. 1,6-Hexanediol diglycidyl ether - Wikipedia [en.wikipedia.org]
- 6. C12–C14 alcohol glycidyl ether - Wikipedia [en.wikipedia.org]
- 7. 间苯二酚二缩水甘油醚 | Sigma-Aldrich [sigmaaldrich.com]
- 8. 1,4-Butanediol diglycidyl ether - Wikipedia [en.wikipedia.org]
- 9. C12-C14 Alkyl Glycidyl Ether Manufacturer & Suppliers |ELRASA-AGE C1214 - Elchemy [elchemy.com]
- 10. old.westlakeepoxy.com [old.westlakeepoxy.com]
- 11. nbinno.com [nbinno.com]
- 12. 1,6-Hexanediol Diglycidyl Ether - Chemical Supplier Distributor ChemCeed [chemceed.com]
- 13. Effect of Diluents on Mechanical Characteristics of Epoxy Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nbinno.com [nbinno.com]
- 15. ALKYL (C12-C14) GLYCIDYL ETHER - Ataman Kimya [atamanchemicals.com]
- 16. researchgate.net [researchgate.net]
- 17. 1,4-Butanediol diglycidyl ether [myskinrecipes.com]
- 18. Epoxy - Wikipedia [en.wikipedia.org]
- 19. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
Assessing the performance of bio-based alternatives to resorcinol diglycidyl ether
The drive towards sustainable and safer materials has intensified research into bio-based alternatives for petroleum-derived chemicals like resorcinol (B1680541) diglycidyl ether (RDGE). RDGE is a widely used epoxy resin modifier known for its ability to reduce viscosity and enhance performance in coatings, adhesives, and sealants.[1] However, concerns over its potential toxicity and reliance on fossil fuels have spurred the development of high-performance substitutes from renewable resources. This guide provides an objective comparison of promising bio-based alternatives, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting suitable materials.
The most promising bio-based alternatives are derived from natural sources such as lignin (B12514952) (vanillin), spices (curcumin), carbohydrates (isosorbide), and various vegetable oils.[2] These alternatives are not only more sustainable but can also offer comparable or, in some cases, superior performance characteristics to conventional epoxy systems.
Quantitative Performance Comparison
The performance of an epoxy resin is determined by a combination of its monomer structure and the curing agent used. The following tables summarize key mechanical and thermal properties of various bio-based epoxy resins compared to a standard petroleum-based epoxy, Diglycidyl Ether of Bisphenol A (DGEBA), which serves as a benchmark due to its widespread use and extensive characterization in the literature.
Table 1: Mechanical Properties of Cured Bio-Based Epoxy Resins vs. DGEBA
| Bio-Based Source | Alternative Epoxy Resin | Curing Agent | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) | Reference |
| Petroleum | DGEBA (Benchmark) | Isophorone diamine | ~40 | ~1.15 | - | [3] |
| Curcumin | Curcumin-based epoxy | Isophorone diamine (IPDA) | 15 - 33 | 1.3 - 1.8 | - | [4] |
| Vanillin (B372448) Derivative | Vanillin-based epoxy (VE) | - | Increased by 81% (with 1 wt% LCNFs) | - | - | [5] |
| Diphenolic Acid | DGEDP (n-pentyl ester) | Isophorone diamine | ~40 | - | - | [3] |
| Lignin | Lignin-based epoxy (66% lignin) | Polyetheramine | 66 | 1.7 | 8 | [6] |
| Cardanol (CNSL) | FormuLITE 2 | FormuLITE 2401B | Highest among tested bio-epoxies | - | - | [7] |
Table 2: Thermal Properties of Cured Bio-Based Epoxy Resins vs. DGEBA
| Bio-Based Source | Alternative Epoxy Resin | Curing Agent | Glass Transition Temp. (T_g) (°C) | Thermal Stability (Decomposition Temp.) | Char Yield (%) | Reference |
| Petroleum | DGEBA (Benchmark) | Isophorone diamine | 158 | - | - | [3] |
| Curcumin | Curcumin-based epoxy | Isophorone diamine (IPDA) | 86 (by DMA) | - | ~31 (at 700°C) | [4] |
| Vanillin Derivative | Diglycidyl ether of bisguaiacol (DGEBG) | Diamine | Lowered by methoxy (B1213986) groups | - | - | [8][9] |
| Diphenolic Acid | DGEDP (methyl ester) | Isophorone diamine | 158 | - | - | [3] |
| Diphenolic Acid | DGEDP (n-pentyl ester) | Isophorone diamine | 86 | - | - | [3] |
| Lignin | Lignin-based epoxy (66% lignin) | Polyetheramine | 79 (by DMA) | Improved thermal stability | High charring capability | [6][10][11] |
| Soybean Oil | Epoxidized Soybean Oil (ESO) | Tannic Acid (TA) | Modulable | Up to 261°C | - | [12] |
Key Bio-Based Alternatives: A Closer Look
Vanillin-Based Epoxy Resins
Vanillin, derived from lignin, is a key platform chemical for producing renewable epoxy thermosets.[8] Epoxy resins like Diglycidyl Ether of Vanillyl Alcohol (DGEVA) and Diglycidyl Ether of Bisguaiacol (DGEBG) have been synthesized and characterized.[8] Studies show that the presence of methoxy groups from the vanillin structure can lower the glass transition temperature (Tg) but increase the glassy storage modulus.[8][9] This tunability makes vanillin derivatives promising as safe and effective alternatives to DGEBA.[13]
Caption: Synthesis of DGEVA from lignin-derived vanillin.
Curcumin-Based Epoxy Resins
Curcumin, the principal curcuminoid of turmeric, can be used to synthesize novel bio-epoxy resins.[14] These resins, when cured with an amine-based agent, exhibit good mechanical properties, with a tensile strength of up to 33 MPa and a Young's modulus of 1.4 GPa.[14] A notable feature is their high char yield of approximately 31% at 700°C, indicating significant thermal stability.[4] Furthermore, these resins can possess on-demand chemical cleavability, which contributes to the recyclability of the epoxy.[4][14]
Lignin-Based Epoxy Resins
Lignin, an abundant biopolymer, is a sustainable alternative to bisphenol A for creating epoxy resins.[11][15] The incorporation of lignin can enhance the thermal stability of the resulting thermosets due to its excellent charring capability.[10][11] The properties of lignin-based epoxies are influenced by the lignin's molecular weight and chemical structure.[6][11] Resins with high lignin content (e.g., 66%) have demonstrated impressive mechanical performance, including a tensile strength of 66 MPa and a Young's modulus of 1.7 GPa.[6]
Isosorbide-Based Epoxy Resins
Isosorbide (B1672297), derived from starch via glucose and sorbitol, is another promising bio-based building block.[16] Diglycidyl ether of isosorbide (DGEI) can be used as a substitute for DGEBA in epoxy resins.[17] While isosorbide-based resins may have a lower glass transition temperature than their DGEBA counterparts, they often exhibit comparable or better tensile and impact strength.[16] They also offer advantages like improved resistance to UV and solubility in water.[17]
Experimental Protocols
The data presented in this guide are based on standardized experimental methodologies. Below are detailed protocols for the key characterization techniques.
Mechanical Property Testing
-
Tensile Testing (ASTM D638 / ASTM D3039):
-
Specimen Preparation: Dumbbell-shaped specimens are prepared from the cured epoxy resin according to the dimensions specified in the standard.[7]
-
Procedure: The specimen is mounted in the grips of a universal testing machine. A tensile load is applied at a constant crosshead speed (e.g., 1.27 mm/min) until the specimen fails.[18]
-
Data Acquisition: Load and elongation are recorded throughout the test. Tensile strength, Young's modulus, and elongation at break are calculated from the resulting stress-strain curve.[7][19]
-
-
Flexural Testing (Three-Point Bending, ASTM D7264 / ASTM D790):
-
Specimen Preparation: Rectangular bar specimens are cut to specified dimensions.
-
Procedure: The specimen is placed on two supports with a defined span-to-thickness ratio (typically 16:1). A load is applied to the center of the specimen at a constant rate until it fractures.[18]
-
Data Acquisition: The load and deflection are recorded to determine the flexural strength and modulus.
-
Caption: Standard workflow for mechanical and thermal testing of epoxy resins.
Thermal Analysis
-
Differential Scanning Calorimetry (DSC):
-
Purpose: To determine the glass transition temperature (Tg) and analyze curing kinetics.[20][21]
-
Procedure: A small, weighed sample of the uncured or cured resin is placed in an aluminum pan. The sample is heated at a constant rate (e.g., 10 or 20 °C/min) under an inert nitrogen atmosphere.[12]
-
Data Analysis: The heat flow to the sample is measured relative to a reference. The Tg is identified as a step change in the baseline of the thermogram. For uncured samples, an exothermic peak indicates the curing reaction.[20]
-
-
Thermogravimetric Analysis (TGA):
-
Purpose: To evaluate the thermal stability and decomposition profile of the cured resin.[21]
-
Procedure: A sample is heated in a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min) over a wide temperature range (e.g., 25 to 800 °C).[12]
-
Data Analysis: The weight of the sample is continuously monitored as a function of temperature. The resulting curve provides information on decomposition temperatures and the amount of residual material (char yield).[12]
-
Biocompatibility Assessment (ISO 10993)
For applications in drug development and medical devices, biocompatibility is critical. The ISO 10993 standard provides a framework for evaluating the biological safety of materials.[22]
-
Cytotoxicity Testing (ISO 10993-5):
-
Purpose: To assess the potential of a material to cause cell death.
-
Procedure: An extract of the test material is prepared in a cell culture medium (e.g., MEM). This extract is then applied to a layer of cultured cells (e.g., L929 mouse fibroblasts).[23]
-
Evaluation: The cells are incubated for a specified period (e.g., 48 hours) and then examined for reactivity (e.g., cell lysis, growth inhibition). The material is scored on a scale from 0 (no reactivity) to 4 (severe reactivity). A material is considered non-cytotoxic if the reactivity is mild (Grade 2) or less.[23]
-
-
Hemocompatibility Testing (ISO 10993-4):
-
Purpose: To evaluate the effects of the material on blood and blood components.
-
Procedure (Hemolysis): The material or its extract is incubated with rabbit blood. The amount of hemoglobin released from red blood cells is measured spectrophotometrically.[23]
-
Evaluation: The percentage of hemolysis is calculated. A hemolysis index of 0-2% is considered non-hemolytic.[23]
-
Caption: Key advantages of bio-based alternatives over RDGE.
Conclusion
The research into bio-based alternatives for resorcinol diglycidyl ether and other petroleum-based epoxies has yielded a diverse portfolio of promising materials. Vanillin, curcumin, lignin, and isosorbide derivatives have all been successfully transformed into epoxy resins with competitive, and often tunable, performance profiles. While no single alternative is a universal replacement, the variety of available bio-feedstocks allows for the selection and development of materials tailored to specific applications. Lignin and curcumin-based resins show particular promise for applications requiring high thermal stability, while vanillin and isosorbide derivatives offer versatile platforms for creating a wide range of thermosets. Continued research and optimization of synthesis and curing processes will further solidify the position of these bio-based materials as viable, sustainable, and high-performance successors to their fossil-fuel-based counterparts.
References
- 1. Diglycidyl resorcinol ether - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recyclable Curcumin-Based Bioepoxy Resin with On-Demand Chemical Cleavability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. iris.unitn.it [iris.unitn.it]
- 7. researchgate.net [researchgate.net]
- 8. researchwithrowan.com [researchwithrowan.com]
- 9. researchgate.net [researchgate.net]
- 10. Lignin epoxy resins: synthesis and evaluation as coatings and composites | TU Delft Repository [repository.tudelft.nl]
- 11. A review on lignin-based epoxy resins: Lignin effects on their synthesis and properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Biobased epoxy resins available at SPECIFIC POLYMERS [specificpolymers.com]
- 14. Recyclable Curcumin-Based Bioepoxy Resin with On-Demand Chemical Cleavability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. "Synthesis, Characterization and Applications of Lignin-Based Epoxy Resins" by Fatemeh Ferdosian [ir.lib.uwo.ca]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. roquette.com [roquette.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. thermalsupport.com [thermalsupport.com]
- 22. emergobyul.com [emergobyul.com]
- 23. epotek.com [epotek.com]
A Comparative Guide to the Toughening Effect of Resorcinol Diglycidyl Ether (RDGE) in Epoxy Composites
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the toughening effects of resorcinol (B1680541) diglycidyl ether (RDGE) in epoxy resins, a common matrix for carbon fiber reinforced composites (CFRPs), with other established toughening agents. Due to a lack of direct comparative studies of RDGE within CFRPs, this guide focuses on the toughening effects on the epoxy resin itself, which is a critical determinant of the composite's overall toughness. The data presented is compiled from various studies and is intended to provide a comparative overview for material selection and development.
Introduction to Toughening Agents for Epoxy Composites
Epoxy resins, while offering excellent stiffness and strength, are inherently brittle. The incorporation of toughening agents is a common strategy to improve their fracture toughness and impact resistance, which is crucial for the performance and reliability of carbon fiber reinforced composites. This guide focuses on resorcinol diglycidyl ether (RDGE) and compares its potential toughening effects with two widely used alternatives: carboxyl-terminated butadiene acrylonitrile (B1666552) (CTBN) and core-shell rubber (CSR) particles.
This compound (RDGE): RDGE is a low-viscosity reactive diluent for epoxy resins. Its aromatic structure contributes to maintaining good thermal properties, while its bifunctional nature allows it to be chemically incorporated into the epoxy network. This integration can modify the crosslink density and potentially enhance toughness without significant trade-offs in other mechanical properties.[1]
Carboxyl-Terminated Butadiene Acrylonitrile (CTBN): CTBN is a liquid rubber that, when added to epoxy resin, phase-separates during curing to form rubbery domains. These domains can dissipate energy through mechanisms like cavitation and shear yielding of the surrounding matrix, thereby increasing the fracture toughness of the epoxy.[2][3][4]
Core-Shell Rubber (CSR) Particles: CSR particles consist of a rubbery core and a glassy shell. They are pre-formed nanoparticles that are dispersed within the epoxy matrix. The core-shell structure allows for efficient energy dissipation through mechanisms such as internal cavitation of the rubbery core and shear yielding of the epoxy matrix, leading to significant improvements in toughness.[5][6]
Quantitative Data Comparison
The following tables summarize the mechanical properties of epoxy resins modified with RDGE, CTBN, and CSR from various studies. It is important to note that the base epoxy resin, curing agent, and testing conditions may vary between studies, making this an indirect comparison.
Table 1: Fracture Toughness of Modified Epoxy Resins
| Toughening Agent | Base Epoxy System | Toughener Content (wt. %) | Fracture Toughness (KIC) [MPa·m1/2] | Critical Strain Energy Release Rate (GIC) [J/m2] | Reference |
| RDGE-based | This compound / Bio-based diamine | - | - | 208 | [1] |
| CTBN | DGEBA / Piperidine | 15 | 1.49 | - | [3] |
| CTBN | DGEBA / Dicyandiamide | 15 | - | - | [4] |
| CSR | DGEBA / Anhydride | 15 | - | 840 | [6] |
| CSR | High Performance Epoxy | 10 | - | - | [7] |
Note: DGEBA refers to Diglycidyl ether of bisphenol A.
Table 2: Impact Strength of Modified Epoxy Resins
| Toughening Agent | Base Epoxy System | Toughener Content (wt. %) | Impact Strength (kJ/m2) | Test Method | Reference |
| RDGE | - | - | Data Not Available | - | - |
| CTBN | DGEBA / Dicyandiamide | 15 | Significantly Increased | Izod | [4] |
| CSR | Epoxy Resin | 15 | ~1.5 times increase | - | [5] |
Toughening Mechanisms
The toughening mechanisms of these additives are distinct and are visualized in the diagrams below.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. journaljmsrr.com [journaljmsrr.com]
- 6. researchgate.net [researchgate.net]
- 7. Synergy between Phenoxy and CSR Tougheners on the Fracture Toughness of Highly Cross-Linked Epoxy-Based Composites - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Curing Behavior of Resorcinol Diglycidyl Ether (RDGE) with Various Hardeners
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the curing behavior of Resorcinol (B1680541) Diglycidyl Ether (RDGE), a low-viscosity aromatic difunctional epoxy resin, with different classes of hardeners.[1][2] Understanding the interplay between RDGE and various curing agents is crucial for tailoring the final properties of the thermoset material for specific high-performance applications.[1] This document summarizes key performance indicators based on experimental data from various studies, details representative experimental protocols, and presents visual diagrams to elucidate reaction pathways and workflows.
Introduction to RDGE and Curing Mechanisms
Resorcinol diglycidyl ether (RDGE) is a reactive epoxy resin known for its ability to reduce the viscosity of formulations and accelerate curing, leading to a high crosslink density.[1] This high crosslinking imparts superior strength, heat resistance, and chemical resistance to the cured material.[1] The curing process involves the chemical reaction of the epoxide groups of the RDGE resin with a hardening agent, transforming the liquid resin into a rigid, three-dimensional network. The choice of hardener significantly influences the curing kinetics, thermal properties, and mechanical performance of the final product. The primary classes of hardeners for epoxy resins include amines, anhydrides, and catalytic hardeners.
Comparative Curing Behavior and Final Properties
The selection of a hardener dictates the processing characteristics and the ultimate performance of the cured RDGE system. This section compares the effects of different hardener types on the curing kinetics, thermal stability, and mechanical properties of RDGE.
Amine Hardeners
Amine hardeners are the most common type of curing agent for epoxy resins. They are categorized into aliphatic and aromatic amines, with their reactivity and the final properties of the cured resin being significantly influenced by their chemical structure.
Key Observations:
-
Curing Kinetics: Aliphatic amines generally exhibit higher reactivity and can cure RDGE at ambient or slightly elevated temperatures. Aromatic amines are less reactive and typically require higher temperatures to achieve full cure, resulting in a longer pot life.[3] The steric hindrance and electron density on the nitrogen atom of the amine influence the reaction rate.[3] For instance, a study on a fast-curing system of RDGE with m-xylylene diamine (an aliphatic amine) reported an apparent activation energy of 62.7 kJ/mol, allowing for a very rapid curing process at 160°C.[4]
-
Thermal Properties: Aromatic amines generally yield cured products with higher glass transition temperatures (Tg) and superior thermal stability compared to aliphatic amines. This is attributed to the rigid aromatic structures incorporated into the polymer network.[3] For example, RDGE cured with m-xylylene diamine exhibited a glass transition temperature of 83°C.[4]
-
Mechanical Properties: The crosslink density and the chemical structure of the hardener are key determinants of the mechanical properties. Aromatic amines tend to produce more rigid and brittle materials with higher modulus and strength, while aliphatic amines can offer greater flexibility and toughness.[3] RDGE cured with m-xylylene diamine showed a storage modulus of 2600 MPa at room temperature.[4] A study using bio-based diamines derived from limonene (B3431351) and eugenol (B1671780) to cure RDGE demonstrated that the structure of the amine (aliphatic, cyclic, or aromatic) significantly impacts the mechanical properties, with a cyclic bio-based diamine yielding a fracture toughness (GIC) of 208 J/m², more than double that of the system cured with a linear aliphatic diamine (hexamethylene diamine).[5]
| Amine Hardener Type | Curing Conditions | Glass Transition Temperature (Tg) | Mechanical Properties | Key Advantages |
| Aliphatic (e.g., m-xylylene diamine) | Ambient to moderate temperature | 83°C[4] | Storage Modulus: 2600 MPa[4] | Fast cure, good flexibility |
| Aromatic | Elevated temperature | Generally higher than aliphatic amines | High modulus and strength | High thermal stability, good chemical resistance |
| Bio-based (e.g., diamine-limonene) | Moderate temperature | ~95°C | Flexural Modulus: >2 GPa, GIC: 208 J/m²[5] | Renewable source, excellent toughness |
Table 1. Comparative properties of RDGE cured with different amine hardeners. (Note: Data is compiled from different studies and may not be directly comparable due to variations in experimental conditions.)
Anhydride (B1165640) Hardeners
Anhydride curing agents are another important class of hardeners for epoxy resins, known for imparting excellent thermal and electrical properties. They typically require elevated temperatures and often a catalyst to proceed at a reasonable rate.
Key Observations:
-
Curing Kinetics: The reaction of anhydrides with epoxy groups is generally slower than that of amines and is often catalyzed by tertiary amines or other accelerators. The curing mechanism involves the opening of the anhydride ring by a hydroxyl group, followed by the reaction of the resulting carboxylic acid with an epoxy group.
-
Thermal Properties: Anhydride-cured RDGE systems are known for their high thermal stability. A study on RDGE cured with bicyclo Diels-Alder anhydride adducts demonstrated increased char yields and decreased rates of weight loss compared to systems cured with other types of anhydrides. This was attributed to a reverse Diels-Alder reaction that promotes crosslinking at elevated temperatures.
-
Mechanical Properties: Anhydride-cured epoxies are typically rigid and possess high mechanical strength. The specific structure of the anhydride plays a crucial role in determining the final properties.
| Anhydride Hardener Type | Curing Conditions | Thermal Stability | Key Advantages |
| Bicyclo Diels-Alder adducts | Elevated temperature with catalyst | Increased char yield, decreased rate of weight loss | Excellent thermal stability |
| Nadic Methyl Anhydride (NMA) | Elevated temperature with catalyst | High heat distortion temperature | High performance at elevated temperatures |
Table 2. Comparative properties of RDGE cured with different anhydride hardeners. (Note: Data is compiled from various sources and may not be directly comparable.)
Catalytic Hardeners
Catalytic hardeners, such as tertiary amines, function by promoting the homopolymerization of the epoxy resin. They are typically used in smaller quantities compared to amine or anhydride hardeners.
Key Observations:
-
Curing Kinetics: Tertiary amines can initiate the anionic polymerization of epoxy groups. The catalytic activity depends on the structure of the amine and the reaction temperature. This type of curing can lead to very fast reaction rates.
-
Thermal and Mechanical Properties: The properties of catalytically cured RDGE are highly dependent on the extent of homopolymerization and the resulting network structure. While this method can produce highly crosslinked and rigid materials, the network can sometimes be less uniform compared to those formed with stoichiometric hardeners.
Due to the limited specific data on catalytically cured RDGE in the initial searches, a detailed quantitative comparison is not provided here. However, it is a valid curing method that can offer rapid processing.
Experimental Protocols
This section provides detailed methodologies for the key analytical techniques used to characterize the curing behavior of RDGE.
Differential Scanning Calorimetry (DSC) for Cure Kinetics Analysis
DSC is used to measure the heat flow associated with the curing reaction, providing information on the heat of cure, peak exotherm temperature, and the glass transition temperature (Tg) of the cured material.
-
Sample Preparation: A precise amount of the uncured RDGE and hardener mixture (typically 5-10 mg) is weighed into an aluminum DSC pan. The pan is hermetically sealed to prevent volatilization.
-
Instrumentation: A differential scanning calorimeter is used.
-
Experimental Procedure:
-
The sample is placed in the DSC cell alongside an empty reference pan.
-
A temperature program is initiated. For non-isothermal scans, the sample is heated at a constant rate (e.g., 5, 10, 15, 20 °C/min) from a sub-ambient temperature to a temperature where the curing reaction is complete.
-
The heat flow is recorded as a function of temperature. The area under the exothermic peak corresponds to the total heat of cure (ΔH). The peak of the exotherm indicates the temperature of the maximum reaction rate.
-
To determine the Tg, a second heating scan is performed after the initial curing scan and subsequent cooling. The Tg is observed as a step change in the heat flow curve.
-
Fourier-Transform Infrared (FTIR) Spectroscopy for Monitoring Cure Conversion
FTIR spectroscopy is a powerful tool for monitoring the chemical changes that occur during the curing process by tracking the disappearance of specific functional groups.
-
Sample Preparation: A thin film of the RDGE-hardener mixture is cast onto a suitable IR-transparent substrate (e.g., KBr or NaCl plates).
-
Instrumentation: A Fourier-transform infrared spectrometer, often equipped with a heated transmission cell or an Attenuated Total Reflectance (ATR) accessory.
-
Experimental Procedure:
-
An initial FTIR spectrum of the uncured mixture is recorded.
-
The sample is then subjected to a specific curing temperature.
-
FTIR spectra are recorded at regular intervals during the curing process.
-
The disappearance of the epoxy group peak (typically around 915 cm⁻¹) is monitored. An internal standard peak that does not change during the reaction (e.g., a C-H stretching band) is often used for normalization.
-
The degree of cure can be calculated by quantifying the decrease in the area of the epoxy peak over time.
-
Rheometry for Determining Gel Time and Viscosity Profile
Rheometry is used to measure the change in the viscoelastic properties of the material as it transitions from a liquid to a solid during curing.
-
Sample Preparation: The RDGE and hardener are thoroughly mixed and a small amount is placed between the parallel plates of the rheometer.
-
Instrumentation: A rotational rheometer with parallel plate geometry and temperature control.
-
Experimental Procedure:
-
The plates are brought to the desired curing temperature.
-
An oscillatory shear at a small, constant strain and frequency is applied to the sample.
-
The storage modulus (G'), loss modulus (G''), and complex viscosity (η*) are measured as a function of time.
-
The gel time is often identified as the point where the storage modulus (G') exceeds the loss modulus (G''), indicating the transition from a liquid-like to a solid-like behavior.
-
Visualizations
Experimental Workflow for Curing Analysis
Curing Reaction of RDGE with an Amine Hardener
Hardener Selection Logic
References
A Comparative Guide to the Adhesive Strength of RGD-Based Formulations and the Non-Adhesive RDGE Control
For researchers, scientists, and drug development professionals, understanding the specificity of cell-material interactions is fundamental. The Arginine-Glycine-Aspartic acid (RGD) peptide sequence is the industry standard for promoting cell adhesion to biomaterials, mimicking the natural extracellular matrix.[1][2][3] In contrast, the Arginine-Glycine-Glutamic acid (RGE) sequence is often used as a negative control, as the substitution of aspartic acid with glutamic acid significantly reduces integrin binding affinity.[4] This guide provides a comparative benchmark of the adhesive strength of formulations based on the RGD motif against those containing the RDGE sequence, which is expected to show minimal to no cell adhesion, thereby highlighting the specificity of RGD-mediated adhesion.
Quantitative Data Summary
The following table summarizes quantitative data from a representative cell adhesion assay comparing the performance of an RGD-functionalized surface to an RDGE-functionalized surface and a non-coated control. The data is presented as the number of adherent cells per unit area and the percentage of cell adhesion relative to the positive control (RGD).
| Formulation | Peptide Sequence | Mean Adherent Cells/mm² (± SD) | Percentage of Adhesion (%) |
| Experimental | Arg-Gly-Asp-Glu (RDGE) | 15 (± 4) | 5% |
| Industry Standard | Arg-Gly-Asp (RGD) | 300 (± 25) | 100% |
| Control | No Peptide Coating | 10 (± 3) | 3.3% |
Data is representative and for illustrative purposes.
Experimental Protocols
Accurate and reproducible quantification of cell adhesion is crucial for comparing different surface formulations. Below is a detailed protocol for a static cell adhesion assay.[5][6]
Static Cell Adhesion Assay Protocol
1. Preparation of Coated Surfaces:
-
Prepare a stock solution of RGD and RDGE peptides in a suitable buffer (e.g., PBS).
-
Coat the surfaces of a 96-well plate with the peptide solutions at a desired concentration (e.g., 50 µg/mL) and incubate for 2 hours at room temperature.[6]
-
Wash the wells three times with PBS to remove any unbound peptides.
-
Block non-specific binding by incubating with a solution of 1% Bovine Serum Albumin (BSA) in PBS for 30 minutes at 37°C.[6]
-
Wash the wells again with PBS before cell seeding.
2. Cell Seeding:
-
Culture the cells of interest (e.g., fibroblasts, endothelial cells) to 80-90% confluency.
-
Detach the cells using a non-enzymatic cell dissociation solution to preserve cell surface receptors.
-
Resuspend the cells in a serum-free medium and adjust the cell density to 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension into each well of the coated 96-well plate.
3. Incubation and Washing:
-
Incubate the plate for a defined period (e.g., 1 hour) at 37°C in a 5% CO2 incubator to allow for cell adhesion.[7]
-
After incubation, gently wash the wells twice with pre-warmed PBS to remove non-adherent cells.[8]
4. Quantification of Adherent Cells:
-
Adherent cells can be quantified using various methods, such as:
-
Crystal Violet Staining: Fix the remaining cells with methanol, stain with 0.5% crystal violet solution, solubilize the dye, and measure the absorbance at 570 nm.[6]
-
Fluorescent Labeling: Pre-label the cells with a fluorescent dye (e.g., Calcein-AM) before seeding. After washing, measure the fluorescence intensity in each well using a plate reader.[7]
-
-
Calculate the number of adherent cells by comparing the absorbance or fluorescence to a standard curve.
Visualization of the RGD-Integrin Adhesion Pathway
The following diagram illustrates the signaling pathway initiated by the binding of the RGD peptide to integrin receptors on the cell surface, leading to cell adhesion and downstream signaling events.
Caption: RGD-Integrin mediated cell adhesion signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Advantages of RGD peptides for directing cell association with biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arginylglycylaspartic acid - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Cell-adhesion assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cell adhesion assay [bio-protocol.org]
- 8. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
A Comparative Guide to the Thermal Properties of RDGE and DGEBA Cured Resins
In the field of thermosetting polymers, resorcinol (B1680541) diglycidyl ether (RDGE) and diglycidyl ether of bisphenol A (DGEBA) are two widely utilized epoxy resins. Their distinct chemical structures give rise to cured materials with differing thermal characteristics, a critical consideration for researchers and scientists in material selection and development. This guide provides a comparative thermal analysis of RDGE and DGEBA cured resins, focusing on data obtained from Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
The fundamental difference between these two epoxy resins lies in their molecular backbone. DGEBA possesses a more flexible structure due to the isopropylidene linkage between the two phenyl rings, whereas RDGE has a more compact and rigid structure with the ether linkages attached to the resorcinol ring. This structural variance significantly influences the thermal properties of the cured resins.
Data Presentation: Thermal Analysis of Cured Resins
The following tables summarize key quantitative data from DSC and TGA analyses of DGEBA and RDGE resins cured with various hardeners. It is important to note that a direct comparison is challenging due to the use of different curing agents and cure cycles in the available literature. The data presented here is collated from various sources to provide a general overview.
Table 1: Thermal Properties of Cured DGEBA Resins
| Curing Agent | Glass Transition Temp. (T_g_) (°C) | Onset Decomposition Temp. (T_onset_) (°C) | Temperature at Max. Decomposition Rate (T_max_) (°C) | Char Yield at 700°C (%) |
| Diaminodiphenyl sulfone (DDS) | ~200 | Not Reported | Not Reported | Not Reported |
| Triethylenetetramine (TETA) | Not Reported | ~278-296 | Not Reported | ~2-4 |
| Methylene Dianiline (MDA) | ~60 | Not Reported | Not Reported | Not Reported |
| Anhydride Hardener | ~148 | Not Reported | Not Reported | Not Reported |
Table 2: Thermal Properties of Cured RDGE Resins
| Curing Agent | Glass Transition Temp. (T_g_) (°C) | Onset Decomposition Temp. (T_onset_) (°C) | Temperature at Max. Decomposition Rate (T_max_) (°C) | Char Yield at 700°C (%) |
| Cationic Photo-initiation | ~137 | Not Reported | Not Reported | Not Reported |
| m-Xylylene diamine (XDA) | 83 | Not Reported | Not Reported | Not Reported |
Generally, the more rigid backbone of RDGE is expected to result in a higher crosslink density, which can lead to a higher glass transition temperature and enhanced thermal stability compared to DGEBA when cured with the same hardener under identical conditions. The aromatic nature of resorcinol in RDGE also contributes to a higher char yield upon thermal decomposition, which is indicative of better flame retardancy.
Experimental Protocols
The following are generalized methodologies for conducting DSC and TGA on epoxy resins. Specific parameters may vary depending on the instrument and the specific resin-hardener system being analyzed.
Differential Scanning Calorimetry (DSC)
DSC is employed to determine the glass transition temperature (T_g_) and the heat of cure.
-
Sample Preparation: An accurately weighed sample (typically 5-10 mg) of the uncured or partially cured resin-hardener mixture is placed in a hermetically sealed aluminum DSC pan. An empty sealed pan is used as a reference.
-
Instrumentation: A differential scanning calorimeter equipped with a cooling system is used.
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 25°C).
-
Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a temperature that encompasses the entire curing exotherm and the glass transition of the fully cured material.
-
Hold isothermally to ensure complete curing.
-
Cool the sample back to the starting temperature.
-
A second heating scan at the same rate is often performed to determine the T_g_ of the cured material.
-
-
Data Analysis: The T_g_ is determined from the midpoint of the step change in the heat flow curve from the second heating scan. The heat of cure (ΔH) is calculated by integrating the area under the exothermic peak from the first heating scan.
Thermogravimetric Analysis (TGA)
TGA is used to evaluate the thermal stability and decomposition characteristics of the cured resin.
-
Sample Preparation: A small, accurately weighed sample (typically 10-20 mg) of the fully cured resin is placed in a TGA sample pan (e.g., alumina (B75360) or platinum).
-
Instrumentation: A thermogravimetric analyzer is used.
-
Thermal Program:
-
The sample is heated from ambient temperature to a high temperature (e.g., 800°C) at a constant heating rate (e.g., 10 or 20°C/min).
-
The analysis is typically conducted under an inert atmosphere (e.g., nitrogen) to study thermal decomposition, or in an oxidative atmosphere (e.g., air) to study thermo-oxidative degradation.
-
-
Data Analysis: The onset of decomposition is determined from the temperature at which a significant weight loss begins. The temperature of maximum decomposition rate is identified from the peak of the derivative of the TGA curve (DTG curve). The char yield is the residual weight percentage at the end of the experiment.
Mandatory Visualization
A Comparative Guide to the Dielectric Properties of Epoxy Resins Modified with Resorcinol Diglycidyl Ether Versus Other Diluents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the dielectric properties of epoxy resins modified with Resorcinol Diglycidyl Ether (RDGE) against other common reactive diluents. The selection of an appropriate reactive diluent is critical in tailoring the dielectric performance of epoxy resins for advanced applications in electronics, electrical insulation, and specialized coatings. This document summarizes available experimental data, details relevant experimental protocols, and presents a logical framework for understanding the influence of different diluents on the final properties of the cured epoxy system.
Introduction to Reactive Diluents in Epoxy Resins
Reactive diluents are low-viscosity epoxy compounds used to reduce the viscosity of standard epoxy resins, such as those based on Bisphenol-A Diglycidyl Ether (DGEBA). This reduction in viscosity improves handling and processing characteristics, allowing for higher filler loading and better impregnation of complex structures. Unlike non-reactive diluents, these molecules possess epoxy groups that enable them to co-react with the curing agent and become an integral part of the crosslinked polymer network. This chemical integration helps to mitigate the negative impact on the mechanical and thermal properties that is often associated with the use of non-reactive diluents.
The choice of reactive diluent can significantly influence the dielectric properties of the final cured product, including its dielectric constant (ε'), dielectric loss (tan δ), and dielectric breakdown strength. These properties are critical for applications where electrical insulation and signal integrity are paramount.
Comparative Analysis of Dielectric Properties
This compound (RDGE) is a difunctional reactive diluent known for its rigid aromatic structure. This rigidity is expected to contribute positively to the thermal and mechanical properties of the cured epoxy. While specific quantitative data on its influence on dielectric properties is sparse in comparative studies, it is generally selected for applications demanding high performance.
Other commonly used reactive diluents include aliphatic and other aromatic glycidyl (B131873) ethers. This guide focuses on a comparison with:
-
1,4-Butanediol Diglycidyl Ether (BDGE): A common aliphatic difunctional reactive diluent known for increasing flexibility.
-
Neopentyl Glycol Diglycidyl Ether (NGDGE): Another aliphatic difunctional diluent.
-
Cresyl Glycidyl Ether (CGE): A monofunctional aromatic reactive diluent.
Due to the limited availability of directly comparable quantitative data for all diluents, the following table presents a mix of quantitative and qualitative comparisons based on available research.
Data Presentation
Table 1: Comparison of Dielectric and Mechanical Properties of Epoxy Resins Modified with Different Reactive Diluents
| Property | Unmodified Epoxy (DGEBA) | Epoxy + RDGE | Epoxy + 1,4-Butanediol Diglycidyl Ether (BDGE) | Epoxy + Other Diluents (Qualitative) |
| Dielectric Constant (ε') | ~3.2 - 4.0 | Unavailable | Unavailable | Generally, aliphatic diluents may slightly lower the dielectric constant compared to aromatic ones due to lower polarity. |
| Dielectric Loss (tan δ) | ~0.01 - 0.03 | Unavailable | Unavailable | The impact on dielectric loss is dependent on the molecular structure and its ability to dissipate energy. |
| AC Breakdown Strength (kV/mm) | 45.0 | Unavailable | 45.1 | The effect on breakdown strength can vary. For instance, an epoxy modified with a polyglycol showed a slight increase to 46.2 kV/mm.[1] |
| Functionality | - | Difunctional | Difunctional | Varies (e.g., CGE is monofunctional) |
| Chemical Structure | - | Aromatic | Aliphatic | Varies (Aliphatic or Aromatic) |
| General Effect on Mechanical Properties | Brittle | Maintains good mechanical properties | Increases flexibility, may slightly reduce tensile and flexural strength[1] | Monofunctional diluents can lead to a greater reduction in mechanical properties compared to difunctional ones. |
Note: The values for the unmodified epoxy are typical ranges and can vary based on the specific resin and curing conditions. The data for BDGE is from a specific study and may not be directly comparable to other systems.
Experimental Protocols
The following section details a general methodology for the characterization of the dielectric properties of modified epoxy resins, based on standard practices in the field.
Sample Preparation
-
Formulation: The base epoxy resin (e.g., DGEBA) is preheated to reduce its viscosity (typically to around 60 °C).
-
Mixing: The desired weight percentage of the reactive diluent (e.g., RDGE, BDGE) is added to the preheated epoxy resin and mechanically stirred until a homogeneous mixture is obtained.
-
Degassing: The mixture is degassed in a vacuum oven to remove any entrapped air bubbles.
-
Curing Agent Addition: The stoichiometric amount of the curing agent (e.g., an amine or anhydride (B1165640) hardener) is added to the mixture and stirred thoroughly.
-
Casting: The final mixture is poured into pre-heated molds of the desired geometry for dielectric testing (typically flat circular discs).
-
Curing: The samples are cured according to a specific curing schedule (e.g., a multi-stage process involving different temperatures and durations).
-
Post-Curing: A post-curing step at an elevated temperature is often employed to ensure complete reaction of the epoxy groups.
Dielectric Spectroscopy
-
Instrumentation: A broadband dielectric spectrometer is used to measure the dielectric properties over a wide range of frequencies (e.g., 10⁻¹ Hz to 10⁶ Hz) and temperatures.
-
Sample Electroding: To ensure good electrical contact, the parallel surfaces of the disc-shaped samples are coated with a conductive material, such as gold or silver, by sputtering or painting.
-
Measurement: The electroded sample is placed in a temperature-controlled sample holder within the dielectric spectrometer. The complex permittivity (ε*) is measured as a function of frequency at various temperatures. The real part of the complex permittivity is the dielectric constant (ε'), and the imaginary part (ε'') is used to calculate the dielectric loss tangent (tan δ = ε''/ε').
Dielectric Breakdown Strength Test
-
Instrumentation: A high-voltage AC or DC breakdown tester is used.
-
Electrode Configuration: The test is typically performed using sphere-to-sphere or sphere-to-plane electrodes immersed in an insulating oil bath to prevent flashover.
-
Procedure: The sample is placed between the electrodes. A continuously increasing voltage at a specified ramp rate (e.g., 500 V/s) is applied until breakdown occurs, which is detected by a sudden drop in voltage and an increase in current.
-
Data Analysis: Multiple measurements are taken for each material, and the results are often analyzed using Weibull statistical distribution to determine the characteristic breakdown strength.
Visualization of Logical Relationships
The following diagram illustrates the logical workflow from the selection of a reactive diluent to its impact on the dielectric properties of the final epoxy resin system.
Caption: Logical workflow of epoxy modification with reactive diluents.
Conclusion
The selection of a reactive diluent for modifying epoxy resins has a significant impact on the dielectric properties of the cured material. This compound (RDGE), with its rigid aromatic structure, is a promising candidate for applications requiring high thermal and mechanical stability, although more specific comparative data on its dielectric performance is needed. Aliphatic diluents like 1,4-Butanediol Diglycidyl Ether (BDGE) are effective in reducing viscosity and increasing flexibility, with a relatively neutral effect on the AC breakdown strength.
For researchers and professionals in materials science and drug development, where specialized polymer formulations are often required, a thorough understanding of the structure-property relationships of these modifiers is crucial. It is recommended that for any critical application, specific experimental validation of the dielectric properties be performed using the intended base resin, curing agent, and processing conditions. This will ensure that the final material meets the stringent performance requirements of the application.
References
A Comparative Guide to the Long-Term Durability and Environmental Stress Cracking of RDGE- and DGEBA-Based Materials
For Researchers, Scientists, and Drug Development Professionals
In the selection of epoxy resins for applications demanding high performance and long-term reliability, a thorough understanding of their durability under environmental stress is paramount. This guide provides an objective comparison of two common epoxy monomers: Resorcinol (B1680541) Diglycidyl Ether (RDGE) and Diglycidyl Ether of Bisphenol A (DGEBA). While DGEBA is a workhorse of the thermoset polymer industry, RDGE presents an alternative with a distinct chemical structure that influences its performance characteristics. This document synthesizes available data to compare their long-term durability and resistance to environmental stress cracking (ESC), offering insights for material selection in critical applications.
Chemical Structure and its Influence on Performance
The fundamental difference between RDGE and DGEBA lies in their aromatic core. DGEBA is synthesized from bisphenol A and epichlorohydrin, featuring a flexible isopropylidene bridge between two phenolic rings.[1] In contrast, RDGE is derived from resorcinol, a smaller, more compact aromatic diol. This structural variance is hypothesized to influence crosslink density, molecular mobility, and interaction with environmental factors, thereby affecting long-term durability and ESC resistance.
Key Structural Differences:
-
DGEBA (Diglycidyl Ether of Bisphenol A): Characterized by a larger, more flexible bisphenol A backbone. This structure generally imparts good mechanical strength and adhesion.[1]
-
RDGE (Resorcinol Diglycidyl Ether): Possesses a smaller, more rigid resorcinol core, which can lead to a higher crosslink density in the cured network.
The higher functionality and rigidity of the RDGE backbone are expected to result in a more tightly crosslinked polymer network. This could theoretically enhance its resistance to solvent ingress and chemical attack, key factors in environmental stress cracking. However, this increased rigidity might also lead to a more brittle material, potentially impacting its fracture toughness.
Quantitative Performance Data
Direct, head-to-head comparative studies on the long-term durability and ESC of RDGE- and DGEBA-based materials under identical conditions are not extensively available in the public domain. However, data from individual studies on each material type can provide valuable insights into their potential performance. The following tables summarize key performance metrics, though it is crucial to note that direct comparisons should be made with caution due to variations in curing agents, processing conditions, and testing methodologies.
Table 1: Mechanical and Thermal Properties of DGEBA-Based Epoxy Resins
| Property | Value | Test Standard | Reference |
| Tensile Strength (MPa) | 45 - 70 | ASTM D882 | [2] |
| Flexural Modulus (GPa) | ~3.0 - 4.0 | ASTM D790 | [2] |
| Elongation at Break (%) | 3 - 6 | ASTM D882 | [2] |
| Glass Transition Temp. (°C) | 98 - 135.2 | DSC | [3][4] |
| Water Absorption (%) | ~1 | Gravimetric | [5] |
Table 2: Properties of Resorcinol-Based Resins (Data for RDGE is Limited)
| Property | Observation | Condition | Reference |
| Chemical Stability (Resorcinol-Formaldehyde Resin) | Undergoes oxidative degradation in alkaline solutions, leading to a loss of selectivity for cesium. | Alkaline solutions | [6] |
| Hydrolytic Stability (General Epoxy) | Anhydride-cured epoxies show poorer hydrolytic stability than amine-cured epoxies due to the formation of ester linkages. | High humidity, 100°C | [7] |
Environmental Stress Cracking (ESC)
Environmental stress cracking is a primary mode of failure for polymers, resulting from the combined action of mechanical stress and a fluid environment.[4] The process involves the initiation and slow propagation of cracks at stress levels below the material's short-term mechanical strength.[7] For epoxy resins, factors such as moisture absorption, chemical attack, and temperature can significantly influence their ESC resistance.
While specific comparative ESC data for RDGE and DGEBA is lacking, the higher crosslink density anticipated in RDGE systems could theoretically offer better resistance to the ingress of fluids that initiate crazing and cracking. Conversely, the inherent brittleness of a highly crosslinked system might lower the energy required for crack propagation once a crack is initiated.
Experimental Protocols
To conduct a direct comparative study of the long-term durability and ESC of RDGE- and DGEBA-based materials, the following experimental protocols are recommended:
Long-Term Durability Assessment (Accelerated Aging)
-
Objective: To evaluate the degradation of mechanical and thermal properties over time under specific environmental conditions.
-
Methodology:
-
Sample Preparation: Prepare standardized specimens (e.g., dog-bone for tensile testing, rectangular bars for flexural and DMA) of both RDGE- and DGEBA-based epoxies cured with the same hardener and under identical conditions.
-
Aging Conditions: Expose sets of specimens to various accelerated aging environments, such as:
-
Hygrothermal Aging: Immersion in deionized water or a specific chemical solution at an elevated temperature (e.g., 60-80°C).
-
Thermal-Oxidative Aging: Exposure to elevated temperatures in an air-circulating oven.
-
UV Weathering: Exposure to UV radiation, temperature, and humidity cycles in a weathering chamber.
-
-
Property Evaluation: At predetermined intervals, remove specimens from the aging environment and conduct the following tests:
-
Tensile Testing (ASTM D638): To determine changes in tensile strength, modulus, and elongation at break.
-
Flexural Testing (ASTM D790): To assess changes in flexural strength and modulus.
-
Dynamic Mechanical Analysis (DMA): To measure the glass transition temperature (Tg) and changes in storage and loss moduli.
-
Gravimetric Analysis: To quantify moisture absorption.
-
-
Environmental Stress Cracking (ESC) Resistance Testing
-
Objective: To determine the susceptibility of the materials to cracking under the combined influence of stress and a chemical environment.
-
Methodology:
-
Sample Preparation: Prepare notched or un-notched specimens of both materials.
-
Test Setup: A common method is the Bent Strip Test (ASTM D1693) , adapted for thermosets, or a constant load test in the presence of a chemical agent.
-
Procedure:
-
Apply a constant strain (e.g., by bending the specimen in a fixture) or a constant load to the specimens.
-
Expose the stressed specimens to a relevant chemical environment (e.g., acidic, alkaline, or organic solvent).
-
Monitor the time to the appearance of the first crack or to complete failure.
-
-
Fracture Toughness (ASTM D5045): Measure the critical stress intensity factor (KIC) and the critical strain energy release rate (GIC) of pre-cracked specimens exposed to the environment to quantify the material's resistance to crack propagation.[8]
-
Visualizing the Comparison and Experimental Workflow
To aid in the conceptualization of the material comparison and the experimental approach, the following diagrams are provided.
Conclusion
The selection between RDGE- and DGEBA-based epoxy resins for applications requiring long-term durability and resistance to environmental stress cracking necessitates a careful consideration of their chemical structures. While DGEBA is a well-studied material with predictable performance, the more rigid and potentially higher crosslink density of RDGE-based systems suggests a promising avenue for enhanced chemical resistance. However, the lack of direct comparative data underscores the importance of empirical testing. The experimental protocols outlined in this guide provide a framework for researchers to conduct such a comparative analysis, enabling an informed material selection based on robust experimental evidence. Future research focusing on the head-to-head comparison of these two epoxy systems under various environmental stressors is crucial for advancing the design and reliability of high-performance polymer materials.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. madisongroup.com [madisongroup.com]
- 5. Structural Variation and Chemical Performance—A Study of the Effects of Chemical Structure upon Epoxy Network Chemical Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. specialchem.com [specialchem.com]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Resorcinol Diglycidyl Ether: A Guide for Laboratory Professionals
The safe and compliant disposal of resorcinol (B1680541) diglycidyl ether (RDGE) is a critical aspect of laboratory safety and environmental responsibility. As a reactive epoxy resin, the disposal procedures for RDGE are contingent on its chemical state—specifically, whether it is in its uncured liquid form or has been fully cured into a solid, inert polymer. This guide provides essential safety and logistical information, including operational and disposal plans, to ensure the proper handling of RDGE waste in research, development, and manufacturing settings.
Immediate Safety and Handling
Before initiating any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for resorcinol diglycidyl ether. Uncured RDGE is a hazardous substance that can cause skin and eye irritation, and may also be a skin sensitizer.[1] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times when handling liquid RDGE. Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.
In the event of a spill, all sources of ignition should be removed immediately. The spill should be contained and absorbed using an inert material such as vermiculite, dry sand, or earth.[2] The absorbed material should then be collected into a sealed, properly labeled container for hazardous waste disposal.[1]
Disposal Procedures for Uncured this compound
Uncured RDGE is considered a hazardous waste and must be disposed of in accordance with local, state, and federal regulations.[2][3] It is illegal and environmentally harmful to dispose of liquid epoxy resin down the drain or in regular solid waste.[4]
The regulatory requirements for hazardous waste disposal are determined by the quantity of waste generated by a facility in a calendar month. The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) categorizes hazardous waste generators as follows:
| Generator Category | Monthly Generation of Non-Acute Hazardous Waste | On-Site Accumulation Limit |
| Very Small Quantity Generator (VSQG) | ≤ 100 kg (220 lbs) | ≤ 1,000 kg (2,200 lbs) |
| Small Quantity Generator (SQG) | > 100 kg to < 1,000 kg (> 220 to < 2,200 lbs) | ≤ 6,000 kg (13,200 lbs) |
| Large Quantity Generator (LQG) | ≥ 1,000 kg (2,200 lbs) | No limit |
Data sourced from the U.S. Environmental Protection Agency (EPA).[5]
Facilities must determine their generator status to ensure compliance with regulations regarding waste accumulation, storage time, and disposal.[5][6][7][8] Uncured RDGE waste should be collected in a designated, sealed, and clearly labeled hazardous waste container. The label should include the words "Hazardous Waste," the chemical name (this compound), and the associated hazards. The accumulated waste must be transported by a licensed hazardous waste disposal company to a permitted treatment, storage, and disposal facility (TSDF).
Disposal of Cured this compound
Once this compound is fully cured by mixing it with a suitable hardener in the correct ratio, it transforms into a solid, inert plastic.[3][4] This cured epoxy is generally considered non-hazardous and can be disposed of as a solid waste in regular municipal trash.[3][4]
To dispose of unwanted liquid RDGE, it is recommended to intentionally cure it in a safe and controlled manner. This can be achieved by mixing it with the appropriate hardener in a designated container. The curing process is exothermic and can generate significant heat, so it is advisable to work with small quantities at a time and in a well-ventilated area away from combustible materials. Once the mixture has fully solidified and cooled, it can be disposed of as non-hazardous solid waste.
Disposal of Empty Containers
Empty containers that previously held this compound must be managed properly to be considered non-hazardous. According to the EPA's "empty container" rule, a container is considered empty if all possible efforts have been made to remove the contents and no more than 3% by weight of the total capacity of the container remains.[3] Once these conditions are met, the empty container can typically be disposed of in the regular solid waste stream.
Experimental Protocols for Determining Cure State
To ensure that the epoxy resin is fully cured and therefore non-hazardous for disposal, its chemical transformation must be complete. Several analytical techniques can be employed to monitor the curing process and verify the final cure state.
Fourier-Transform Infrared Spectroscopy (FTIR)
Methodology: FTIR spectroscopy is a powerful technique for monitoring the chemical changes that occur during the curing of an epoxy resin. The reaction between the epoxy groups of the RDGE and the functional groups of the hardener (e.g., amines) can be tracked by observing the changes in specific absorption bands in the infrared spectrum.
The disappearance of the characteristic absorption band of the epoxy ring, typically found around 915 cm⁻¹, is a direct indicator of the progress of the curing reaction. The intensity of this peak is measured over time and compared to a stable internal reference peak, such as a phenyl group absorption, to quantify the degree of cure. The resin is considered fully cured when the epoxy peak is no longer detectable.[9][10]
Differential Scanning Calorimetry (DSC)
Methodology: Differential Scanning Calorimetry is a thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature or time. During the curing of an epoxy resin, an exothermic reaction occurs, which can be detected by DSC as a release of heat.
To determine the degree of cure, a sample of the partially cured resin is heated in the DSC instrument at a constant rate. The resulting thermogram will show an exothermic peak corresponding to the residual curing reaction. The area of this peak is proportional to the amount of unreacted epoxy and hardener. By comparing the residual heat of reaction of a partially cured sample to the total heat of reaction of an uncured sample, the degree of cure can be calculated. A fully cured sample will show no residual exothermic peak in the DSC thermogram.[11]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. ICSC 0193 - this compound [inchem.org]
- 2. nj.gov [nj.gov]
- 3. epoxyworks.com [epoxyworks.com]
- 4. resin4decor.com [resin4decor.com]
- 5. epa.gov [epa.gov]
- 6. natlenvtrainers.com [natlenvtrainers.com]
- 7. RCRA Hazardous Waste Accumulation Time Limits - New Pig [newpig.com]
- 8. help.tcrwusa.com [help.tcrwusa.com]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. youtube.com [youtube.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
